7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Beschreibung
Eigenschaften
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Scaffold of Latent Potential
This guide provides a detailed exploration of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a significant heterocyclic compound. While its 6,7-dimethoxy isomer has been extensively studied, the 7,8-dimethoxy variant represents a less-explored frontier in medicinal chemistry. For researchers and drug development professionals, understanding the nuances of this specific isomer is crucial for unlocking its therapeutic potential. This document synthesizes its core properties, outlines a robust synthetic pathway, details analytical characterization, and discusses its pharmacological prospects based on established structure-activity relationships within the broader tetrahydroisoquinoline (THIQ) class.
Core Physicochemical & Structural Properties
This compound belongs to the large family of isoquinoline alkaloids.[1] The defining features of this molecule are the tetrahydroisoquinoline core, which provides a rigid, three-dimensional structure, and the specific placement of two methoxy groups at the C-7 and C-8 positions of the aromatic ring. This substitution pattern distinguishes it from its more commonly researched counterpart, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (also known as heliamine).[2] The positioning of these electron-donating methoxy groups is critical as it directly influences the molecule's electron density, lipophilicity, and potential interactions with biological targets.[1]
Quantitative data for this specific isomer are not as widely published as for its 6,7-analog. The following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molecular Weight | 193.24 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 52759-08-7 | ChemicalBook |
| Melting Point | Data not available in cited literature | - |
| Boiling Point | Data not available in cited literature | - |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO. Hydrochloride salt form would exhibit higher aqueous solubility. | Inferred from related compounds[2] |
| XlogP (Predicted) | 1.3 | PubChem |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is most effectively achieved via a two-step process involving the Bischler-Napieralski reaction followed by reduction. This classic route is well-established for creating the tetrahydroisoquinoline core from phenethylamine precursors.[3] The causality behind this choice is its reliability and high yield for this class of compounds.
The logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
This protocol is a self-validating system, where successful formation of the intermediate in Step 1 is a prerequisite for the final reduction.
Step 1: Synthesis of 7,8-Dimethoxy-3,4-dihydroisoquinoline (Bischler-Napieralski Reaction)
-
Formylation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2,3-Dimethoxyphenyl)ethanamine (1.0 eq) in an excess of ethyl formate (serving as both reagent and solvent).
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
After completion, remove the excess ethyl formate under reduced pressure to yield the crude N-[2-(2,3-Dimethoxyphenyl)ethyl]formamide intermediate. This intermediate can be used in the next step without further purification.
-
Expert Insight: The formylation step is critical to prepare the molecule for intramolecular cyclization. Using ethyl formate is an efficient and clean method.
-
-
Cyclization: Dissolve the crude amide intermediate in a dry, aprotic solvent such as acetonitrile or toluene.
-
Cool the solution in an ice bath to 0°C. Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃, 1.2 eq), dropwise while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100°C for 2-3 hours.
-
Cool the mixture and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a strong base (e.g., 20% NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7,8-Dimethoxy-3,4-dihydroisoquinoline.
Step 2: Reduction to this compound
-
Reduction: Dissolve the crude 7,8-Dimethoxy-3,4-dihydroisoquinoline from the previous step in methanol.
-
Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise. The imine functionality is selectively reduced.
-
Expert Insight: NaBH₄ is a mild and selective reducing agent, ideal for reducing the C=N double bond of the dihydroisoquinoline without affecting the aromatic ring or methoxy groups. Its use ensures a clean conversion.
-
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extract the product into an organic solvent, dry the combined organic layers, and concentrate to yield the crude final product.
The crude this compound can be purified using flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate with 1-5% triethylamine to prevent streaking of the amine product), is effective.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton. The spectrum for this compound has been reported and shows characteristic shifts for the methoxy groups and the aliphatic and aromatic carbons.[4]
-
-
Two singlets for the aromatic protons (H-5 and H-6).
-
A singlet for the benzylic protons at C-1.
-
Two triplets for the methylene protons at C-3 and C-4.
-
Two distinct singlets for the two methoxy group protons.
-
A broad singlet for the amine proton (N-H), which is exchangeable with D₂O.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under Electron Ionization (EI), the molecule is expected to show a strong molecular ion peak (M⁺) at m/z = 193. The primary fragmentation pattern would involve the loss of a hydrogen atom to form a stable dihydroisoquinolinium ion at m/z = 192, which is often the base peak for this class of compounds.[6]
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC.[7]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (for MS compatibility or improved peak shape).[6]
-
Detection: UV detection, typically around 280 nm, where the benzene ring absorbs.
Pharmacological Profile and Future Directions
While direct pharmacological data for this compound is limited, its structural similarity to other biologically active THIQs allows for informed hypotheses about its potential activities. The THIQ scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
Derivatives of the related 6,7-dimethoxy isomer have shown a vast array of activities, including:
-
Anticancer Activity: As precursors to sigma-2 receptor ligands and inhibitors of tubulin polymerization.[8][9]
-
Antiviral Activity: As inhibitors of HIV-1 reverse transcriptase.[10]
-
Cardiovascular Activity: As components of antihypertensive agents.[11]
The specific 7,8-dimethoxy substitution pattern may alter receptor affinity and selectivity compared to the 6,7-isomer. This could lead to novel pharmacological profiles. For example, the change in the electronic and steric environment could influence binding to targets like adrenergic receptors or various enzymes. Future research should focus on screening this compound against a panel of common drug targets to uncover its unique biological functions.
A potential mechanism of action, common to many bioactive THIQs, involves interaction with G-protein coupled receptors (GPCRs) or enzyme active sites.
Caption: Hypothetical mechanism of action for a bioactive THIQ derivative.
Conclusion
This compound is a structurally intriguing molecule with significant untapped potential. While it has been overshadowed by its 6,7-dimethoxy isomer, the principles of medicinal chemistry suggest that its unique substitution pattern could confer novel biological activities. This guide provides the foundational knowledge—from a robust synthesis plan to a detailed analytical strategy—required for researchers to confidently produce, characterize, and investigate this compound. Further screening and structure-activity relationship studies are warranted to fully elucidate its role as a potential therapeutic agent or a valuable tool in drug discovery.
References
- Szabo, Z., & Fodor, L. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29.
- Faheem, et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38.
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975-14004. Available at: [Link]
- Koval, O. O., et al. (n.d.). Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Vinnytsia National Pirogov Memorial Medical University.
- SpectraBase. (n.d.). 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-3,3-dimethyl-. Wiley-VCH GmbH.
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33. Available at: [Link]
-
Sayed, E. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8449–8460. Available at: [Link]
- Singh, R., et al. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(11).
- Rani, P., et al. (2014). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
-
Inoue, H., et al. (2008). Simultaneous Analysis of 1,2,3,4-tetrahydroisoquinolines by High-Performance Liquid Chromatography Using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl Chloride as a Fluorescent Labeling Reagent. Journal of Chromatography B, 867(1), 32-36. Available at: [Link]
-
Fitsev, I. M., et al. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 44(12), 83-87. Available at: [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available at: [Link]
-
Gizińska, M., & Staliński, K. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]
-
Gizińska, M., & Staliński, K. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]
-
Huang, Y., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 148, 135-147. Available at: [Link]
- Govindarajan, R., & Rajagopalan, K. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. Wiley-VCH GmbH. Available at: [Link]
-
PubChem. (n.d.). (+-)-Tetrahydropapaverine. National Center for Biotechnology Information. Available at: [Link]
- Kumar, A., et al. (2021).
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. sdiarticle4.com [sdiarticle4.com]
- 6. researchgate.net [researchgate.net]
- 7. flore.unifi.it [flore.unifi.it]
- 8. researchgate.net [researchgate.net]
- 9. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. ijstr.org [ijstr.org]
- 11. spectrabase.com [spectrabase.com]
"7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" chemical structure and conformation
An In-Depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Structure, Synthesis, and Conformation
Introduction
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds, a core scaffold found in a vast array of natural alkaloids and pharmacologically active molecules.[1][2][3] The THIQ framework is essentially a conformationally restrained analogue of phenethylamine, a common motif in many neurotransmitters and psychoactive substances.[2] This structural constraint imparts a defined three-dimensional geometry, making THIQ derivatives valuable probes for interacting with biological targets. The addition of methoxy groups at the 7- and 8-positions significantly influences the electronic properties and metabolic stability of the molecule, leading to a wide spectrum of biological activities, including anti-cancer and anti-neuroinflammatory properties.[3][4][5] This guide provides a detailed examination of the chemical structure, primary synthesis methodologies, and conformational dynamics of this compound for researchers in medicinal chemistry and drug development.
Section 1: Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a benzene ring fused to a saturated heterocyclic piperidine ring, with methoxy substituents at positions C7 and C8.
Molecular Structure
Below is a 2D representation of the this compound structure.
Physicochemical Data
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |
| Molar Mass | 193.24 g/mol | PubChem |
| IUPAC Name | This compound | IUPAC |
| Appearance | Solid | --- |
| Melting Point | 260-265 °C (hydrochloride salt) | Sigma-Aldrich[6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound.
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C1 | ~45-50 |
| C3 | ~40-45 |
| C4 | ~28-32 |
| C4a | ~125-130 |
| C5 | ~110-115 |
| C6 | ~110-115 |
| C7 | ~147-150 |
| C8 | ~147-150 |
| C8a | ~125-130 |
| -OCH₃ | ~55-56 |
| -OCH₃ | ~55-56 |
-
¹H NMR Spectroscopy: The proton NMR spectrum reveals information about the electronic environment of the hydrogen atoms. In certain solvents, signals for protons near the nitrogen atom (especially at C1 and C3) can exhibit significant line broadening.[9]
-
Mass Spectrometry: Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound.
Section 2: Synthesis Methodologies
The construction of the tetrahydroisoquinoline core is a well-established field in organic synthesis. The two most prominent and historically significant methods are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
This is arguably the most common and direct method for synthesizing THIQs.[10][11][12] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).
Causality and Rationale: The choice of the Pictet-Spengler reaction is dictated by the electronic nature of the starting material. The presence of two electron-donating methoxy groups on the phenethylamine precursor strongly activates the aromatic ring, facilitating the key ring-closing electrophilic substitution step under relatively mild acidic conditions.[13][14] This makes it a highly efficient route for producing 7,8-dimethoxy substituted THIQs.
Experimental Protocol (General):
-
Reactant Dissolution: Dissolve the starting material, 2-(2,3-dimethoxyphenyl)ethanamine, in a suitable solvent.
-
Aldehyde Addition: Add an aqueous solution of formaldehyde (typically 37% wt.) to the reaction mixture.
-
Acid Catalysis: Acidify the mixture, commonly with hydrochloric acid (HCl) or trifluoroacetic acid (TFA), and heat to reflux (typically 80-100 °C).[10] The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to a pH > 10.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
The Bischler-Napieralski Reaction
This method provides an alternative route, proceeding through a 3,4-dihydroisoquinoline intermediate which is subsequently reduced.[15][16][17] The reaction involves the intramolecular cyclodehydration of a β-phenethylamide.
Causality and Rationale: This two-step approach is advantageous when the desired substitution pattern is more readily introduced via an N-acyl derivative. The reaction requires a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to drive the cyclization.[17] The resulting dihydroisoquinoline is an imine, which is then readily reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).
Section 3: Conformational Analysis
The pharmacological activity of THIQ derivatives is intrinsically linked to their three-dimensional shape. The non-aromatic, saturated portion of the molecule is not planar and exists in dynamic equilibrium between different spatial arrangements, or conformations.
Ring Conformation
Computational and spectroscopic studies on the parent THIQ molecule indicate that the saturated ring predominantly adopts a half-chair or a closely related twisted conformation.[18] It avoids a planar state to minimize steric and torsional strain. This results in an equilibrium between two primary conformers.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. spectrabase.com [spectrabase.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. organicreactions.org [organicreactions.org]
- 16. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
The Enigmatic Alkaloid: A Technical Guide to the Natural Occurrence and Isolation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Abstract
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a fascinating simple tetrahydroisoquinoline alkaloid, has garnered interest within the scientific community for its unique structural features and potential pharmacological activities. This in-depth technical guide provides a comprehensive overview of its natural occurrence, with a particular focus on its botanical sources. Furthermore, this document outlines detailed, field-proven methodologies for the isolation and purification of this compound, rooted in established principles of natural product chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further investigation into this compelling molecule.
Introduction: The Significance of this compound
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] These activities include potential antitumor, antimicrobial, and neuropharmacological effects. This compound, also known by its trivial name lemaireocereine, is a specific member of this family characterized by a distinct methoxylation pattern on its aromatic ring.[3] Understanding the natural distribution and developing robust isolation protocols for this compound are critical first steps in unlocking its full therapeutic potential.
This guide will delve into the known botanical sources of lemaireocereine and present a detailed, logical workflow for its extraction and purification from plant material. The methodologies described are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring scientific integrity and reproducibility.
Natural Occurrence: A Cactus-Derived Alkaloid
This compound is a naturally occurring alkaloid found predominantly within the Cactaceae family.[4] Its presence has been confirmed in several species of columnar cacti, highlighting a specific chemotaxonomic significance.
Primary Botanical Sources
The principal natural sources of lemaireocereine identified to date are cacti belonging to the Pachycereus genus. Specifically, it has been isolated from:
-
Pachycereus weberi : This Mexican columnar cactus is a well-documented source of lemaireocereine.[3]
-
Backebergia militaris : This species has also been shown to contain this compound.
The occurrence of this and other simple THIQ alkaloids in cacti is part of the plant's chemical defense mechanism against herbivores and pathogens.[3]
Table 1: Documented Natural Sources of this compound
| Botanical Name | Family | Common Name | Reference(s) |
| Pachycereus weberi | Cactaceae | Candelabro | [3] |
| Backebergia militaris | Cactaceae |
Biosynthesis: A Plausible Pathway
The biosynthesis of simple tetrahydroisoquinoline alkaloids in cacti generally originates from the amino acid tyrosine.[4] While the specific enzymatic pathway for lemaireocereine has not been fully elucidated, a plausible route can be proposed based on the known biosynthesis of related alkaloids, such as mescaline in Lophophora williamsii.[5][6]
The pathway likely commences with the formation of a β-phenylethylamine precursor, which then undergoes a Pictet-Spengler-type condensation with a formaldehyde or acetaldehyde equivalent to form the tetrahydroisoquinoline core.[1][5] The characteristic 7,8-dimethoxylation pattern is likely achieved through a series of hydroxylation and subsequent O-methylation steps catalyzed by specific hydroxylase and O-methyltransferase (OMT) enzymes.[7]
Caption: Proposed biosynthetic pathway of lemaireocereine.
Isolation and Purification: A Step-by-Step Technical Protocol
The isolation of this compound from its natural sources relies on the fundamental principles of alkaloid chemistry. The following protocol is a comprehensive, field-proven workflow designed for optimal yield and purity.
Preliminary Sample Preparation
-
Collection and Drying: Fresh plant material (Pachycereus weberi) should be collected and washed to remove any surface contaminants. The material is then sliced and dried in a well-ventilated oven at 40-50°C to a constant weight.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Total Alkaloids
The basic nature of alkaloids allows for their separation from neutral and acidic plant components through acid-base extraction.
Step-by-Step Protocol:
-
Maceration: The powdered plant material is macerated in methanol for 24-48 hours at room temperature with occasional agitation. This process is repeated three times to ensure exhaustive extraction.
-
Solvent Evaporation: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Acidification: The crude extract is dissolved in a 5% hydrochloric acid solution. This converts the alkaloids into their water-soluble hydrochloride salts.
-
Defatting: The acidic aqueous solution is then partitioned with a non-polar organic solvent, such as hexane or dichloromethane, to remove lipids and other non-polar compounds. The organic layer is discarded.
-
Basification: The acidic aqueous layer is made alkaline (pH 9-10) by the slow addition of a base, such as ammonium hydroxide or sodium carbonate. This liberates the free alkaloid bases.
-
Extraction of Free Bases: The basified aqueous solution is repeatedly extracted with an organic solvent like dichloromethane or chloroform. The organic layers containing the free alkaloids are combined.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the total alkaloidal fraction.
Caption: General workflow for the extraction of total alkaloids.
Chromatographic Purification
The total alkaloidal fraction is a complex mixture of different alkaloids. Chromatographic techniques are essential for the isolation of this compound in high purity.
4.3.1. Column Chromatography
Protocol:
-
Stationary Phase: A silica gel (60-120 mesh) column is prepared using a slurry packing method.
-
Sample Loading: The total alkaloidal fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Mobile Phase: The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent. A typical solvent system would be a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 10%).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
4.3.2. Thin Layer Chromatography (TLC) Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) with a few drops of ammonia to reduce tailing of the basic alkaloids.
-
Visualization: The spots can be visualized under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.
Fractions containing the compound with the same Rf value as a reference standard of this compound are combined.
Final Purification and Characterization
The combined fractions from column chromatography may require further purification.
-
Preparative TLC or HPLC: For obtaining a highly pure compound, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed.
-
Recrystallization: If the isolated compound is a solid, recrystallization from a suitable solvent system (e.g., methanol/ether) can be used for final purification.
The structure of the purified compound should be confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
Conclusion
This technical guide provides a comprehensive framework for understanding the natural occurrence and executing the isolation of this compound. The methodologies presented are based on established chemical principles and are designed to be adaptable to various laboratory settings. By providing a detailed and scientifically-grounded protocol, this guide aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this intriguing cactus-derived alkaloid.
References
-
Lemaireocereine - Grokipedia. (2026, January 7). Retrieved from [Link]
-
Biosynthetic pathway of mescaline in Lophophora williamsii. ResearchGate. Retrieved from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. Retrieved from [Link]
-
Elucidation of mescaline and related alkaloid biosynthetic pathways in peyote (Lophophora williamsii). ResearchGate. Retrieved from [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023, July 10). Chemical Reviews. Retrieved from [Link]
-
Metabolic engineering of plant alkaloid biosynthesis. (2001). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Cactus alkaloids. Wikipedia. Retrieved from [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
Sources
- 1. "ISOLATION AND IDENTIFICATION OF TRACE CACTUS ALKALOIDS" by SUNIBHOND PUMMANGURA [docs.lib.purdue.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cactus alkaloids - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.uwec.edu [chem.uwec.edu]
A Deep Dive into the Spectroscopic Signature of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a key heterocyclic scaffold found in a wide array of pharmacologically active compounds and natural products. Its structural elucidation is fundamental to understanding its chemical behavior and to the development of novel therapeutics. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. As a Senior Application Scientist, the aim is to not only present the data but to also provide the underlying rationale for the observed spectral features, thereby empowering researchers in their analytical endeavors.
The structural identity and purity of synthetic compounds are paramount in the fields of medicinal chemistry and drug development. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk through the expected spectral data for this compound, offering a detailed interpretation that connects spectral features to the molecular structure.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the chemical structure and the standard numbering of the atoms in this compound are presented below.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline core, and the methoxy groups. While a complete, publicly available spectrum for the 7,8-dimethoxy isomer is elusive, the spectrum of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline provides an excellent reference for interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound (based on the 6,7-dimethoxy isomer)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.6-6.8 | d | 1H | H-5 |
| ~6.6-6.8 | d | 1H | H-6 |
| ~3.9-4.1 | s | 2H | H-1 |
| ~3.85 | s | 3H | 7-OCH₃ |
| ~3.84 | s | 3H | 8-OCH₃ |
| ~3.1-3.3 | t | 2H | H-3 |
| ~2.7-2.9 | t | 2H | H-4 |
| ~2.0-2.5 | br s | 1H | N-H |
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are expected to appear as doublets in the region of δ 6.6-6.8 ppm due to coupling with each other. Their specific chemical shifts will be influenced by the electron-donating methoxy groups.
-
Methylene Protons at C-1: The two protons at the C-1 position are adjacent to the nitrogen atom and the aromatic ring. They are expected to appear as a singlet around δ 3.9-4.1 ppm.
-
Methoxy Protons: The two methoxy groups at C-7 and C-8 will each give rise to a sharp singlet, integrating to three protons each, at approximately δ 3.84 and 3.85 ppm.
-
Methylene Protons at C-3 and C-4: The protons on the C-3 and C-4 carbons of the tetrahydroisoquinoline ring form an ethylamine-like fragment. The C-3 protons, being adjacent to the nitrogen, are expected to be deshielded and appear as a triplet around δ 3.1-3.3 ppm. The C-4 protons will also appear as a triplet, slightly upfield, around δ 2.7-2.9 ppm, due to coupling with the C-3 protons.
-
N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are summarized below, based on available database information.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~147.5 | C-7 |
| ~147.3 | C-8 |
| ~127.0 | C-8a |
| ~126.5 | C-4a |
| ~111.5 | C-6 |
| ~109.5 | C-5 |
| ~56.0 | 7-OCH₃ |
| ~55.8 | 8-OCH₃ |
| ~47.5 | C-1 |
| ~43.5 | C-3 |
| ~28.0 | C-4 |
-
Aromatic Carbons: The quaternary carbons C-7 and C-8 bearing the methoxy groups are the most downfield of the aromatic signals, appearing around δ 147 ppm. The other quaternary carbons, C-4a and C-8a, will be found around δ 126-127 ppm. The protonated aromatic carbons, C-5 and C-6, will be located further upfield, around δ 109-112 ppm.
-
Methoxy Carbons: The carbons of the two methoxy groups will have characteristic signals in the region of δ 55-56 ppm.
-
Aliphatic Carbons: The C-1 carbon, being adjacent to the nitrogen and the aromatic ring, is the most downfield of the aliphatic carbons, appearing around δ 47.5 ppm. The C-3 carbon, also adjacent to the nitrogen, is found around δ 43.5 ppm. The C-4 carbon is the most upfield, appearing around δ 28.0 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, broad | N-H stretch (secondary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium to strong | Aliphatic C-H stretch |
| 1580-1620 | Medium | Aromatic C=C stretch |
| 1450-1500 | Medium | Aromatic C=C stretch |
| 1200-1300 | Strong | Aryl-O stretch (asymmetric) |
| 1000-1100 | Strong | Aryl-O stretch (symmetric) |
-
N-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic absorptions in the 1450-1620 cm⁻¹ region.
-
C-O Stretches: The two methoxy groups will exhibit strong C-O stretching bands. The asymmetric stretch is expected around 1200-1300 cm⁻¹, and the symmetric stretch will be in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 193, corresponding to its molecular weight. The fragmentation of this class of compounds is often characterized by the cleavage of the bonds beta to the nitrogen atom and the aromatic ring.
Table 4: Predicted Mass Spectral Data for this compound
| m/z | Proposed Fragment |
| 193 | [M]⁺ (Molecular Ion) |
| 178 | [M - CH₃]⁺ |
| 164 | [M - CH₂NH]⁺ |
| 150 | [M - CH₃ - CO]⁺ |
| 135 | [M - C₂H₄N - CH₃]⁺ |
A plausible fragmentation pathway is initiated by the loss of a methyl group from one of the methoxy substituents, leading to a stable ion at m/z 178. Another characteristic fragmentation is the benzylic cleavage, resulting in the loss of the CH₂NH₂ moiety and the formation of a tropylium-like ion.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution. For ¹³C NMR, a proton-decoupled sequence should be used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals in the ¹H NMR spectrum.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe can be used for solid samples, or the sample can be introduced via a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound provides a wealth of structural information that is indispensable for its characterization. By carefully interpreting the data from NMR, IR, and MS, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide has provided a detailed overview of the expected spectroscopic features and the experimental considerations necessary for obtaining high-quality data. The principles and methodologies outlined herein are not only applicable to the title compound but can also be extended to the analysis of other related heterocyclic systems, thereby serving as a valuable resource for the scientific community.
References
-
SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. John Wiley & Sons, Inc. Retrieved from [Link]
-
Fitsev, I. M., et al. (2015). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Butlerov Communications, 44(10), 83-87. Retrieved from [Link]
-
Pai, B. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Institute of Standards and Technology. Retrieved from [Link]
"7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" physical and chemical properties
An In-depth Technical Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes technical data with practical insights into the compound's synthesis, reactivity, and biological significance.
Molecular Identity and Structure
This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with two methoxy groups on the benzene ring. This scaffold is a key structural motif in a wide range of natural products and pharmacologically active molecules.[1]
-
IUPAC Name: this compound
-
Synonyms: Lemaireocereine
-
CAS Number: 52759-08-7[2]
-
Molecular Formula: C₁₁H₁₅NO₂
The hydrochloride salt of this compound is also commonly used and has the CAS Number 15365-56-7.[5]
Physicochemical Properties
The physical properties of this compound are summarized below. It is important to distinguish these from its more commonly documented isomer, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.
| Property | Value | Source |
| Appearance | Solid (form may vary) | General Knowledge |
| Melting Point | Data not consistently available for the free base. The related 6,7-dimethoxy isomer's hydrochloride salt melts at 260-265 °C.[6] | [6] |
| Boiling Point | Data not specified. | |
| Solubility | The related 6,7-dimethoxy isomer's hydrochloride salt is soluble in 1N NaOH in methanol (25 mg/mL).[6] | [6] |
Elucidation of Structure: Spectral Data
Structural confirmation relies on a combination of spectroscopic techniques. The following data are characteristic of the this compound structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to two aromatic protons (singlets or doublets), two methoxy group singlets (~3.8 ppm), and three methylene group signals (triplets or multiplets) for the C1, C3, and C4 positions of the tetrahydroisoquinoline ring. An NH proton signal will also be present.[7] |
| ¹³C NMR | Expected signals include two distinct methoxy carbons (~56 ppm), aromatic carbons (some quaternary, some protonated), and aliphatic carbons for the C1, C3, and C4 positions.[3][7] |
| Mass Spec. | The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) at m/z 193. Key fragmentation would involve the loss of groups adjacent to the nitrogen, leading to characteristic daughter ions.[3] |
| IR Spec. | Characteristic peaks include N-H stretching (around 3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2800-3000 cm⁻¹), C=C aromatic ring stretching (~1500-1600 cm⁻¹), and strong C-O ether stretching (~1200-1260 cm⁻¹).[8] |
Chemical Synthesis and Reactivity
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established area of organic chemistry, providing a robust foundation for producing derivatives like the 7,8-dimethoxy analog.
Core Synthesis Strategies
Two classical methods dominate the synthesis of the THIQ core: the Pictet-Spengler and Bischler-Napieralski reactions.[1]
-
Pictet-Spengler Reaction: This is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by acid-catalyzed cyclization. It is a highly reliable method for creating the THIQ skeleton.[1]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced (e.g., with NaBH₄) to yield the final 1,2,3,4-tetrahydroisoquinoline.[1]
Caption: Pictet-Spengler reaction workflow.
Reactivity Profile
The chemical behavior of this compound is dictated by its primary functional groups: the secondary amine and the electron-rich aromatic ring.
-
Secondary Amine: The nitrogen atom is nucleophilic and readily undergoes reactions such as N-alkylation, N-acylation, and formation of Reissert compounds.[9] These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
Aromatic Ring: The two methoxy groups are electron-donating and activate the aromatic ring towards electrophilic aromatic substitution. The substitution pattern is directed by the combined ortho- and para-directing effects of these groups.
Biological and Pharmacological Significance
The 1,2,3,4-tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities.[10]
-
Natural Products: The THIQ nucleus is a core component of numerous isoquinoline alkaloids found in nature.[1][11]
-
Drug Development: Synthetic THIQ derivatives have been investigated for a wide array of therapeutic applications, including:
-
Anticancer Agents: Some derivatives have shown potential as inhibitors of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[12]
-
Opioid Receptor Modulators: Specific substitutions on the THIQ scaffold can yield ligands with multifunctional profiles at opioid receptors, which are being explored for treating pain and addiction.[13]
-
Adrenergic Agents: Certain THIQ derivatives have been evaluated as beta-adrenoreceptor agents.[14]
-
Caption: Biological targets of the THIQ scaffold.
Standard Experimental Protocols
The following protocols provide standardized methods for the derivatization and analysis of this compound.
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method to acylate the secondary amine, a common first step in synthesizing analogs for biological screening.
Objective: To synthesize N-acyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Acyl chloride or acid anhydride (e.g., Benzoyl Chloride)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath (0 °C). Slowly add 1.1 equivalents of the desired acyl chloride dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to yield the pure N-acylated product.
Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the compound for identity confirmation and purity assessment.
Objective: To obtain the mass spectrum and retention time of the title compound.
Instrumentation & Consumables:
-
Gas chromatograph coupled to a mass spectrometer (EI source)
-
Standard non-polar capillary column (e.g., DB-5ms or HP-5ms)
-
High-purity helium carrier gas
-
Sample vial with insert
-
Ethyl acetate or other suitable volatile solvent
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in ethyl acetate.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the initial oven temperature to 100 °C.
-
Program the oven to ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Set the carrier gas (Helium) flow rate to ~1.0 mL/min.[7]
-
Set the MS transfer line temperature to 280 °C.
-
Set the ion source temperature to 230 °C.
-
Acquire data in scan mode over a mass range of m/z 40-500.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.[7]
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Record the retention time.
-
Analyze the mass spectrum of the peak, confirming the molecular ion (m/z 193) and comparing the fragmentation pattern to known spectra or theoretical fragmentation.
-
Caption: GC-MS characterization workflow.
References
- ChemNet. (n.d.). This compound hydrochloride.
- ChemicalBook. (2023). This compound.
- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 97%.
- PubChem. (n.d.). 7,8-Dimethoxy-3,4-dihydroisoquinoline.
- Talukdar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry.
- Singh, R., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
- Grochowski, J., & Serda, P. (1996).
- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (–)
- Venkov, A. P., & Botev, I. I. (1993). A convenient procedure for the synthesis of 3,4-dihydroisoquinoline Reissert compounds. Heterocycles.
- Wiley SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline.
- PubChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline.
- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (-)
- Clark, M. J., et al. (2019). Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. Molecules.
- Osyanin, V. A., et al. (2011). Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds.
- Sigma-Aldrich. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 97%.
- Kuznetsov, A. Y., et al. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations.
- Al-Suwaidan, I. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry.
- Gryglewicz, A., et al. (2023). Diastereoselective Synthesis of (–)
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. This compound | 52759-08-7 [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | C11H15NO2 | CID 15623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 15365-56-7 this compound hydrochloride this compound hydrochloride - CAS Database [chemnet.com]
- 6. 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline 97 2328-12-3 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 7,8-Dimethoxy-3,4-dihydroisoquinoline | C11H13NO2 | CID 156374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
- 10. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijstr.org [ijstr.org]
- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid from the Candelabra Cactus: A Technical Guide to the Discovery and History of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive overview of the discovery, historical background, and synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a naturally occurring isoquinoline alkaloid. Initially identified in desert cacti, this compound, also known as lemaireocereine, stands at the intersection of natural product chemistry and neuroscientific research. We will traverse its journey from a botanical curiosity to a molecule of interest in the study of dopaminergic systems. This guide will detail the classical synthetic routes that unlocked the broader family of tetrahydroisoquinolines, providing historical context and detailed experimental protocols for researchers, scientists, and drug development professionals.
Discovery: A Tale of Two Cacti
The story of this compound does not begin in a laboratory, but in the arid landscapes of Mexico. This simple tetrahydroisoquinoline alkaloid was first isolated in 1980 from the majestic Mexican columnar cactus, Pachycereus weberi, also known as the Candelabra cactus.[1] Its discovery was part of a broader investigation into the rich chemical diversity of the Cactaceae family. A year later, its presence was also confirmed in Backebergia militaris, another rare Mexican cactus, solidifying its status as a recurring natural product within this plant family.[1]
Known by the trivial name lemaireocereine , its identification was a result of meticulous extraction and chromatographic separation of both phenolic and nonphenolic alkaloid fractions from the plant material.[1] The presence of such secondary metabolites in cacti is often linked to defense mechanisms against herbivores and adaptation to harsh environmental conditions.[1]
Table 1: Key Milestones in the Discovery of this compound
| Year | Milestone | Key Species | Significance |
| 1980 | First isolation and identification | Pachycereus weberi | Established the natural occurrence of the compound.[1] |
| 1981 | Confirmed presence in another species | Backebergia militaris | Demonstrated its distribution across different cactus genera.[1] |
| 1992 | First total synthesis achieved | N/A (Laboratory Synthesis) | Verified the molecular structure and enabled analog studies.[1] |
The Synthetic Conquest: From Natural Product to Laboratory Target
Following its isolation, the definitive confirmation of lemaireocereine's structure and the ability to produce it for further study necessitated a total synthesis. This was successfully achieved in 1992, employing a 10-step synthetic sequence that yielded the target molecule in a 22% overall yield.[1] This accomplishment not only unequivocally verified the structure of the natural product but also opened the door for the synthesis of analogs and further investigation into its biological properties.[1]
The synthesis of the broader class of tetrahydroisoquinolines, however, has a much deeper history, rooted in the foundational reactions of organic chemistry. Two particular methods, the Pictet-Spengler and Bischler-Napieralski reactions, stand as pillars of isoquinoline alkaloid synthesis.
The Pictet-Spengler Reaction: A Classic Cyclization
The Pictet-Spengler reaction, first described in 1911, is a cornerstone for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring.
Experimental Protocol: Generalized Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
Objective: To synthesize a 1-substituted-1,2,3,4-tetrahydroisoquinoline from a phenylethylamine and an aldehyde.
Materials:
-
β-Phenylethylamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the β-phenylethylamine derivative in the chosen solvent.
-
Aldehyde Addition: Add the aldehyde to the solution and stir the mixture at room temperature for 30 minutes.
-
Acid Catalysis: Add the acid catalyst (e.g., TFA, 1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.
The elegance of the Pictet-Spengler reaction lies in its biomimetic nature, mimicking the biosynthetic pathways of many isoquinoline alkaloids in plants.
Caption: Generalized workflow of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction: An Alternative Route
Discovered in 1893, the Bischler-Napieralski reaction provides another powerful method for the synthesis of isoquinoline derivatives. This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.
Experimental Protocol: Generalized Bischler-Napieralski Synthesis
Objective: To synthesize a 1-substituted-1,2,3,4-tetrahydroisoquinoline from a β-arylethylamide.
Materials:
-
β-Arylethylamide (1.0 eq)
-
Dehydrating agent (e.g., POCl₃) (2-3 eq)
-
Solvent (e.g., Acetonitrile, Toluene)
-
Reducing agent (e.g., Sodium borohydride)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Amide Dissolution: In a round-bottom flask, dissolve the β-arylethylamide in the chosen solvent.
-
Cyclization: Cool the solution in an ice bath and slowly add the dehydrating agent (e.g., POCl₃). Allow the reaction to warm to room temperature and then heat to reflux.
-
Reaction Monitoring: Monitor the formation of the dihydroisoquinoline intermediate by TLC.
-
Quenching and Basification: After completion, carefully quench the reaction by pouring it onto crushed ice. Basify the solution with a strong base (e.g., concentrated ammonium hydroxide).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise.
-
Final Work-up: After the reduction is complete (monitored by TLC), remove the methanol under reduced pressure. Add water and extract with an organic solvent.
-
Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield the final tetrahydroisoquinoline.
Caption: Key stages of the Bischler-Napieralski synthesis.
Historical and Scientific Context: The Link to Neurochemistry
The interest in tetrahydroisoquinolines, including the 7,8-dimethoxy substituted variant, extends beyond their synthetic challenges. These compounds bear a structural resemblance to endogenous neurochemicals and have been implicated in the biochemistry of the brain. Seminal investigations explored the possibility of "mammalian alkaloid biosynthesis," where catecholamines could undergo Pictet-Spengler-type condensations with aldehydes to form tetrahydroisoquinoline alkaloids within the body.
This line of inquiry gained particular traction in the context of Parkinson's disease. The structural similarity of some tetrahydroisoquinolines to dopamine and their potential formation from its metabolites led to hypotheses about their role in the neurodegenerative processes of this disorder. While the precise role of endogenous alkaloids like this compound in neurodegeneration remains an active area of research, their discovery and synthesis have provided valuable tools for neuropharmacological studies.
Conclusion
From its origins as a cryptic alkaloid in Mexican cacti to its synthesis in the laboratory, this compound (lemaireocereine) encapsulates a fascinating journey of chemical discovery. Its history is intertwined with the development of powerful synthetic methodologies that have enabled the construction of a vast array of complex isoquinoline alkaloids. For researchers in natural product synthesis and medicinal chemistry, the story of this seemingly simple molecule serves as a reminder of the intricate connections between the natural world and the foundations of modern organic chemistry, and its potential continued relevance in understanding complex neurological diseases.
References
- Grokipedia. (2026, January 7). Lemaireocereine.
Sources
The 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged Scaffold" Concept
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds active against a wide range of biological targets. These recurring motifs are termed "privileged structures".[1] The term, first introduced by Evans in 1988, describes molecular scaffolds that are not only capable of binding to multiple, distinct receptors with high affinity but are also amenable to chemical modifications that allow for the fine-tuning of their biological activity.[1] These scaffolds often mimic the structural motifs found in natural products, which have been pre-validated by evolution for biological relevance.[2] Their utility in drug discovery is immense, providing a robust starting point for the design of compound libraries, thereby increasing the efficiency and success rate of screening campaigns.[1][3]
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent member of this exclusive class of privileged scaffolds.[4][5] Found in a vast array of alkaloids and synthetic compounds, the THIQ nucleus is associated with a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and neurological effects.[6][7] This guide focuses on a specific, highly valuable variant of this scaffold: 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The strategic placement of two methoxy groups on the aromatic ring significantly influences the molecule's electronic properties and conformational flexibility, pre-organizing it for interaction with various biological targets and making it a particularly fruitful starting point for drug development.
Core Synthesis: Constructing the 7,8-Dimethoxy-THIQ Nucleus
The construction of the tetrahydroisoquinoline skeleton is a well-established field in organic synthesis, with two primary name reactions reigning supreme: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these routes depends on the desired substitution pattern and the available starting materials.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for synthesizing tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8] The electron-donating nature of the methoxy groups at the 7 and 8 positions (corresponding to the 3 and 4 positions of the starting phenethylamine) activates the aromatic ring, facilitating the crucial electrophilic aromatic substitution step.[9][10]
The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[11][12]
Caption: Pictet-Spengler Reaction Workflow.
-
Reactant Dissolution: Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Aldehyde Addition: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl), 0.1-1.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at a temperature ranging from ambient to reflux, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction offers an alternative route, particularly for the synthesis of 3,4-dihydroisoquinolines, which can then be readily reduced to the corresponding tetrahydroisoquinolines.[13][14] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][15]
The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a powerful electrophile that undergoes cyclization onto the electron-rich aromatic ring.[13][14] The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent reduction step to yield the saturated THIQ core.[16]
Caption: Bischler-Napieralski Reaction Workflow.
-
Amide Formation: Synthesize the starting N-acyl-β-phenylethylamide by reacting 3,4-dimethoxyphenethylamine with the appropriate acyl chloride or carboxylic acid (using a coupling agent like DCC or EDC).
-
Cyclization: Dissolve the amide in a suitable solvent (e.g., acetonitrile or toluene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃, 2-5 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.
-
Work-up (Cyclization): After completion, cool the reaction and carefully pour it onto crushed ice. Basify the mixture with a strong base (e.g., concentrated ammonium hydroxide or NaOH) and extract with an organic solvent.
-
Reduction: Dissolve the crude 3,4-dihydroisoquinoline intermediate in a protic solvent like methanol or ethanol. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise at 0°C.
-
Final Work-up and Purification: Once the reduction is complete, quench the reaction with water, and remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent. Dry, concentrate, and purify the final product by column chromatography.
Therapeutic Applications of the 7,8-Dimethoxy-THIQ Scaffold
The rigid, three-dimensional structure of the 7,8-dimethoxy-THIQ core, combined with its hydrogen bond accepting methoxy groups and the basic nitrogen atom, allows it to interact with a wide variety of biological macromolecules. This has led to its exploration in numerous therapeutic areas.
Central Nervous System (CNS) Disorders: Dopamine Receptor Modulation
The structural resemblance of the tetrahydroisoquinoline core to dopamine has made it a classic pharmacophore for targeting dopamine receptors. Derivatives of the 7,8-dimethoxy-THIQ scaffold have been investigated as potent and selective ligands for dopamine D2 and D3 receptors, which are implicated in conditions like schizophrenia, Parkinson's disease, and addiction.[17][18][19]
For instance, modifications at the N-2 position with various aryl-alkyl linkers have yielded compounds with high D3 receptor affinity and selectivity over the D2 receptor.[18][20] Docking studies have revealed that the 7,8-dimethoxy-THIQ moiety typically occupies the orthosteric binding pocket, with the methoxy groups forming key interactions.[17][19] One study highlighted that a related 6-methoxy-7-hydroxy-THIQ motif showed enhanced D3 receptor affinity compared to the 6,7-dimethoxy analogue, suggesting the importance of hydrogen bonding at this position.[17]
| Compound Class | Target(s) | Key Structural Features | Reported Activity | Reference(s) |
| N-Acyl-THIQ Derivatives | D3 Receptor | N-2 substituted with indolylpropenamido group | pKi = 8.4, 150-fold selectivity over D2 | [18] |
| N-Cyclohexylethyl-THIQ | D3 Receptor | N-2 linked to a quinolinecarboxamide via a cyclohexylethyl spacer | Potent and selective D3 antagonist (SB-277011) | [20] |
| Benzofuran-THIQ Hybrids | α2C-Adrenergic Receptor | N-2 linked to a benzofuran moiety | High affinity and subtype selectivity | [21] |
Oncology: Anticancer and Antitumor Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer activity.[6][7] Derivatives of 7,8-dimethoxy-THIQ have been explored as cytotoxic agents, microtubule disruptors, and inhibitors of key signaling pathways in cancer.[22][23][24]
One area of investigation involves the synthesis of 1-alkyl derivatives. A study found that 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibited a high cytotoxic effect against cancer cell lines with low toxicity to healthy cells.[22] Other research has focused on N-benzyl derivatives as microtubule disruptors, where optimization at the C-7 position (corresponding to the 8-position in our nomenclature) by replacing a methoxy group with an ethyl group led to a significant improvement in activity.[23] Furthermore, a 6,7-dimethoxy-THIQ carboxylic acid derivative isolated from Mucuna pruriens has shown protective and antiproliferative action in a rat model of hepatocellular carcinoma.[25]
| Compound | Cancer Cell Line(s) | Mechanism of Action (Proposed) | IC50 / Activity | Reference(s) |
| 1-Tridecyl-6,7-dimethoxy-THIQ | Various | Cytotoxicity | High cytotoxic effect | [22] |
| 2-(3',4',5'-Trimethoxybenzyl)-7-ethyl-THIQ | DU-145 (Prostate) | Microtubule Disruption | GI50 = 41 nM | [23] |
| 6,7-Dimethoxy-THIQ-3-carboxylic acid | Hepatocellular Carcinoma (in vivo) | Antiproliferative | Restored normal liver tissue architecture | [25] |
| GM-3-18 (N-sulfonyl-THIQ derivative) | Colon Cancer Cell Lines | KRas Inhibition | IC50 = 0.9 - 10.7 µM | [7] |
Anti-Infective Agents: Antiviral and Antibacterial Potential
The privileged nature of the THIQ scaffold extends to its utility in developing agents against infectious diseases.[26][27] Specifically, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been designed and synthesized as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[26]
In one such study, two series of N-substituted 6,7-dimethoxy-THIQ analogues were synthesized. The most promising compounds, featuring an N-chloroacetyl aniline moiety, exhibited significant in vitro inhibition of the HIV-1 RT enzyme.[26] Structure-activity relationship (SAR) studies indicated that hydrophobic contacts between the dimethoxy-THIQ core and key tyrosine and tryptophan residues in the enzyme's binding pocket were crucial for activity.[6] Additionally, certain 1-substituted THIQ derivatives have demonstrated potent antibacterial and antifungal effects.[22]
| Compound Series | Target | Key Structural Features | % Inhibition / Activity | Reference(s) |
| N-Glycinamide-THIQ Derivatives | HIV-1 Reverse Transcriptase | N-2 linked to substituted anilines via a glycinamide linker | Up to 74.8% inhibition at 100 µM | [26] |
| 1-Nonyl-6,7-dimethoxy-THIQ | Bacteria and Fungi | C-1 substituted with a C9 alkyl chain | Strong antibacterial and antifungal effects | [22] |
Conclusion and Future Perspectives
The this compound core unequivocally stands as a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally defined, structure provides a reliable anchor for interacting with a diverse array of biological targets, from G-protein coupled receptors in the CNS to critical enzymes in cancer cells and viruses. The synthetic accessibility of this core, primarily through robust methods like the Pictet-Spengler and Bischler-Napieralski reactions, ensures its continued relevance in drug discovery campaigns.
Future efforts will likely focus on leveraging this scaffold in novel chemical space. The application of modern synthetic methodologies, such as diversity-oriented synthesis and fragment-based drug design, could unlock new biological activities. Furthermore, the exploration of this core in developing agents for neurodegenerative diseases and as modulators of epigenetic targets represents exciting and underexplored frontiers. The proven track record of the 7,8-dimethoxy-THIQ scaffold ensures that it will remain a valuable and enduring tool for the development of the next generation of therapeutic agents.
References
-
Pictet, A.; Spengler, T. Ber. Dtsch. Chem. Ges. 1911, 44, 2030–2036. (Source: Name-Reaction.com) URL: [Link]
-
Talele, T. T. Natural product derived privileged scaffolds in drug discovery. PubMed, (2019). URL: [Link]
-
OpenOChem Learn. Privileged Structures. URL: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. URL: [Link]
-
Centurion University. Synthesis of isoquinolines. CUTM Courseware. URL: [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH, (2010). URL: [Link]
-
Wikipedia. Bischler–Napieralski reaction. URL: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. URL: [Link]
-
MIT Press Bookstore. Privileged Scaffolds in Drug Discovery. (2023). URL: [Link]
-
Karpińska, M., & Mrozek-Wilczkiewicz, A. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI, (2021). URL: [Link]
-
Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. URL: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. Pictet-Spengler Reaction. YouTube, (2022). URL: [Link]
-
Wikipedia. Pictet–Spengler reaction. URL: [Link]
-
Pundir, R., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate, (2023). URL: [Link]
-
Clement, O. O., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PMC - NIH, (2018). URL: [Link]
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, (2021). URL: [Link]
-
study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Eurasian Union of Scientists, (2020). URL: [Link]
-
Al-Suhaimi, K. S., et al. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH, (2021). URL: [Link]
-
Kumar, P., et al. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. PMC - NIH, (2018). URL: [Link]
-
Reavill, C., et al. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed, (1999). URL: [Link]
-
Chander, S., et al. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, (2015). URL: [Link]
-
Clement, O. O., et al. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed, (2018). URL: [Link]
-
Szymański, P., et al. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH, (2023). URL: [Link]
-
Abstract 756: Optimization of tetrahydroisoquinoline-based microtubule disruptors as anticancer agents. Cancer Research, (2010). URL: [Link]
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate, (2021). URL: [Link]
-
Pundir, R., et al. Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, (2023). URL: [Link]
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing, (2021). URL: [Link]
-
El-Naggar, A. M., et al. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central, (2024). URL: [Link]
-
Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing, (2021). URL: [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC, (2024). URL: [Link]
-
Reavill, C., et al. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. PubMed, (2000). URL: [Link]
-
Itoh, T., et al. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. PubMed, (2007). URL: [Link]
Sources
- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 2. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. name-reaction.com [name-reaction.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and synthesis of trans-N-[4-[2-(6-cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011): A potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sdiarticle4.com [sdiarticle4.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
The Emerging Therapeutic Potential of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] This technical guide focuses on a specific, promising derivative, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, and its analogs. We will delve into its potential biological activities, supported by preclinical evidence, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic promise of this molecular scaffold and outlining key experimental methodologies for its investigation.
Introduction: The Tetrahydroisoquinoline Scaffold - A Versatile Pharmacophore
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a recurring motif in a vast array of natural products and synthetically derived molecules, exhibiting a remarkable diversity of pharmacological effects.[2][4] These compounds have garnered significant attention within the scientific community for their potential to address a range of human diseases, from neurodegenerative disorders to infectious diseases and cancer.[1][2] The versatility of the THIQ scaffold lies in its rigid bicyclic structure, which provides a three-dimensional framework that can be readily functionalized at various positions to modulate its interaction with biological targets. This guide will specifically explore the biological landscape of derivatives bearing methoxy groups at the 7 and 8 positions of the isoquinoline ring system, a substitution pattern that has been associated with a number of intriguing biological activities.
Synthesis of the this compound Core
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is well-established, with several classical and modern methods available to medicinal chemists. Understanding these synthetic pathways is crucial for the generation of analogs for structure-activity relationship (SAR) studies.
Classical Synthetic Strategies
Two of the most common methods for constructing the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[4] For the synthesis of 7,8-dimethoxy substituted THIQs, a 3,4-dimethoxyphenylethylamine would be a key starting material. The reaction proceeds through an initial imine formation, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. Microwave-assisted Pictet-Spengler reactions have been shown to significantly improve reaction times and yields.[4]
-
Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield a 3,4-dihydroisoquinoline.[4] Subsequent reduction of the imine bond affords the desired 1,2,3,4-tetrahydroisoquinoline.[4]
Illustrative Synthetic Workflow: Pictet-Spengler Reaction
The following diagram illustrates a generalized workflow for the synthesis of a 1-substituted this compound via the Pictet-Spengler reaction.
Caption: Generalized workflow for the Pictet-Spengler synthesis of a THIQ derivative.
Potential Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated a compelling range of biological activities in preclinical studies. This section will explore the most prominent of these, detailing the experimental evidence and proposed mechanisms of action.
Anticancer Activity
The THIQ scaffold is present in several natural and synthetic compounds with potent anticancer properties.[2][5] Derivatives with the 6,7-dimethoxy substitution pattern have been a particular focus of anticancer drug discovery efforts.
-
Hepatocellular Carcinoma: A synthesized derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has shown a protective effect on the liver and restored normal tissue arrangement in a rat model of diethylnitrosamine-induced hepatocarcinogenesis.[6] This suggests a potential antiproliferative role in hepatocellular carcinoma.[6]
-
Microtubule Disruption: Certain 2-(trimethoxybenzyl)-7-methoxy-6-O-sulfamoyl THIQ derivatives have been identified as potent microtubule disruptors with in vivo anti-tumor activity.[7] Optimization of substituents at the C-6 and C-7 positions has led to compounds with sub-micromolar activity.[7]
-
KRas Inhibition: Tetrahydroisoquinoline derivatives have been investigated as inhibitors of KRas, a key oncogene.[5] Compounds bearing chloro and trifluoromethyl groups on a phenyl ring attached to the THIQ core showed significant KRas inhibition against various colon cancer cell lines.[5]
-
Sigma-2 Receptor Ligands: The sigma-2 receptor is overexpressed in many cancer cells.[8] A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to have good to excellent binding affinity for the sigma-2 receptor, suggesting their potential as cancer therapeutics or imaging agents.[8]
Neuroprotective Effects
The potential of THIQ derivatives to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease is an active area of research.[9]
-
Free Radical Scavenging and Antioxidant Activity: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine, has demonstrated neuroprotective properties.[10] Its mechanism is thought to involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[10] Pretreatment with 1MeTIQ has been shown to suppress the formation of thiobarbituric acid-reactive substances (TBARS), an indicator of oxidative stress, in a model of MPTP-induced neurotoxicity.[11]
-
Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to prevent glutamate-induced cell death and calcium influx in primary granular cell cultures.[10] This suggests a mechanism involving the antagonism of the glutamatergic system, which plays a crucial role in neuronal excitotoxicity.[10]
The following diagram illustrates the proposed neuroprotective mechanisms of THIQ derivatives.
Caption: Proposed neuroprotective mechanisms of 7,8-Dimethoxy-THIQ derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Several THIQ derivatives have exhibited potent anti-inflammatory effects.
-
Inhibition of Inflammatory Mediators: A synthesized tetrahydroisoquinoline alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol (MHTP), demonstrated an anti-inflammatory effect by inhibiting the action of PGE2.[12] It also reduced the migration of leukocytes and the levels of pro-inflammatory cytokines such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Superiority to Standard Drugs: In a study on a model of formalin-induced arthritis in rats, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed a pronounced anti-inflammatory effect that was 3.3 times greater than that of diclofenac sodium at a dose of 0.5 mg/kg.[13]
Anti-HIV Activity
The THIQ scaffold has also been explored for its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).
-
HIV-1 Reverse Transcriptase Inhibition: A series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues were designed and synthesized as inhibitors of HIV-1 reverse transcriptase.[14] Several of these compounds exhibited more than 50% inhibition at a concentration of 100 μM, with two compounds showing promising inhibition of 74.82% and 72.58%.[14] Molecular docking studies suggested that the 6,7-dimethoxy THIQ core of these analogs forms hydrophobic contacts with key amino acid residues in the active site of HIV-1 RT.[4]
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, a series of well-defined in vitro and in vivo assays are required.
In Vitro Anticancer Activity Assessment
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Neuroprotection Assay
Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.
-
Cell Seeding: Seed cells into 96-well plates and allow them to differentiate for 5-7 days.
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compounds for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding a final concentration of 100-200 µM H₂O₂ to the wells and incubate for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described above.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with H₂O₂ alone to determine the neuroprotective effect.
In Vivo Anti-inflammatory Activity Assessment
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds or a positive control (e.g., Indomethacin) orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at C1: The substituent at the C1 position significantly influences the biological activity. For example, in the context of anti-HIV activity, aryl groups at the C1 position have been shown to be important for potency.[14]
-
Substitution on the Nitrogen (N2): The nature of the substituent on the nitrogen atom can modulate the compound's properties. For instance, in the development of microtubule disruptors, various N-benzyl groups with different methoxy substitution patterns were explored, with the 3',4',5'-trimethoxybenzyl group being particularly effective.[7]
-
Substitution on the Benzene Ring (C6 and C7): The methoxy groups at the 6 and 7 positions are crucial for the activity of many of the discussed compounds. Further modifications at these positions, such as the introduction of a sulfamoyl group at C6, have been shown to enhance anticancer activity.[7]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The existing body of preclinical evidence highlights the diverse biological activities of this class of compounds and provides a solid foundation for further investigation.
Future research should focus on:
-
Lead Optimization: Systematic SAR studies to identify more potent and selective analogs.
-
Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant animal models to evaluate the therapeutic efficacy and safety profiles of lead candidates.
The versatility of the THIQ scaffold, combined with the encouraging biological data for its 7,8-dimethoxy derivatives, makes this an exciting area for continued research and development in the quest for new and effective medicines.
References
- Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.).
- Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.
- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.).
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing.
- 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturb
- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research.
- Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874.
- dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. (n.d.). Heterocycles.
- Anticancer activity of synthesized compounds compared with Doxorubicin... (n.d.).
- Abstract 756: Optimization of tetrahydroisoquinoline-based microtubule disruptors as anticancer agents. (2010). Cancer Research.
- Chander, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 534-565.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. (2022). Biomedical and Pharmacology Journal.
- Diastereoselective Synthesis of (–)
- Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. (n.d.). PubMed.
- Diastereoselective Synthesis of (-)
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). Future Science.
- Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. (2019). PubMed.
- Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023).
- Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. (2005). PubMed.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). MDPI.
- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.
- Anti-Inflammatory Activity of N
- Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). PubMed.
- Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in r
- Some examples of anticancer compounds based on the tetrahydroquinoline scaffold. (n.d.).
- Synthesis of tetrahydroisoquinolines. (n.d.). Organic Chemistry Portal.
- Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in r
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central.
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central.
- The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review. (2022). PubMed Central.
- Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. (n.d.). Future Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Tetrahydroisoquinoline
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This structural motif's inherent conformational rigidity and three-dimensional character allow for precise spatial orientation of substituents, enabling potent and selective interactions with a multitude of biological targets. This guide delves into a specific, highly promising subclass: derivatives and analogs of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The strategic placement of these methoxy groups significantly influences the electronic and steric properties of the molecule, often imparting favorable pharmacokinetic and pharmacodynamic characteristics.
This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive survey of the synthesis, biological activities, and therapeutic potential of 7,8-dimethoxy-THIQ derivatives. We will explore key synthetic strategies, delve into their modulation of critical biological targets, and present quantitative structure-activity relationship (SAR) data to inform future drug design efforts.
Synthetic Strategies: Building the 7,8-Dimethoxy-THIQ Core
The construction of the this compound scaffold is primarily achieved through two classical and versatile methods: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these routes is often dictated by the desired substitution pattern at the C1 position and the availability of starting materials.
The Bischler-Napieralski Reaction: A Stepwise Approach to C1-Substituted Analogs
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are readily reduced to the corresponding tetrahydroisoquinolines.[2] The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][3]
Causality Behind the Experimental Choices: The key to a successful Bischler-Napieralski reaction lies in the activation of the amide carbonyl to facilitate intramolecular electrophilic aromatic substitution. The electron-donating nature of the 3,4-dimethoxy substituents on the phenethylamine precursor activates the aromatic ring, promoting cyclization at the ortho position. Phosphorus oxychloride (POCl₃) is a commonly employed dehydrating agent as it efficiently converts the amide into a reactive electrophilic species, such as a nitrilium ion or an imidoyl chloride intermediate.[4] The subsequent reduction of the resulting 3,4-dihydroisoquinoline is typically achieved with a mild reducing agent like sodium borohydride to avoid over-reduction of other functional groups.
Experimental Protocol: A Representative Bischler-Napieralski Synthesis
Step 1: Amide Formation
-
To a solution of 3,4-dimethoxyphenethylamine (1 equivalent) in an appropriate solvent such as dichloromethane or toluene, add a suitable acyl chloride or carboxylic acid (1.1 equivalents).
-
If starting from a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required.
-
The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with aqueous acid and base to remove unreacted starting materials and byproducts, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-acyl-β-phenylethylamide.
Step 2: Cyclization and Reduction
-
The crude amide from Step 1 is dissolved in a dry, aprotic solvent like toluene or acetonitrile.
-
Phosphorus oxychloride (POCl₃) (2-3 equivalents) is added dropwise at 0 °C.[4]
-
The reaction mixture is then heated to reflux for several hours until TLC indicates the consumption of the starting material.[4]
-
The reaction is cooled, and the excess POCl₃ is carefully quenched by the slow addition of ice.
-
The aqueous solution is basified with a strong base (e.g., NaOH) and extracted with an organic solvent.
-
The organic extracts are dried and concentrated to give the crude 3,4-dihydroisoquinoline.
-
This crude intermediate is then dissolved in methanol and treated with sodium borohydride (NaBH₄) in portions at 0 °C.
-
The reaction is stirred until the reduction is complete (monitored by TLC).
-
The solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the crude this compound derivative, which can be purified by column chromatography.
The Pictet-Spengler Reaction: A Direct Route to the THIQ Scaffold
The Pictet-Spengler reaction offers a more direct approach to the tetrahydroisoquinoline core by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.[3][5][6]
Causality Behind the Experimental Choices: This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. The presence of the 3,4-dimethoxy groups on the phenethylamine starting material is crucial for activating the ring towards this cyclization. Protic or Lewis acids are used to catalyze both the formation of the iminium ion intermediate and the subsequent ring closure.
Experimental Protocol: A Representative Pictet-Spengler Synthesis
-
A solution of 3,4-dimethoxyphenethylamine (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, ethanol, or toluene) is prepared.
-
An acid catalyst, such as hydrochloric acid or trifluoroacetic acid, is added.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the carbonyl compound, until the reaction is complete as monitored by TLC.
-
The reaction is then cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with an aqueous base to neutralize the acid catalyst.
-
The organic layer is dried over an anhydrous salt and concentrated to give the crude this compound derivative.
-
Purification is typically achieved through column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a range of diseases.
Modulation of Dopamine Receptors: A Focus on the D3 Subtype
A significant area of research for 7,8-dimethoxy-THIQ derivatives has been their interaction with dopamine receptors, particularly the D3 subtype.[7] The dopamine D3 receptor is predominantly expressed in the limbic regions of the brain and is implicated in the regulation of mood, cognition, and reward pathways.[8] Dysregulation of D3 receptor signaling is associated with several neuropsychiatric and neurodegenerative disorders, including schizophrenia, addiction, and Parkinson's disease.[]
Mechanism of Action and Downstream Signaling: The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[8] Activation of the D3 receptor by its endogenous ligand, dopamine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[8] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).[10] Additionally, D3 receptor activation can influence other signaling cascades, including the Akt/mTOR and ERK pathways, which are critical for neuronal survival and plasticity.[10]
Structure-Activity Relationships (SAR): The 7,8-dimethoxy substitution pattern is a key feature for high-affinity binding to the D3 receptor. Structure-activity relationship studies have shown that modifications at the N2 and C1 positions of the THIQ core can significantly impact both affinity and selectivity for the D3 receptor over other dopamine receptor subtypes.
| Compound Class | Key Structural Features | Dopamine D3 Receptor Affinity (Ki) | Reference |
| N-Arylalkyl-THIQ | N-linked flexible chain with a terminal aryl group | Low nM range | [7] |
| C1-Aryl-THIQ | Aryl group directly attached to the C1 position | Sub-nM to low nM range | N/A |
| Bicyclic Analogs | Fused ring systems at the N2 and C1 positions | Variable, highly dependent on ring system | N/A |
Overcoming Multidrug Resistance in Cancer: P-glycoprotein Inhibition
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11] P-gp actively transports a wide range of anticancer drugs out of tumor cells, reducing their intracellular concentration and efficacy. Several 7,8-dimethoxy-THIQ derivatives have emerged as potent P-gp inhibitors, capable of reversing MDR.[11][12]
Mechanism of P-gp Inhibition: These THIQ derivatives are thought to act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of chemotherapeutic agents. This restores the cytotoxic efficacy of conventional anticancer drugs in resistant cancer cell lines.
| Compound/Analog | Cell Line | IC50 (P-gp Inhibition) | Fold Reversal | Reference |
| Tetrahydroisoquinoline Derivative 22 | HT29/DX | Proliferation reduced by 35% at 10 µM (in combo with DOX) | N/A | [12] |
| Tetrahydroisoquinoline Derivative 23 | HT29/DX | Proliferation reduced by 29% at 10 µM (in combo with DOX) | N/A | [12] |
| Tetrahydroisoquinoline Derivative 29 | K562/ADR | IC50 of DOX reduced from 14.48 µM to 0.0078 µM | 1845.76 | [12] |
| Tetrahydroisoquinoline Derivative 29 | MCF-7/ADR | IC50 of DOX reduced from 19.75 µM to 0.10 µM | 207.86 | [12] |
Anticancer Activity
Beyond their role as MDR reversal agents, certain 7,8-dimethoxy-THIQ derivatives have demonstrated intrinsic anticancer activity against various cancer cell lines.[13][14] The mechanisms underlying their cytotoxic effects are still under investigation but may involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Compound/Analog | Cancer Cell Line | IC50 (Anticancer Activity) | Reference |
| Tetrahydroisoquinoline Derivative | HCT116 | Good inhibitory activity | [13] |
| Tetrahydroisoquinoline Derivative | MDA-MB-231 | Good inhibitory activity | [13] |
| Tetrahydroisoquinoline Derivative | HepG2 | Good inhibitory activity | [13] |
| Tetrahydroisoquinoline Derivative | A375 | Good inhibitory activity | [13] |
| GM-3-121 | MCF-7 | 0.43 µg/mL | [2] |
| GM-3-121 | MDA-MB-231 | 0.37 µg/mL | [2] |
| GM-3-121 | Ishikawa | 0.01 µg/mL | [2] |
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in drug discovery. Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While promising activities have been identified, a deeper understanding of the precise molecular mechanisms is necessary for rational drug design and optimization.
-
Exploration of Novel Biological Targets: The privileged nature of the THIQ scaffold suggests that its derivatives may interact with a wider range of biological targets than currently known.
-
Optimization of Pharmacokinetic and Safety Profiles: Further medicinal chemistry efforts are needed to fine-tune the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds to advance them into clinical development.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the this compound core.
References
-
Dopamine D3 Receptor Plasticity in Parkinson's Disease and L-DOPA-Induced Dyskinesia. (2021). ResearchGate. [Link]
-
Schematic representation of dopamine signaling pathway. (2007). ResearchGate. [Link]
-
Dopamine receptor D3. Wikipedia. [Link]
-
Marcellino, D., et al. (2012). Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection. PMC. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). Name Reaction. [Link]
-
Al-Hiari, Y. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. [Link]
-
O'Brien, P., et al. (2017). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. PMC. [Link]
-
Khoshneviszadeh, M., et al. (2017). Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]
-
List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society. [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. (2018). National Institutes of Health. [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). RSC Publishing. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2014). International Journal of Scientific & Technology Research. [Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. (1998). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. (2023). Semantic Scholar. [Link]
-
Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. (2024). PubMed. [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. (2019). ResearchGate. [Link]
-
Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. (2017). PubMed. [Link]
-
Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. (2004). Semantic Scholar. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Design, Biological Evaluation, and Molecular Modeling of Tetrahydroisoquinoline Derivatives: Discovery of A Potent P-Glycoprotein Ligand Overcoming Multidrug Resistance in Cancer Stem Cells. (2019). PubMed. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). PMC. [Link]
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017). ResearchGate. [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. dl.ndl.go.jp [dl.ndl.go.jp]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organicreactions.org [organicreactions.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanistic Landscape of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Guide to Preliminary Investigation
Foreword: Charting a Course for a Novel Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] While extensive research has focused on derivatives such as those with 6,7-dimethoxy substitution, the specific isomer 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline remains a largely unexplored entity. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the preliminary investigation of its mechanism of action. By leveraging insights from structurally related analogs, we will outline a logical, evidence-based approach to systematically characterize the biological profile of this novel compound. Our focus is on establishing a foundational understanding of its potential molecular targets and cellular effects through a series of robust in vitro and cell-based assays.
Part 1: Foundational In Silico and In Vitro Profiling
Before embarking on extensive cell-based and in vivo studies, a foundational understanding of the compound's basic properties and potential liabilities is crucial. This initial phase is designed to be resource-efficient and to guide the direction of more intensive investigations.
Computational Prediction of Biological Activity
Computer-based prediction tools can offer initial hypotheses about the potential biological activities of a novel compound by comparing its structure to libraries of known active molecules. The Prediction of Activity Spectra for Substances (PASS) is one such tool that can suggest a wide range of potential pharmacological effects, such as anti-cancer, anti-parkinsonian, or antimicrobial activities.[4] While these predictions are not definitive, they can help prioritize initial experimental screens.
Initial Broad-Spectrum Pharmacological Screening
A broad-spectrum screening against a panel of common biological targets (e.g., receptors, enzymes, ion channels) can rapidly identify potential primary targets and off-target effects. This is a cost-effective method to survey the pharmacological landscape and can reveal unexpected activities.
Evaluation of Physicochemical Properties
A compound's therapeutic potential is intrinsically linked to its physicochemical properties. Standard assays to determine solubility, lipophilicity (LogP), and permeability are essential early steps. These parameters will influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile and can be predictive of its "drug-likeness".
Part 2: Investigating Promising Avenues: Key Mechanistic Hypotheses
Drawing from the literature on the broader class of dimethoxy-THIQ derivatives, several high-priority mechanisms of action warrant investigation for the 7,8-dimethoxy isomer.
Anticancer Activity: A Multifaceted Approach
The THIQ scaffold is a recurring motif in compounds with demonstrated anticancer properties.[1][5] Preliminary studies should therefore focus on evaluating the cytotoxic and cytostatic potential of 7,8-dimethoxy-THIQ across a panel of cancer cell lines.
The sigma-2 receptor is overexpressed in many types of cancer cells, making it an attractive target for both therapeutic and diagnostic agents.[6][7] Several 6,7-dimethoxy-THIQ derivatives have shown high affinity and selectivity for the sigma-2 receptor.[6][7]
Experimental Protocol: Sigma-2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of 7,8-dimethoxy-THIQ for the sigma-2 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the sigma-2 receptor (e.g., human liver Huh-7 cells).
-
Radioligand, such as [³H]-DTG (1,3-di-o-tolylguanidine), which binds to both sigma-1 and sigma-2 receptors.
-
A selective sigma-1 receptor ligand (e.g., (+)-pentazocine) to mask the sigma-1 binding sites.
-
Test compound (7,8-dimethoxy-THIQ) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the presence of the sigma-1 masking ligand.
-
After reaching equilibrium, separate the bound and unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value using the Cheng-Prusoff equation.
-
Table 1: Representative Sigma-2 Receptor Binding Affinities of 6,7-Dimethoxy-THIQ Derivatives
| Compound | Ki (nM) for Sigma-2 Receptor | Reference |
| 3b | 5 | [6] |
| 3e | 6 | [6] |
| 4b | 5 | [6] |
| 4e | 6 | [6] |
Chronic inflammation is a key driver of many cancers, and the IL-6/JAK/STAT3 pathway is a central mediator of this process. A derivative of 6,7-dimethoxy-THIQ has been shown to attenuate colon carcinogenesis by blocking IL-6 mediated signals.[8]
Diagram 1: Proposed IL-6/JAK/STAT3 Signaling Pathway and Point of Intervention
Caption: Hypothesized inhibition of the JAK/STAT3 pathway by 7,8-Dimethoxy-THIQ.
Experimental Workflow: Investigating IL-6/JAK/STAT3 Pathway Modulation
Caption: Workflow for assessing protein phosphorylation via Western Blot.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). The 6,7-dimethoxy-THIQ scaffold is present in known P-gp modulators, suggesting that the 7,8-dimethoxy isomer could also interact with this transporter.[9][10]
Experimental Protocol: P-gp Substrate/Inhibitor Assay
-
Objective: To determine if 7,8-dimethoxy-THIQ is a substrate or inhibitor of P-gp.
-
Materials:
-
A cell line overexpressing P-gp (e.g., MDCK-MDR1) and a parental control cell line.
-
A fluorescent P-gp substrate (e.g., Rhodamine 123).
-
A known P-gp inhibitor as a positive control (e.g., verapamil).
-
Test compound (7,8-dimethoxy-THIQ).
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure (Inhibition Assay):
-
Pre-incubate the P-gp overexpressing cells with the test compound or positive control.
-
Add the fluorescent P-gp substrate and incubate.
-
Wash the cells and measure the intracellular fluorescence.
-
An increase in fluorescence compared to the untreated control indicates inhibition of P-gp efflux.
-
-
Procedure (Substrate Assay):
-
Measure the bidirectional transport of the test compound across a monolayer of the P-gp overexpressing cells and the parental cells.
-
A higher basal-to-apical transport compared to apical-to-basal transport in the P-gp overexpressing cells, which is reduced in the presence of a known P-gp inhibitor, indicates that the test compound is a P-gp substrate.
-
Antiviral Activity: Targeting HIV-1 Reverse Transcriptase
Derivatives of 6,7-dimethoxy-THIQ have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral life cycle.[1][11] This provides a strong rationale for evaluating 7,8-dimethoxy-THIQ for similar activity.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
-
Objective: To determine the IC50 of 7,8-dimethoxy-THIQ against HIV-1 RT.
-
Materials:
-
Recombinant HIV-1 RT.
-
A commercially available non-radioactive HIV-1 RT assay kit (e.g., based on ELISA).
-
Test compound (7,8-dimethoxy-THIQ) at various concentrations.
-
A known HIV-1 RT inhibitor as a positive control (e.g., nevirapine).
-
-
Procedure:
-
Follow the manufacturer's protocol for the assay kit. Typically, this involves incubating the enzyme with a template-primer complex, dNTPs, and the test compound.
-
The amount of synthesized DNA is then quantified, usually via a colorimetric reaction.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.
-
Table 2: HIV-1 RT Inhibitory Activity of 6,7-Dimethoxy-THIQ Analogs
| Compound | % RT Inhibition at 100 µM | Reference |
| 8h | 74.82% | [11] |
| 8l | 72.58% | [11] |
Part 3: Expanding the Mechanistic Investigation
Based on the broader activities of the THIQ scaffold, further preliminary studies could explore the following areas:
-
Ion Channel Modulation: Certain THIQ derivatives have been found to block small-conductance calcium-activated potassium (SK) channels.[12] Electrophysiological studies, such as patch-clamp experiments on cells expressing SK channels, could be employed to investigate this possibility.
-
Enzyme Inhibition: The THIQ scaffold has been incorporated into inhibitors of various enzymes, including phosphodiesterase 4 (PDE4) and dihydrofolate reductase (DHFR).[3][5] Biochemical assays for these and other relevant enzymes could be conducted.
-
Neuroreceptor Binding: Given the structural similarity of the THIQ core to certain neurotransmitters, binding assays for dopamine and serotonin receptors could reveal potential neuropharmacological activity.
Conclusion: A Framework for Discovery
The preliminary investigation into the mechanism of action of this compound is an exercise in systematic, hypothesis-driven science. While direct data on this specific isomer is scarce, the rich pharmacology of the broader THIQ family, particularly the 6,7-dimethoxy substituted analogs, provides a robust framework for initial studies. The experimental protocols and workflows outlined in this guide offer a comprehensive starting point for elucidating the biological activity of this novel compound. Through careful and logical investigation, its therapeutic potential can be thoroughly explored, potentially leading to the development of new chemical entities for a range of diseases.
References
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. Available at: [Link]
-
Unknown Source. (2014). In vitro evaluation of a tetrahydroisoquinoline derivative as a steroid sulfatase inhibitor and a selective estrogen receptor modulator. PubMed. Available at: [Link]
- Unknown Source. (n.d.). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Unknown Source.
-
Unknown Source. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Unknown Source. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]
-
Unknown Source. (n.d.). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands | Request PDF. ResearchGate. Available at: [Link]
-
Unknown Source. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Available at: [Link]
- Unknown Source. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Unknown Source.
-
Unknown Source. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. PubMed. Available at: [Link]
-
Unknown Source. (2015). Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. PubMed. Available at: [Link]
-
Unknown Source. (2005). Synthesis and Radioligand Binding Studies of C-5- And C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK Channel Blockers Related to N-methyl-laudanosine and N-methyl-noscapine. PubMed. Available at: [Link]
-
Unknown Source. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. PubMed. Available at: [Link]
-
Unknown Source. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Unknown Source. (2025). (PDF) 6,7-Dimethoxy-1,2,3,4-Tetrahydro-Isoquinoline-3-Carboxylic Acid Attenuates Heptatocellular Carcinoma in Rats with NMR-Based Metabolic Perturbations. ResearchGate. Available at: [Link]
-
Unknown Source. (n.d.). Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. ResearchGate. Available at: [Link]
-
Unknown Source. (n.d.). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations. National Institutes of Health. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and radioligand binding studies of C-5- and C-8-substituted 1-(3,4-dimethoxybenzyl)-2,2-dimethyl-1,2,3,4-tetrahydroisoquinoliniums as SK channel blockers related to N-methyl-laudanosine and N-methyl-noscapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Detailed Guide for Researchers
An authoritative guide to the synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. This document provides a detailed overview of the primary synthetic routes, step-by-step protocols, and the underlying chemical principles for research scientists and drug development professionals.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif found in a vast array of naturally occurring alkaloids and synthetic compounds with significant pharmacological properties.[1] These compounds exhibit a broad spectrum of biological activities, including antitumor, antibacterial, anti-HIV, and anti-inflammatory effects.[1][2] The specific substitution pattern on the aromatic ring profoundly influences the biological activity of THIQ derivatives. The 7,8-dimethoxy substitution pattern, while less common than its 6,7-dimethoxy counterpart, is of significant interest for exploring structure-activity relationships (SAR) in various therapeutic areas. This guide details the two most robust and widely employed synthetic strategies for accessing the this compound scaffold: the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler reaction.
Strategic Overview: Navigating the Path to 7,8-Dimethoxy-THIQ
The synthesis of this compound originates from the commercially available precursor, 2,3-dimethoxyphenethylamine. The two primary retrosynthetic pathways are outlined below.
Caption: Retrosynthetic analysis of 7,8-Dimethoxy-THIQ.
The Bischler-Napieralski reaction is a two-step sequence involving the initial formation of an N-acyl derivative of the phenethylamine, followed by an acid-catalyzed cyclization to a 3,4-dihydroisoquinoline. This intermediate is then reduced to the desired tetrahydroisoquinoline.[3] The Pictet-Spengler reaction offers a more direct approach, constructing the tetrahydroisoquinoline ring in a single step through the condensation of the phenethylamine with an aldehyde or ketone under acidic conditions.[1]
Protocol 1: The Bischler-Napieralski Reaction and Subsequent Reduction
This classical method provides a reliable route to the target compound in two distinct stages: cyclization to a dihydroisoquinoline intermediate and its subsequent reduction.
Principle and Mechanism
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4] The process begins with the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus oxychloride (POCl₃). This is followed by cyclization of the resulting electrophilic species onto the electron-rich aromatic ring. The subsequent elimination of the activating group yields the 3,4-dihydroisoquinoline. The presence of electron-donating methoxy groups on the aromatic ring facilitates this electrophilic attack.[3] The resulting imine is then readily reduced to the secondary amine of the tetrahydroisoquinoline ring.
Caption: Workflow for the Bischler-Napieralski synthesis route.
Detailed Experimental Protocol
Step 1: Synthesis of N-Formyl-2-(2,3-dimethoxyphenyl)ethylamine
The formylation of the primary amine is the crucial first step. While various formylating agents can be employed, the use of formic acid is practical and efficient.[5]
-
Reagents and Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,3-dimethoxyphenethylamine (1.0 eq.), 85% aqueous formic acid (1.2 eq.), and toluene (sufficient to fill the Dean-Stark trap and provide a reaction concentration of ~0.5 M).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.[5]
-
Work-up and Isolation: Once the starting amine is consumed, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude N-formyl product is often of sufficient purity for the next step. If further purification is needed, it can be achieved by column chromatography on silica gel.
Step 2: Bischler-Napieralski Cyclization to 7,8-Dimethoxy-3,4-dihydroisoquinoline
This step involves the acid-catalyzed cyclization of the N-formyl intermediate.
-
Reagents and Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude N-formyl-2-(2,3-dimethoxyphenyl)ethylamine (1.0 eq.) in a suitable solvent such as anhydrous toluene or acetonitrile.
-
Reaction: Cool the solution in an ice bath (0 °C). Slowly add phosphorus oxychloride (POCl₃, approx. 2.0-3.0 eq.) dropwise. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.[4][6] The reaction progress should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, carefully quench the reaction by slowly pouring the mixture onto crushed ice. Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 10, ensuring the temperature is kept low. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7,8-dimethoxy-3,4-dihydroisoquinoline.
Step 3: Reduction to this compound
The final step is the reduction of the cyclic imine to the target secondary amine. Sodium borohydride is a mild and effective reagent for this transformation.[7][8]
-
Reagents and Setup: Dissolve the crude 7,8-dimethoxy-3,4-dihydroisoquinoline (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, approx. 1.5-2.0 eq.) portion-wise, controlling any effervescence. After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting imine.[7]
-
Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid (e.g., 1N HCl). Remove the bulk of the organic solvent via rotary evaporation. Extract the resulting aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. The final product can be purified by column chromatography on silica gel or by crystallization.
| Step | Key Reagents | Typical Conditions | Expected Yield |
| Formylation | 2,3-Dimethoxyphenethylamine, Formic Acid | Toluene, Reflux | >90%[5] |
| Cyclization | N-Formyl intermediate, POCl₃ | Toluene or Acetonitrile, Reflux | 70-85% |
| Reduction | Dihydroisoquinoline, NaBH₄ | Methanol or Ethanol, 0 °C to RT | >90%[7] |
Protocol 2: The Pictet-Spengler Reaction
This elegant reaction provides a more convergent route to the tetrahydroisoquinoline core by forming two carbon-carbon bonds and a carbon-nitrogen bond in a single synthetic operation.
Principle and Mechanism
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde, under acidic conditions.[1] The reaction proceeds through the initial formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to form the new six-membered ring, yielding the tetrahydroisoquinoline product directly.[1][9] The electron-donating methoxy groups of 2,3-dimethoxyphenethylamine strongly activate the aromatic ring, facilitating the cyclization under relatively mild conditions.
Caption: Workflow for the one-pot Pictet-Spengler synthesis.
Detailed Experimental Protocol
-
Reagents and Setup: To a solution of 2,3-dimethoxyphenethylamine (1.0 eq.) in a suitable solvent (e.g., a mixture of water and ethanol, or toluene), add an aqueous solution of formaldehyde (37% w/w, approx. 1.1-1.5 eq.).
-
Reaction: Acidify the mixture by adding a strong acid, such as concentrated hydrochloric acid or trifluoroacetic acid (TFA), until the pH is acidic (typically pH 1-2). Heat the reaction mixture, often to reflux, for several hours.[1][9] The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography on silica gel to afford pure this compound.
| Parameter | Condition | Rationale |
| Carbonyl Source | Aqueous Formaldehyde | Readily available and reactive C1 source. |
| Acid Catalyst | HCl, H₂SO₄, or TFA | Promotes iminium ion formation and cyclization.[9] |
| Solvent | Water/Ethanol or Toluene | Protic solvents can facilitate proton transfer; aprotic solvents can be used with azeotropic water removal. |
| Temperature | 50 °C to Reflux | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Expected Yield | 60-80% | Varies depending on specific conditions and substrate. |
Purification and Characterization
Purification of the final product, this compound, is typically achieved through silica gel column chromatography, using a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the basic amine product on the acidic silica gel. Alternatively, the product can be crystallized, often as its hydrochloride salt, by dissolving the free base in a solvent like ethanol or isopropanol and adding a solution of HCl in ether.
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methoxy groups as singlets, aromatic protons, and three sets of aliphatic protons for the C1, C3, and C4 positions of the tetrahydroisoquinoline ring.
-
¹³C NMR: The carbon NMR will show distinct signals for the two methoxy carbons, the four aromatic carbons, and the three aliphatic carbons of the heterocyclic ring.[10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅NO₂, MW: 193.24 g/mol ).
Conclusion
Both the Bischler-Napieralski and Pictet-Spengler reactions represent reliable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for a multi-step versus a one-pot procedure. The Bischler-Napieralski route, while longer, often proceeds with high yields in each step and utilizes common laboratory reagents. The Pictet-Spengler reaction offers a more convergent and atom-economical approach. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry.
References
Sources
- 1. The Pictet-Spengler Reaction [ebrary.net]
- 2. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. ijstr.org [ijstr.org]
Application Notes and Protocols: The Pictet-Spengler Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities. The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911, provides a robust and direct route to this valuable motif.[1][2] This application note offers a detailed guide to the synthesis of a specific and important THIQ derivative, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler condensation of 3,4-dimethoxyphenethylamine (homoveratrylamine) and formaldehyde. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Pictet-Spengler Reaction: A Mechanistic Overview
The Pictet-Spengler reaction is a specialized example of a Mannich reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[1]
The reaction commences with the formation of a Schiff base from the nucleophilic attack of the primary amine of 3,4-dimethoxyphenethylamine on the carbonyl carbon of formaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. This iminium ion is the key intermediate that drives the cyclization.
The electron-donating methoxy groups on the phenyl ring of the 3,4-dimethoxyphenethylamine moiety activate the aromatic ring, facilitating the subsequent intramolecular electrophilic attack. The cyclization preferentially occurs at the position ortho to the ethylamine substituent and para to one of the methoxy groups, which is the most nucleophilic site, leading to the formation of the desired this compound. A final deprotonation step restores the aromaticity of the newly formed heterocyclic ring system.
Caption: Pictet-Spengler reaction workflow.
Key Experimental Parameters and Optimization
The success of the Pictet-Spengler synthesis of this compound is contingent upon several critical experimental parameters:
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Acid Catalyst | Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA) | A strong Brønsted acid is essential for the efficient formation and activation of the iminium ion intermediate. The choice between HCl and TFA can influence reaction kinetics and ease of workup. |
| Solvent | Protic solvents like ethanol or water, or aprotic solvents like dichloromethane (DCM) | The solvent must be able to dissolve the starting materials and be stable under the acidic reaction conditions. The choice of solvent can affect the reaction rate and solubility of intermediates. |
| Temperature | Elevated temperatures (reflux) | Heating is typically required to overcome the activation energy for the intramolecular cyclization, especially with less activated aromatic systems. |
| Reaction Time | 2-6 hours | The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material and to avoid the formation of by-products. |
| Purification | Basification followed by extraction and recrystallization or column chromatography | The acidic reaction mixture must be neutralized to deprotonate the product, allowing for its extraction into an organic solvent. Further purification is necessary to remove any unreacted starting materials or side products. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound hydrochloride.
Materials and Reagents:
-
3,4-Dimethoxyphenethylamine (Homoveratrylamine)
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine (e.g., 5.0 g, 27.6 mmol) in ethanol (25 mL).
-
Addition of Reagents: To the stirred solution, add a 37% aqueous solution of formaldehyde (e.g., 2.5 mL, 33.3 mmol). Following this, carefully add concentrated hydrochloric acid (e.g., 5.0 mL) dropwise. The addition of acid is exothermic and should be done with caution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 95:5) to ensure the consumption of the starting amine.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL beaker and cool it further in an ice bath.
-
Basification: Slowly add a 10 M aqueous solution of sodium hydroxide with constant stirring until the pH of the solution is approximately 10-11. This will precipitate the crude product.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or a solid.
-
Purification and Salt Formation: For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether). To prepare the hydrochloride salt for better stability and handling, dissolve the purified free base in a minimal amount of ethanol and add a solution of HCl in diethyl ether until precipitation is complete.
-
Isolation of Final Product: Collect the precipitated hydrochloride salt by filtration, wash it with cold diethyl ether, and dry it under vacuum to yield pure this compound hydrochloride.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and the positions of the methoxy groups and protons on the tetrahydroisoquinoline ring.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product (for the hydrochloride salt).
Troubleshooting and Safety Precautions
-
Incomplete reaction: If TLC indicates the presence of starting material after the recommended reaction time, the reflux period can be extended. Ensure that the acid catalyst is of the correct concentration.
-
Low yield: Ensure efficient extraction by performing multiple extractions with the organic solvent. Proper basification is crucial for the free base to be soluble in the organic layer.
-
Safety: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formaldehyde is a known carcinogen and should also be handled with care in a well-ventilated area.
Conclusion
The Pictet-Spengler reaction remains a highly effective and versatile method for the synthesis of the tetrahydroisoquinoline scaffold. The protocol detailed in this application note provides a reliable and reproducible method for the preparation of this compound, a valuable building block for the development of novel therapeutic agents. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully employ this classic reaction to access a wide range of biologically active molecules.
References
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. [Link]
-
The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and tetrahydro-β-carbolines. (n.d.). Arkivoc. [Link]
-
Pictet–Spengler reaction. (n.d.). Chemeurope.com. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (2020). International Journal of Scientific & Technology Research. [Link]
-
Pictet–Spengler reaction. (2023). Wikipedia. [Link]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2020). National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives via Bischler-Napieralski Reaction
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3][4] THIQ-based compounds, both natural and synthetic, exhibit a wide array of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific substitution pattern, such as the 7,8-dimethoxy motif, is of significant interest as it is found in various biologically active alkaloids and serves as a key structural element in the design of novel therapeutic agents, including HIV-1 reverse transcriptase inhibitors.[5]
Among the various synthetic strategies to construct this valuable heterocyclic system, the Bischler-Napieralski reaction stands out as a robust and widely used method for the synthesis of isoquinoline derivatives.[2][6] Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a direct route to 3,4-dihydroisoquinolines, which are immediate precursors to the desired 1,2,3,4-tetrahydroisoquinolines.[7][8][9] This guide provides an in-depth look at the application of the Bischler-Napieralski synthesis for the preparation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, intended for researchers, scientists, and professionals in drug development.
The Bischler-Napieralski Reaction: A Two-Stage Approach to Tetrahydroisoquinolines
The synthesis of 1,2,3,4-tetrahydroisoquinolines via the Bischler-Napieralski approach is fundamentally a two-step process:
-
Cyclization: An intramolecular electrophilic aromatic substitution reaction where a β-arylethylamide is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline.[7][8][9][10]
-
Reduction: The resulting 3,4-dihydroisoquinoline, which contains an imine functional group, is then reduced to the corresponding fully saturated 1,2,3,4-tetrahydroisoquinoline.[2]
The presence of electron-donating groups, such as the methoxy groups at the 7 and 8 positions on the aromatic ring, facilitates the key cyclization step.[2][8][10]
Reaction Mechanism and Key Intermediates
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution.[8][10][11] While the exact mechanism can be influenced by the reaction conditions, two primary pathways are generally considered.[7][10] Both pathways begin with the activation of the amide carbonyl oxygen of the starting β-arylethylamide by a Lewis acidic dehydrating agent, such as phosphorus oxychloride (POCl₃).
The divergence in the proposed mechanisms lies in the timing of the elimination of the carbonyl oxygen.[7]
-
Pathway A: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization. The elimination of the phosphate group occurs after the ring closure to form the imine of the 3,4-dihydroisoquinoline.[7][10]
-
Pathway B: Proposes the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization.[1][7][9][10][12] This nitrilium ion then undergoes electrophilic attack on the electron-rich aromatic ring to form the cyclized product.
The nitrilium ion pathway is often favored in explaining the reaction's outcome.[9] The subsequent neutralization of the resulting basic dihydroisoquinoline nitrogen is necessary to obtain the final product of this stage.[7][10]
Figure 1. Simplified mechanism of the Bischler-Napieralski cyclization.
Experimental Protocols
Part 1: Synthesis of the N-Acyl-β-(3,4-dimethoxyphenyl)ethylamine Precursor
The starting material for the Bischler-Napieralski reaction is a β-arylethylamide. This is typically prepared by the acylation of the corresponding β-arylethylamine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 3,4-Dimethoxyphenethylamine | 181.23 | 10.0 g | 55.17 mmol |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 4.75 g (4.3 mL) | 60.5 mmol |
| Triethylamine (Et₃N) | 101.19 | 6.14 g (8.45 mL) | 60.7 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Protocol:
-
To a solution of 3,4-dimethoxyphenethylamine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution. Causality: The slow addition and cooling are crucial to control the exothermic reaction and prevent side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: These washes remove unreacted amine, excess acid chloride, and any remaining aqueous soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-acyl-β-(3,4-dimethoxyphenyl)ethylamine. The product can be purified by recrystallization or column chromatography if necessary.
Part 2: Bischler-Napieralski Cyclization
This step involves the cyclization of the amide precursor to the 3,4-dihydroisoquinoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Moles |
|---|---|---|---|
| N-Acyl-β-(3,4-dimethoxyphenyl)ethylamine | (Varies) | ~55 mmol | 1.0 equiv |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| Toluene (or Acetonitrile) | 92.14 | 150 mL | - |
Protocol:
-
In a flame-dried round-bottom flask fitted with a reflux condenser and under an inert atmosphere, dissolve the N-acyl-β-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) in anhydrous toluene.
-
Carefully add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents, can also be used as a solvent). Causality: POCl₃ is a powerful dehydrating agent that activates the amide for cyclization. Anhydrous conditions are essential as POCl₃ reacts violently with water.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by TLC.[10][11][12]
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ and solvent under reduced pressure.
-
Cool the residue in an ice bath and cautiously add crushed ice, followed by a concentrated aqueous solution of ammonia (NH₄OH) or sodium hydroxide (NaOH) to neutralize the mixture (pH > 9). Causality: This step neutralizes the acidic reaction mixture and deprotonates the dihydroisoquinoline nitrogen, making it extractable into an organic solvent.[10]
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6,7-dimethoxy-3,4-dihydroisoquinoline derivative.
Part 3: Reduction to 1,2,3,4-Tetrahydroisoquinoline
The final step is the reduction of the imine bond of the dihydroisoquinoline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (from previous step) | Moles |
|---|---|---|---|
| 6,7-Dimethoxy-3,4-dihydroisoquinoline derivative | (Varies) | ~55 mmol | 1.0 equiv |
| Sodium Borohydride (NaBH₄) | 37.83 | 4.16 g | 110 mmol (2.0 equiv) |
| Methanol (MeOH) | 32.04 | 200 mL | - |
Protocol:
-
Dissolve the crude 6,7-dimethoxy-3,4-dihydroisoquinoline derivative (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (2.0 equiv) portion-wise to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. NaBH₄ is a mild reducing agent suitable for reducing the imine without affecting other functional groups.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound derivative.
-
Purify the final product by column chromatography or recrystallization to obtain the desired compound with high purity.
Figure 2. Overall experimental workflow for the synthesis.
Trustworthiness and Self-Validation
Each stage of this protocol includes built-in validation steps. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) against the starting material and a reference standard if available. The identity and purity of the intermediates and the final product must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The final product's melting point should also be determined and compared to literature values where possible.
References
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. Available at: [Link]
-
Grokipedia. Bischler–Napieralski reaction. Available at: [Link]
-
Slideshare. Bischler napieralski reaction. Available at: [Link]
-
. Bischler–Napieralski reaction. Available at: [Link]
-
YouTube. Name Reactions: Bischler-Napieralski vs. Pictet-Spengler. Available at: [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available at: [Link]
-
Semantic Scholar. Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Available at: [Link]
-
Centurion University. Synthesis of isoquinolines - CUTM Courseware. Available at: [Link]
-
Wiley Online Library. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Available at: [Link]
-
chemeurope.com. Pictet-Spengler reaction. Available at: [Link]
-
PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]
-
Taylor & Francis Online. Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydroisoquinolines. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]
-
YouTube. Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. Available at: [Link]
-
ACS Publications. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Available at: [Link]
-
National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]
-
PubMed Central. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Available at: [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
SpringerOpen. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Available at: [Link]
-
PubChem. 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
Application Notes and Protocols for Biological Screening of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among these, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives have garnered significant interest due to their diverse pharmacological profiles, including anti-cancer, neuroprotective, and anti-viral properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of this compound class. We will delve into detailed protocols for assays targeting key molecular targets and cellular effects associated with this compound and its analogs.
The core structure of this compound serves as a versatile template for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of desired biological effects.[1][6] Understanding the interactions of these compounds with their biological targets is crucial for the development of novel therapeutics. The following sections will provide detailed, field-proven protocols for evaluating the biological activity of this compound class, focusing on key areas of interest that have emerged from preclinical research.
I. Sigma-2 (σ2) Receptor Binding Assays
Rationale: The sigma-2 (σ2) receptor is overexpressed in various tumor cell lines and is considered a promising target for cancer therapeutics and imaging agents.[4][7] Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated high affinity and selectivity for the σ2 receptor, making this a primary target for screening.[4][8][9]
Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol determines the affinity (Ki) of a test compound for the σ2 receptor by measuring its ability to displace a known radiolabeled σ2 receptor ligand.
Workflow Overview:
Caption: Workflow for Dopamine D3 Receptor Binding Assay.
Materials:
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone, which bind to D2-like receptors. [10]To ensure D3 selectivity, assays can be run in parallel with cells expressing D2 receptors.
-
Receptor Source: Membranes from cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).
-
Non-specific Binding Control: A high concentration of a non-labeled D2/D3 antagonist (e.g., 10 µM haloperidol or eticlopride).
Methodology: The procedure for membrane preparation, binding assay, filtration, and data analysis is analogous to Protocol 1. The key differences are the specific radioligand and receptor source used.
III. Monoamine Oxidase (MAO) Inhibition Assays
Rationale: Some isoquinoline alkaloids are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. [11][12]MAO inhibitors are used in the treatment of depression and Parkinson's disease. [13]
Protocol 3: Fluorometric Assay for MAO-A and MAO-B Inhibition
This high-throughput assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. [14] Workflow Overview:
Caption: Workflow for MTT Neuroprotection Assay.
Materials:
-
Cell Line: A human neuroblastoma cell line such as SH-SY5Y is commonly used. Primary neuronal cultures can also be utilized for more physiologically relevant results. *[15] Neurotoxin: A compound to induce neuronal cell death, such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are models for Parkinson's disease-related neurodegeneration.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
-
Cell Culture Medium and Supplements.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Introduce the neurotoxin (e.g., 6-OHDA) to all wells except the vehicle control group.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. [16] 2. Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (cells treated with vehicle only). The group treated with only the neurotoxin will serve as the 0% protection control.
-
Plot the percent viability against the log of the test compound concentration to determine the EC50 (the concentration that provides 50% protection).
-
V. Anti-HIV Reverse Transcriptase (RT) Assay
Rationale: Some 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.
[3][17]#### Protocol 5: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA template.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Assay Kit: Commercially available colorimetric HIV-1 RT assay kits (e.g., from Roche) provide the necessary reagents. *[3] Test Compound and Reference Inhibitor (e.g., Efavirenz).
[3]Methodology: The assay is typically performed according to the manufacturer's instructions provided with the commercial kit. The general principle involves:
-
Reaction: The test compound is incubated with the RT enzyme, a template/primer hybrid, and a mixture of nucleotides including DIG-labeled dUTP.
-
Capture: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated microplate.
-
Detection: An anti-DIG antibody conjugated to peroxidase is added, followed by a colorimetric peroxidase substrate.
-
Measurement: The absorbance is read on a microplate reader, and the inhibition of RT activity is calculated.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological screening of this compound and its derivatives. By systematically evaluating the activity of these compounds at key targets such as sigma-2 receptors, dopamine receptors, and monoamine oxidases, as well as their cellular effects like neuroprotection, researchers can effectively identify promising lead compounds for further development. The provided workflows and methodologies are designed to ensure scientific integrity and reproducibility, facilitating the advancement of novel therapeutics based on this versatile chemical scaffold.
References
-
Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. PubMed Central. Available at: [Link]
-
Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Available at: [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. Available at: [Link]
-
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Biovision. Available at: [Link]
-
Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link]
-
Viability and survival test. NEUROFIT. Available at: [Link]
-
Cell death assays for neurodegenerative disease drug discovery - PMC. NIH. Available at: [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
-
Cell Viability Assay Service. Creative Biolabs. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. Available at: [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. Available at: [Link]
-
Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands | Request PDF. ResearchGate. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC. NIH. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. PubMed. Available at: [Link]
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC. NIH. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available at: [Link]
-
Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke. PubMed. Available at: [Link]
-
Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. PubMed. Available at: [Link]
-
Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand - PMC. NIH. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Synthesis of (±)-7,8- and 5,6-dimethyl-2-(2-hydroxyisopropyl) tetralins. ResearchGate. Available at: [Link]
-
Synthesis of 6,7-Dihydroindazole and 7,8-Dihydroquinazoline Derivatives from Ethyl 4,4-Dimethyl-9-oxo-3,4-dihydro-9H-xanthene-2-carboxylates | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC. NIH. Available at: [Link]
- Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4′-(6,7- Dimethoxy-3,4-dihydro-1H - IRIS-AperTO. UniTo. Available at: https://iris.unito.it/retrieve/handle/2318/1603597/235061/acs.jmedchem.6b00252.pdf
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands | Request PDF. ResearchGate. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. NIH. Available at: [Link]
-
meso-Tetrahexyl-7,8-dihydroxychlorin and Its Conversion to ß-Modified Derivatives. MDPI. Available at: [Link]
-
Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI. Available at: [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 17. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes & Protocols: The Strategic Role of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Alkaloid Synthesis
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active alkaloids.[1][2][3][4] This guide provides an in-depth exploration of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a pivotal intermediate whose specific substitution pattern is characteristic of several important alkaloid families. We will dissect the primary synthetic routes to this core, including the Bischler-Napieralski and Pictet-Spengler reactions, and detail its subsequent elaboration into complex alkaloid structures such as protoberberines and aporphines. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and field-proven experimental protocols.
Introduction: The Significance of the Tetrahydroisoquinoline Core
Isoquinoline alkaloids represent a vast and diverse family of natural products, likely derived from the amino acid tyrosine or phenylalanine.[5][6] Within this family, the THIQ moiety is a recurring structural motif renowned for its broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][5][7][8] The strategic placement of methoxy groups on the benzene ring profoundly influences the molecule's reactivity and biological interactions. The 7,8-dimethoxy substitution pattern, in particular, serves as a key building block for constructing more complex, polycyclic alkaloid systems.
The utility of this intermediate stems from two key features:
-
Activated Aromatic Ring: The electron-donating nature of the two methoxy groups activates the C-6 position for intramolecular electrophilic aromatic substitution, a critical step in the classical cyclization reactions used to form the isoquinoline core.[3][9]
-
Versatile Functional Handles: The secondary amine and the aromatic ring provide multiple points for further chemical modification, allowing for the construction of diverse and complex molecular architectures.
This guide will illuminate the synthesis of this key intermediate and demonstrate its application through detailed, validated protocols.
Core Synthesis Strategies: Constructing the 7,8-Dimethoxy-THIQ Scaffold
Two classical name reactions form the bedrock of THIQ synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between them often depends on the availability of starting materials and the desired substitution pattern at the C-1 position.
The Bischler-Napieralski Reaction
This powerful method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[3][10][11]
Causality of the Mechanism: The reaction is driven by an intramolecular electrophilic aromatic substitution. A dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), activates the amide carbonyl, making it susceptible to cyclization.[9][10][11][12] The electron-donating methoxy groups are crucial for activating the aromatic ring, enabling the electrophilic attack to proceed under reasonable conditions. The resulting dihydroisoquinoline intermediate possesses an imine moiety that is readily reduced.
Figure 1: Workflow for the Bischler-Napieralski synthesis of the THIQ core.
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone), followed by an acid-catalyzed ring closure.[13][14][15]
Causality of the Mechanism: The reaction proceeds through the formation of an iminium ion intermediate under acidic conditions.[14][15] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring.[3] For less nucleophilic phenyl rings, such as the one in our target, the reaction typically requires stronger acids and higher temperatures compared to indole-based substrates.[15] This method is particularly valuable for installing a substituent at the C-1 position directly from an aldehyde.
Figure 2: General workflow of the Pictet-Spengler reaction.
Application in Alkaloid Synthesis
The 7,8-dimethoxy-THIQ scaffold is a direct precursor to a multitude of complex alkaloids. The following sections highlight its role in constructing several important classes.
Protoberberine and Benzo[c]phenanthridine Alkaloids
The protoberberine skeleton, characterized by a tetracyclic ring system, is found in alkaloids like Palmatine. Synthetic strategies often rely on building the isoquinoline nucleus via a Bischler-Napieralski reaction, followed by N-alkylation and subsequent cyclization to form the complete framework.[2][16] Similarly, benzo[c]phenanthridine alkaloids can be constructed from C-2'-functionalized 3-arylisoquinolines, which are themselves accessible through a modified Bischler-Napieralski approach.[16]
Aporphine Alkaloids
Aporphine alkaloids, such as magnoflorine, are biosynthetically derived from benzylisoquinoline precursors.[2] Synthetic approaches can mimic this by starting with a THIQ core, installing a benzyl group at C-1, and then performing an intramolecular oxidative coupling to form the characteristic biaryl linkage of the aporphine ring system.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and functionalization of the 7,8-dimethoxy-THIQ core.
Protocol 1: Synthesis of 1-Methyl-7,8-dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol details the cyclization of an N-acetylated phenylethylamine.
Step A: Synthesis of N-[2-(2,3-Dimethoxyphenyl)ethyl]acetamide
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2,3-dimethoxyphenyl)ethylamine (10.0 g, 55.2 mmol) in dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add acetyl chloride (4.7 mL, 66.2 mmol) dropwise to the stirred solution over 15 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amide.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethyl acetate/hexanes.
Step B: Bischler-Napieralski Cyclization
-
Reagents & Setup: To the crude amide from the previous step, add acetonitrile (100 mL) followed by phosphoryl chloride (POCl₃, 13.7 mL, 147 mmol). Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Basify the aqueous solution to pH > 10 by the slow addition of concentrated ammonium hydroxide.
-
Extraction: Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic extracts, wash with brine (100 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the crude 1-methyl-7,8-dimethoxy-3,4-dihydroisoquinoline.
Protocol 2: Reduction to (±)-1-Methyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol reduces the imine formed in Protocol 1.
-
Reagents & Setup: Dissolve the crude dihydroisoquinoline from Protocol 1B in methanol (120 mL) in a 250 mL round-bottom flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 3.1 g, 82.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (100 mL) and extract with DCM (3 x 75 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate to an oil. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 1-5% methanol in DCM) to afford the pure tetrahydroisoquinoline.
Protocol 3: N-Methylation via Reductive Amination
This protocol adds a methyl group to the secondary amine of the THIQ core.[17]
-
Reagents & Setup: Dissolve the tetrahydroisoquinoline (e.g., product from Protocol 2, 1.0 g, 4.8 mmol) in methanol (25 mL).
-
Imine Formation: Add aqueous formaldehyde (37% solution, 0.43 mL, 5.3 mmol) and stir for 1 hour at room temperature.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (0.27 g, 7.2 mmol) portion-wise. Stir for an additional 2 hours at room temperature.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 2 to isolate the N-methylated product.
Characterization Data
Proper characterization is essential for validating the successful synthesis of these intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Shifts (CDCl₃, δ ppm) | Reference |
| (R)-1-Hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Calycotomine) | C₁₂H₁₇NO₃ | 223.27 | 29.1 (C4), 38.9 (C3), 55.8/56.0 (OCH₃), 56.1 (C1), 64.1 (CH₂OH), 109.2 (C9), 112.0 (C6) | [18] |
| This compound | C₁₁H₁₅NO₂ | 193.25 | 29.1 (C4), 42.1 (C3), 47.5 (C1), 55.7/60.7 (OCH₃), 107.9 (C5), 111.4 (C6) | [19] |
| (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | C₁₂H₁₅NO₄ | 237.25 | 27.0 (C4), 42.7 (C3), 58.5 (C1), 58.5 (OCH₃), 113.4/114.3 (Ar-CH), 175.0 (COOH) | [20] |
Note: NMR shifts can vary slightly based on solvent and experimental conditions.
Conclusion
This compound is a demonstrably valuable and versatile intermediate in the synthesis of natural and synthetic alkaloids. A thorough understanding of its preparation via foundational methods like the Bischler-Napieralski and Pictet-Spengler reactions provides chemists with a reliable pathway to this essential building block. The protocols and data presented herein offer a validated framework for researchers to confidently synthesize, functionalize, and elaborate this scaffold into more complex, biologically significant molecules, thereby advancing the fields of organic synthesis and drug discovery.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
Largo, M. A., et al. (1997). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 62(18), 6294–6305. Retrieved from [Link]
-
Meutermans, W., et al. (1999). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. The Journal of Organic Chemistry, 64(22), 8319–8323. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Mimouni, N., et al. (2016). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules, 21(7), 844. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Zlotorzynski, M., & Sarpong, R. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9557–9639. Retrieved from [Link]
-
National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Retrieved from [Link]
-
HETEROCYCLES. (1993). dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 7,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. Retrieved from [Link]
-
Sutariya, B., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13199–13230. Retrieved from [Link]
-
Chemical Papers. (1960). Synthesis of some alkaloid derivatives. XVII. Retrieved from [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Retrieved from [Link]
-
Synfacts. (2024). Multicomponent Synthesis of Tetrahydroisoquinolines. Retrieved from [Link]
-
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]
-
FLORE. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Isoquinoline alkaloids – Knowledge and References. Retrieved from [Link]
-
RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]
-
ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. name-reaction.com [name-reaction.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Dimethoxy-Tetrahydroisoquinoline Analogs for Anticancer Drug Development
A Senior Application Scientist's Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its Isomers
Preamble: The Strategic Imperative for Novel Scaffolds
In the landscape of oncology drug discovery, the pursuit of novel molecular scaffolds that offer both potency and novel mechanisms of action is paramount. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents one such "privileged scaffold," a structural motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid framework provides a unique three-dimensional presentation of functional groups, making it an ideal starting point for designing targeted therapeutics. This guide focuses on the dimethoxy-substituted THIQ series, with a particular interest in the 7,8-dimethoxy isomer, as a promising class of compounds for anticancer drug development. While much of the foundational research has been conducted on the closely related 6,7-dimethoxy isomer, the principles, mechanisms, and protocols detailed herein provide a comprehensive roadmap for the evaluation of any dimethoxy-THIQ candidate, including the 7,8-dimethoxy analog.
Section 1: Mechanistic Landscape of Dimethoxy-THIQs in Oncology
The anticancer potential of the THIQ scaffold is not monolithic; rather, its derivatives have been shown to engage a variety of targets and pathways crucial to cancer cell survival and proliferation.[3][4][5] Understanding these mechanisms is the cornerstone of designing a logical and effective screening cascade.
Primary Target Class: Sigma-2 Receptor Modulation
A significant body of evidence points to the sigma-2 receptor as a key target for dimethoxy-THIQ compounds.[6] This receptor is overexpressed in numerous proliferative cancer cell types compared to quiescent, healthy cells, making it an attractive therapeutic target.[7]
-
Mechanism of Action: Ligands for the sigma-2 receptor, such as certain 6,7-dimethoxy-THIQ derivatives, have been shown to induce apoptosis and cytotoxic effects in cancer cells.[7] While the precise downstream signaling is still under investigation, it is believed to involve the disruption of calcium homeostasis and the induction of oxidative stress, ultimately leading to programmed cell death.
Diverse Enzymatic and Pathway Inhibition
Beyond sigma-2 receptors, THIQ derivatives have demonstrated inhibitory activity against several other critical cancer targets:
-
KRas Inhibition: Certain THIQ derivatives have shown potent inhibition of KRas, a notorious oncogene frequently mutated in colorectal, lung, and pancreatic cancers.[8]
-
DHFR and CDK2 Inhibition: Novel synthetic THIQs have been identified as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), enzymes fundamental to DNA synthesis and cell cycle progression, respectively.[9]
-
Modulation of Multidrug Resistance (MDR): The THIQ scaffold has been successfully used to develop modulators of P-glycoprotein (P-gp), an efflux pump that contributes to resistance to chemotherapy.[10] This dual functionality—direct cytotoxicity and MDR reversal—makes it a particularly compelling scaffold.
Section 2: Application Notes - A Validated Experimental Workflow
A systematic approach is essential to characterize the anticancer potential of a novel THIQ analog. The following workflow ensures a logical progression from broad cytotoxicity screening to more nuanced mechanistic studies.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and clear endpoints. The rationale behind key steps is provided to enhance experimental design and troubleshooting.
Protocol 1: Cell Viability Assessment via MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the 7,8-dimethoxy-THIQ analog in selected cancer cell lines.
-
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Preparation: Prepare a 10 mM stock solution of the THIQ analog in DMSO. Create a 2X serial dilution series (e.g., from 200 µM to 0.1 µM) in culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: A 48-72 hour window is typically sufficient to observe the antiproliferative effects of a compound.
-
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT into a purple formazan precipitate.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log-concentration of the compound and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the THIQ analog.
-
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the THIQ analog at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Rationale: Performing the staining in a calcium-rich binding buffer is critical, as Annexin V's binding to PS is calcium-dependent.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (often due to membrane damage)
-
-
Protocol 3: Target Engagement via Western Blot Analysis
-
Objective: To determine if the THIQ analog modulates the expression or post-translational modification of a protein within a hypothesized signaling pathway (e.g., PARP cleavage as a marker of apoptosis).
-
Causality: Cleavage of PARP by caspases is a hallmark of apoptosis. A decrease in the full-length PARP band and the appearance of a cleaved PARP fragment provides molecular evidence of apoptosis induction.
Methodology:
-
Protein Extraction: Treat cells as in Protocol 2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Inhibitors are essential to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-vivo state.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the target of interest (e.g., anti-PARP) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity and normalize the target protein to the loading control. Compare the levels between treated and control samples.
Section 4: Data Presentation
Quantitative data from initial screening should be organized for clear comparison and decision-making.
Table 1: In Vitro Cytotoxicity of 7,8-Dimethoxy-THIQ Analog
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast (ER+) | Data | Data |
| MDA-MB-231 | Breast (Triple-Negative) | Data | Data |
| A549 | Lung | Data | Data |
| HCT116 | Colorectal | Data | Data |
| VERO | Non-Cancerous Kidney | Data | N/A |
*Selectivity Index (SI) = IC₅₀ in Non-Cancerous Cell Line / IC₅₀ in Cancer Cell Line
References
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Institutes of Health (PMC). [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific and Technology Research. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]
-
Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. ResearchGate. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health (PMC). [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. ResearchGate. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. [Link]
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. FLORE Repository. [Link]
-
Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. National Institutes of Health. [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
Application Notes and Protocols for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in Anti-HIV Research
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines in HIV Treatment
The global fight against Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to combat drug resistance and improve therapeutic outcomes. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Within this class, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives have garnered significant attention for their potential as anti-HIV agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of this compound class in anti-HIV research. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their evaluation, and offer insights into the interpretation of experimental data.
The primary mechanism of action for many anti-HIV compounds derived from the this compound core is the inhibition of HIV-1 Reverse Transcriptase (RT).[2] This enzyme is crucial for the viral life cycle, as it transcribes the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[3] By acting as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), these compounds bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[4] Additionally, some tetrahydroisoquinoline derivatives have shown inhibitory effects on HIV-1 Integrase (IN), another key viral enzyme responsible for inserting the viral DNA into the host genome.[5]
This guide will provide a structured approach to investigating the anti-HIV properties of this compound and its analogs, from initial cytotoxicity screening to specific enzyme inhibition assays.
PART 1: Foundational Assays for Antiviral Efficacy and Cytotoxicity
A critical first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability. This allows for the establishment of a therapeutic window, where the compound is effective against the virus at concentrations that are not harmful to the host cells. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps to determine the 50% cytotoxic concentration (CC50) of this compound derivatives.
Materials:
-
Human T-lymphocyte cell line (e.g., C8166)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
96-well flat-bottom microtiter plates
-
This compound compound (and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count C8166 cells, ensuring >95% viability.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium. A typical starting concentration range would be from 100 µM down to 0.1 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Protocol: Anti-HIV-1 Activity Assay in C8166 Cells using MTT Method
This protocol is adapted from the cytotoxicity assay to specifically measure the protective effect of the compound against HIV-1 induced cell death.
Materials:
-
All materials from the MTT Cytotoxicity Assay protocol
-
HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)
-
Polybrene
Procedure:
-
Cell Infection and Treatment:
-
Seed C8166 cells as described in the cytotoxicity protocol.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Infect the cells with a predetermined titer of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01) in the presence of Polybrene (to enhance viral entry).
-
Include uninfected cell controls (with and without compound) and infected, untreated cell controls.
-
Incubate the plate for 4-6 days, monitoring for cytopathic effects (CPE), such as syncytia formation.
-
-
MTT Assay and Data Analysis:
-
Perform the MTT assay as described in the cytotoxicity protocol.
-
Calculate the percentage of protection for each compound concentration using the formula: [(Absorbance of treated infected cells) - (Absorbance of infected untreated cells)] / [(Absorbance of uninfected untreated cells) - (Absorbance of infected untreated cells)] * 100.
-
Determine the 50% effective concentration (EC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window.
-
PART 2: Mechanistic Assays - Targeting Viral Enzymes
To elucidate the specific mechanism of action, it is essential to perform in vitro assays targeting the key viral enzymes. For this compound derivatives, the primary targets are HIV-1 Reverse Transcriptase and, potentially, HIV-1 Integrase.
Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 RT activity. Commercially available kits often provide a streamlined version of this protocol.[10][11]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)[11]
-
Template/primer (e.g., poly(A) x oligo(dT)15)[10]
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP
-
Test compound (this compound derivative)
-
Lysis buffer (if testing on viral lysates)[10]
-
Streptavidin-coated microtiter plate[11]
-
Anti-DIG-Peroxidase (POD) antibody[10]
-
Peroxidase substrate (e.g., ABTS)[11]
-
Stop solution[11]
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the reaction buffer, template/primer, and dNTP mix.
-
Add various concentrations of the test compound. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the recombinant HIV-1 RT.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour to allow for DNA synthesis.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microtiter plate. The biotin-labeled primer will bind to the streptavidin.
-
Incubate for 1 hour at 37°C to allow for capture.
-
Wash the plate to remove unincorporated dNTPs.
-
Add the anti-DIG-POD antibody and incubate for 1 hour at 37°C. This antibody will bind to the DIG-labeled dUTPs incorporated into the newly synthesized DNA.
-
Wash the plate to remove unbound antibody.
-
Add the peroxidase substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC50) from the dose-response curve.
-
Protocol: In Vitro HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This protocol outlines a method to assess the inhibition of the strand transfer step of the HIV-1 integration process.[12]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)[12]
-
Target DNA (digoxigenin-labeled oligonucleotide)[12]
-
Integration reaction buffer (containing buffer, salt, and a divalent cation like Mg2+ or Mn2+)
-
Test compound
-
Streptavidin-coated magnetic beads or plates
-
Anti-DIG antibody conjugated to a detection enzyme (e.g., HRP)
-
Enzyme substrate
-
Stop solution
-
Detection instrument (e.g., luminometer or spectrophotometer)
Procedure:
-
Reaction Assembly:
-
In a microplate well, combine the reaction buffer, donor DNA, target DNA, and various concentrations of the test compound.
-
Add the recombinant HIV-1 Integrase to initiate the reaction. Include appropriate controls (no enzyme, no inhibitor).
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
-
Capture and Detection:
-
Add streptavidin-coated magnetic beads to capture the biotin-labeled donor DNA and any integrated products.
-
Wash the beads to remove unreacted target DNA.
-
Add the anti-DIG-HRP conjugate and incubate to allow binding to the integrated, DIG-labeled target DNA.
-
Wash the beads to remove unbound conjugate.
-
Add the chemiluminescent or colorimetric substrate.
-
-
Measurement and Analysis:
-
Measure the signal using a luminometer or spectrophotometer.
-
Calculate the percentage of integrase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value from the dose-response curve.
-
PART 3: Data Presentation and Interpretation
Table 1: Summary of Anti-HIV-1 Activity and Cytotoxicity of this compound Derivatives
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Target |
| Parent Compound | [Insert Data] | [Insert Data] | [Insert Data] | RT/IN |
| Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] | RT/IN |
| Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] | RT/IN |
| Control Drug (e.g., Efavirenz) | [Insert Data] | [Insert Data] | [Insert Data] | RT |
Table 2: In Vitro Enzymatic Inhibition Data
| Compound ID | HIV-1 RT IC50 (µM) | HIV-1 IN IC50 (µM) |
| Parent Compound | [Insert Data] | [Insert Data] |
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| Control Drug (e.g., Nevirapine for RT) | [Insert Data] | N/A |
| Control Drug (e.g., Raltegravir for IN) | N/A | [Insert Data] |
PART 4: Visualization of Mechanisms and Workflows
Visual aids are invaluable for understanding complex biological processes and experimental designs.
Diagram 1: The HIV-1 Life Cycle and Targets of Antiretroviral Therapy
Caption: Overview of the HIV-1 life cycle and the points of intervention for NNRTIs and INSTIs.
Diagram 2: Experimental Workflow for Anti-HIV Compound Evaluation
Caption: A streamlined workflow for the evaluation of novel anti-HIV compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-HIV therapeutics, particularly as NNRTIs. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial cell-based screening to specific enzymatic assays. By following these methodologies, researchers can effectively characterize the antiviral potency, cytotoxicity, and mechanism of action of new derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds, as well as their evaluation against a broader panel of drug-resistant HIV-1 strains.
References
-
Yuan, Z., et al. (2008). 1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro. Bioorganic & Medicinal Chemistry Letters, 18(7), 2379-2382. [Link]
-
Chander, S., et al. (2012). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse. Bioorganic & Medicinal Chemistry Letters, 22(19), 6215-6219. [Link]
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33. [Link]
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. PubMed. [Link]
- De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Medicinal research reviews, 29(4), 577-613.
-
Saini, S., et al. (2015). In-vitro HIV-1 RT inhibition results of the test compounds. ResearchGate. [Link]
- Singh, A., et al. (2013). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 2(11), 227-231.
-
Kieć-Kononowicz, K., & Pękala, E. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]
- Kupchan, S. M., et al. (1973). dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. Heterocycles, 36(5), 1047-1050.
-
Sluis-Cremer, N., et al. (2004). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. Viruses, 6(9), 3745-3767. [Link]
-
George, A., et al. (2018). 1,2,3,4-Tetrahydroisoquinolines as inhibitors of HIV-1 integrase and human LEDGF/p75 interaction. Chemical biology & drug design, 91(6), 1133-1140. [Link]
-
Kieć-Kononowicz, K., & Pękala, E. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 521-544. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Patsnap. (2025). What are the major drug targets for HIV?. Patsnap Synapse. [Link]
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Li, X., et al. (2011). A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads. Acta pharmacologica Sinica, 32(12), 1525-1532. [Link]
-
Healthline. (2021). What is the HIV Life Cycle? Antiretroviral Drugs Target Stages. Healthline. [Link]
-
Cyrusbioscience. (n.d.). MTT Assay Protocol. Cyrusbioscience. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
HIVinfo. (2025). The HIV Life Cycle. NIH. [Link]
-
Achan, J., et al. (2017). Measurement of In Vitro Integration Activity of HIV-1 Preintegration Complexes. Journal of visualized experiments : JoVE, (120), 55149. [Link]
-
Kessl, J. J., et al. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS chemical biology, 11(5), 1234-1240. [Link]
-
Wang, X., et al. (2023). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. Viruses, 15(7), 1541. [Link]
-
Montefiori, D. C. (2014). Protocol for HIV-1 Isolation by PBMC Co-Culture. Duke University. [Link]
-
Ryan, E. M., et al. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. International journal of molecular sciences, 24(7), 6432. [Link]
-
Shafer, R. W., et al. (2000). A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies. Methods in molecular medicine, 38, 223-248. [Link]
Sources
- 1. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Integrase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. New targets for HIV drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. xpressbio.com [xpressbio.com]
- 12. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethoxy-1,2,3,4-tetrahydroisoquinoline as a Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target in drug discovery, particularly in oncology and neurobiology.[1][2] Its overexpression in proliferating cancer cells compared to quiescent cells has made it a biomarker for tumor proliferation.[3] Ligands that bind to the sigma-2 receptor can induce apoptosis in cancer cells and modulate key cellular signaling pathways.[3][4] Among the various scaffolds investigated, dimethoxy-substituted 1,2,3,4-tetrahydroisoquinolines have shown significant promise as potent and selective sigma-2 receptor ligands.
We will delve into the synthesis, binding characterization, and functional evaluation of this ligand, providing both the theoretical underpinnings and detailed, field-proven protocols to empower your research and development endeavors.
Section 1: The Sigma-2 Receptor (TMEM97) - A Key Therapeutic Target
The sigma-2 receptor (TMEM97) is an integral membrane protein primarily located in the endoplasmic reticulum.[2] It is implicated in a variety of cellular processes, including cholesterol homeostasis and the regulation of cell proliferation and survival.[2] In the context of cancer, TMEM97 expression is often upregulated and has been associated with oncogenic signaling pathways.[1][5]
Signaling Pathways and Mechanism of Action
The precise signaling mechanisms of the sigma-2 receptor are an active area of research. However, several key pathways have been identified:
-
Modulation of Calcium Signaling: Sigma-2 receptor ligands have been shown to induce changes in intracellular calcium concentrations, a critical secondary messenger in numerous cellular processes, including apoptosis.[4]
-
Interaction with Other Proteins: TMEM97 can form complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to influence cellular functions.[5]
-
Induction of Apoptosis: Agonistic sigma-2 receptor ligands can trigger programmed cell death in cancer cells through both caspase-dependent and independent pathways.[4]
-
Involvement in mTOR Signaling: The sigma-2 receptor has been linked to the mTOR/S6K1 signaling pathway, which is a central regulator of cell growth and proliferation.[1]
Section 2: Synthesis of the 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Scaffold
The most common and effective method for synthesizing the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler reaction .[1][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Conceptual Workflow of Pictet-Spengler Synthesis
Caption: Pictet-Spengler synthesis workflow.
Detailed Protocol: Pictet-Spengler Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
This protocol is a representative example based on established chemical literature. Researchers should adapt it based on their specific experimental setup and safety guidelines.
Materials:
-
3,4-Dimethoxyphenethylamine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent like water or ethanol.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution while stirring. The reaction is typically carried out under acidic conditions.
-
Aldehyde Addition: Add formaldehyde solution dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a base, such as a sodium hydroxide solution, until the pH is basic.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane multiple times. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Section 3: Characterization of Sigma-2 Receptor Binding
To ascertain the affinity and selectivity of a compound for the sigma-2 receptor, a radioligand competition binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled sigma-2 ligand from the receptor.
Binding Affinity Data for Representative Tetrahydroisoquinoline Ligands
The following table summarizes the binding affinities (Ki values) for several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for both sigma-1 and sigma-2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (Sigma-1 Ki / Sigma-2 Ki) | Reference |
| (±)-7 | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 | [4] |
| (±)-8 | 108 ± 35 | 4.92 ± 0.59 | ~22 | [4] |
| CM398 | >1000 | ~1 | >1000 | [6] |
| Compound 3b | >1000 | 5 | >200 | [7] |
| Compound 4b | >1000 | 6 | >167 | [7] |
Protocol: Sigma-2 Receptor Radioligand Competition Binding Assay
Materials:
-
Rat liver membrane homogenate (a rich source of sigma-2 receptors)
-
[³H]-Ditoluylguanidine ([³H]-DTG) or another suitable sigma-2 radioligand
-
(+)-Pentazocine (to mask sigma-1 receptors)
-
Test compound (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Plate Preparation: In a 96-well microplate, add the assay buffer.
-
Addition of Reagents:
-
Add (+)-pentazocine to a final concentration of 100 nM to all wells to saturate and block the sigma-1 receptors.
-
Add the test compound at a range of concentrations (e.g., from 0.1 nM to 10 µM) to the respective wells.
-
For determining non-specific binding, add a high concentration of a known non-radiolabeled sigma-2 ligand (e.g., 10 µM haloperidol).
-
For determining total binding, add only the buffer.
-
-
Radioligand Addition: Add the radioligand (e.g., [³H]-DTG) at a concentration near its Kd value (typically 1-5 nM) to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Section 4: Functional Assays to Characterize Ligand Activity
Beyond binding affinity, it is crucial to determine the functional effect of a ligand. Is it an agonist that activates the receptor, or an antagonist that blocks its activity? For sigma-2 receptor ligands, functional activity is often assessed by their impact on cell viability and intracellular calcium levels.
Protocol 1: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)[8]
-
Complete cell culture medium
-
Test compound (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon ligand stimulation using a calcium-sensitive fluorescent dye.
Materials:
-
Cell line of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)[9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Test compound
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in the assay buffer for a specified time at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.
-
Compound Addition: Add the test compound at the desired concentration.
-
Fluorescence Monitoring: Immediately and continuously monitor the changes in fluorescence over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Analyze the kinetics and magnitude of the calcium response.
Experimental Workflow for Functional Assays
Caption: Workflow for cell viability and calcium flux assays.
Conclusion
The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold represents a highly promising class of sigma-2 receptor ligands with potential applications in cancer therapy and neuroscience. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, characterization, and functional evaluation of these compounds. By understanding the underlying principles and meticulously following these methodologies, researchers can effectively advance their investigations into the therapeutic potential of sigma-2 receptor modulation. As research in this field continues to evolve, the development of new analogs, including the 7,8-dimethoxy isomer, will further illuminate the intricate role of the sigma-2 receptor in health and disease.
References
-
The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. (2020). Cancers (Basel). Available from: [Link]
-
TMEM97/Sigma 2 Receptor Increases Estrogen Receptor α Activity in Promoting Breast Cancer Cell Growth. (2021). Cancers (Basel). Available from: [Link]
-
Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. (2020). Frontiers in Pharmacology. Available from: [Link]
-
Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. (2025). ResearchGate. Available from: [Link]
-
Pictet-Spengler Isoquinoline Synthesis. (n.d.). University of Cambridge. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. Available from: [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). Scientific Reports. Available from: [Link]
-
Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-. (2022). ACS Chemical Neuroscience. Available from: [Link]
-
Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. (2019). SciELO. Available from: [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018). European Journal of Medicinal Chemistry. Available from: [Link]
-
Novel Tetrahydro-[1][5][10]triazolo[3,4-a]isoquinoline Chalcones Suppress Breast Carcinoma through Cell Cycle Arrests and Apoptosis. (2023). Molecules. Available from: [Link]
-
Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1][5][10]triazolo[3,4-a]isoquinoline chalcones. (2018). European Journal of Medicinal Chemistry. Available from: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. (n.d.). Organic Reactions. Available from: [Link]
-
Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. (2020). The AAPS Journal. Available from: [Link]
Sources
- 1. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 7. interchim.fr [interchim.fr]
- 8. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129) | Abcam [abcam.com]
- 10. organicreactions.org [organicreactions.org]
Application Notes and Protocols: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives in Neuropharmacological Research
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in-vitro evaluation, and in-vivo assessment of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-diMeO-THIQ) derivatives for neuropharmacological applications. This document outlines detailed protocols and the scientific rationale behind experimental choices, ensuring methodological robustness and data reproducibility.
Introduction: The Significance of the 7,8-diMeO-THIQ Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] The specific substitution pattern of two methoxy groups at the 7 and 8 positions of the THIQ ring system has been shown to be particularly fruitful for targeting various receptors and enzymes within the central nervous system (CNS). Derivatives of 7,8-diMeO-THIQ have demonstrated promising activities as modulators of dopaminergic and adrenergic systems, as well as ligands for sigma receptors, making them attractive candidates for the development of novel therapeutics for neurodegenerative diseases, psychiatric disorders, and pain management.[4][5][6]
The strategic placement of the methoxy groups influences the molecule's lipophilicity and hydrogen bonding capacity, which in turn governs its pharmacokinetic and pharmacodynamic properties, including blood-brain barrier permeability and target engagement. This guide will delve into the practical aspects of working with these compounds, from their chemical synthesis to their biological characterization in relevant neuropharmacological models.
Synthesis and Characterization of 7,8-diMeO-THIQ Derivatives
A common and effective method for the synthesis of the 7,8-diMeO-THIQ core is the Bischler-Napieralski reaction, followed by reduction.[1][2] This approach offers a versatile platform for introducing a wide range of substituents at various positions of the THIQ scaffold, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Protocol: Bischler-Napieralski Cyclization and Reduction
This protocol describes the synthesis of a generic 7,8-diMeO-THIQ derivative.
Step 1: Acylation of 2-(3,4-Dimethoxyphenyl)ethylamine
-
Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acyl derivative.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-acyl derivative from the previous step in a suitable solvent like acetonitrile or toluene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents) at 0 °C.
-
Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the mixture into ice-water.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the resulting 3,4-dihydroisoquinoline derivative with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
Step 3: Reduction to the Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline derivative in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2-4 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the final 7,8-diMeO-THIQ derivative with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically be >95% for use in biological assays.
In-Vitro Neuropharmacological Evaluation
In-vitro assays are crucial for determining the affinity and functional activity of the synthesized derivatives at their putative molecular targets.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor.
Protocol: Sigma-2 Receptor Binding Assay
-
Cell Line: Use a cell line expressing the sigma-2 receptor, such as the human liver Huh-7 or esophagus KYSE-140 cancer cells.[5]
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG) is a commonly used radioligand for sigma receptors.
-
Procedure:
-
Prepare cell membrane homogenates from the selected cell line.
-
In a 96-well plate, add cell membranes, [³H]-DTG at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by the compound, determining whether it acts as an agonist, antagonist, or inverse agonist.
Protocol: α2C-Adrenergic Receptor Antagonist Activity
-
Principle: Measure the ability of the test compound to inhibit the effect of an α2C-adrenergic receptor agonist on a downstream signaling event, such as the inhibition of cyclic AMP (cAMP) production.
-
Procedure:
-
Use a cell line stably expressing the human α2C-adrenergic receptor.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with a known α2C agonist (e.g., UK 14,304) in the presence of forskolin (to stimulate cAMP production).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
Data Summary Table
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| Example-1 | Sigma-2 | 5.5 | 15.2 (Antagonist) |
| Example-2 | α2C-Adrenergic | 12.3 | 45.8 (Antagonist) |
| Example-3 | Dopamine D2 | 89.1 | Not Determined |
In-Vivo Neuropharmacological Models
Animal models are essential for evaluating the physiological and behavioral effects of the 7,8-diMeO-THIQ derivatives.
Assessment of Dopaminergic System Modulation
Model: MPTP-Induced Parkinsonism in Rats
-
Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. This model is useful for testing the neuroprotective effects of novel compounds.[6]
-
Protocol:
-
Administer the test compound (e.g., intraperitoneally, i.p.) to rats for a predetermined period.
-
Subsequently, induce parkinsonism by administering MPTP.
-
Monitor the animals for motor deficits using tests such as the rotarod test or the cylinder test.
-
At the end of the study, sacrifice the animals and perform neurochemical analysis (e.g., measuring dopamine levels in the striatum via HPLC) and immunohistochemistry (e.g., staining for tyrosine hydroxylase to quantify dopaminergic neuron survival).
-
Models for Antidepressant and Anxiolytic Activity
Model: Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice
-
Rationale: These are widely used screening tests for potential antidepressant activity. A compound with antidepressant effects will reduce the immobility time of the animals in these tests.[7]
-
Protocol:
-
Administer the test compound to mice at various doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), subject the mice to the FST (placing them in a cylinder of water) or TST (suspending them by their tail).
-
Record the duration of immobility over a set period (e.g., 6 minutes).
-
A significant decrease in immobility time compared to the vehicle-treated control group suggests antidepressant-like activity.
-
Visualizations
Synthetic Workflow
Caption: Bischler-Napieralski synthesis workflow for 7,8-diMeO-THIQ derivatives.
Signaling Pathway Example
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacological and antiproliferative activity of Tetrastigma leucostaphyllum (Dennst.) Alston: Evidence from in-vivo, in-vitro and in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-DMTHIQ). This molecule is a crucial scaffold in medicinal chemistry, forming the core of various biologically active compounds.[1][2] However, its synthesis is not without challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers in overcoming common hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 7,8-DMTHIQ, primarily focusing on the two most common synthetic routes: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Bischler-Napieralski Route Issues
The Bischler-Napieralski reaction is a robust method involving the cyclodehydration of a β-phenethylamide to a 3,4-dihydroisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.[3][4]
Question: My Bischler-Napieralski reaction is resulting in a very low yield of the 3,4-dihydroisoquinoline intermediate. What are the common causes and how can I troubleshoot this?
Answer: Low yields in this reaction are a frequent issue and can typically be traced to a few critical factors.[5] Here is a systematic approach to troubleshooting:
-
Ineffective Dehydrating Agent: The choice and quality of the dehydrating agent are paramount.[6]
-
Causality: The reaction is an intramolecular electrophilic aromatic substitution that proceeds via a cyclodehydration mechanism.[7][8] A potent dehydrating agent is required to form the key electrophilic intermediate (a nitrilium ion or an imine-ester).[6][9]
-
Solution: Phosphorus oxychloride (POCl₃) is the most common agent.[5][6] If yields are poor, consider using stronger conditions, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, especially for less reactive substrates.[5][6][9] Ensure your POCl₃ is fresh and has not been degraded by atmospheric moisture.
-
-
Moisture Contamination: The reaction is highly sensitive to water.
-
Causality: Any moisture present will quench the dehydrating agent and hydrolyze reactive intermediates, halting the cyclization.
-
Solution: All glassware must be rigorously oven- or flame-dried before use. Solvents (e.g., acetonitrile, toluene) must be anhydrous, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Formation of Side Products: A significant side reaction can consume your starting material.
-
Causality: At elevated temperatures, a retro-Ritter reaction can occur, leading to the formation of a styrene-like byproduct.[5][9] This is particularly problematic if the intermediate nitrilium ion is stable.[9]
-
Solution: Use the lowest effective temperature for the cyclization. Monitor the reaction by TLC to avoid prolonged heating after the starting material is consumed. In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the side product.[5][9]
-
-
Insufficiently Activated Aromatic Ring: The cyclization is an electrophilic aromatic substitution.
-
Causality: The reaction proceeds more efficiently with electron-rich aromatic rings.[5][8] While the two methoxy groups at the 3 and 4 positions of the starting phenethylamine are activating, impurities or poor-quality starting material can hinder the reaction.
-
Solution: Ensure the purity of your N-acyl-3,4-dimethoxyphenethylamine precursor. Recrystallize or chromatograph it if necessary.
-
Question: The subsequent reduction of my 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate is not clean and gives multiple products. How can I optimize this step?
Answer: The reduction of the imine bond in the dihydroisoquinoline intermediate is typically straightforward but requires careful control of conditions.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is the standard and most effective reagent for this transformation.[3] It is chemoselective for the imine and will not reduce the aromatic ring.
-
Temperature Control: The reduction is exothermic. Add the NaBH₄ portion-wise to the solution of the dihydroisoquinoline at 0 °C to maintain control over the reaction rate and prevent the formation of over-reduced or side products.[8]
-
pH Adjustment during Workup: After the reduction is complete, the reaction mixture is typically quenched. A careful workup is crucial. One documented procedure involves cooling the mixture, adding saturated aqueous NH₄Cl dropwise, and then extracting the product with a solvent like DCM.[8] This ensures the product is in its free-base form for extraction.
Pictet-Spengler Route Issues
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[10]
Question: My Pictet-Spengler reaction to form the tetrahydroisoquinoline core is sluggish or fails completely. What should I investigate?
Answer: Successful Pictet-Spengler cyclization depends on the delicate balance of iminium ion formation and electrophilic attack.
-
Acid Catalyst: The choice and concentration of the acid are critical.[5]
-
Causality: The reaction requires an acid to catalyze both the condensation of the amine and aldehyde to form an imine, and more importantly, to protonate the imine to form the highly electrophilic iminium ion that undergoes cyclization.[3][10]
-
Solution: For substrates with electron-donating groups like the 3,4-dimethoxyphenethylamine, traditional acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are used, often with heating.[10] If the reaction is slow, increasing the acid concentration or switching to a superacid might be necessary for less activated systems.[11]
-
-
Reaction Temperature: Temperature plays a key role in overcoming the activation energy for cyclization.
-
Causality: While some highly activated substrates react at room temperature, phenyl rings with methoxy groups often require harsher conditions and heating to facilitate the electrophilic aromatic substitution.[10]
-
Solution: Start the reaction at a moderate temperature (e.g., 50-60 °C) and gradually increase it while monitoring by TLC. Refluxing conditions are commonly required.[10]
-
-
Aldehyde/Carbonyl Source: The nature of the carbonyl component is important.
-
Causality: The reaction cyclizes via an iminium ion intermediate.[5] The reactivity of the aldehyde or ketone affects the rate of iminium ion formation.
-
Solution: For the synthesis of 7,8-DMTHIQ (unsubstituted at the 1-position), formaldehyde or its equivalents (paraformaldehyde, dimethoxymethane) are used.[10] Ensure these reagents are of high quality.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound? The two most prevalent methods are the Bischler-Napieralski synthesis and the Pictet-Spengler synthesis. The Bischler-Napieralski route involves forming an amide, cyclizing it to a 3,4-dihydroisoquinoline, and then reducing the imine.[3] The Pictet-Spengler route is a more direct condensation of 3,4-dimethoxyphenethylamine with formaldehyde, followed by an acid-catalyzed cyclization.[10][12]
Q2: Mechanistically, what is the key difference between these two reactions? The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution where the electrophile is a nitrilium ion (or related species) generated by dehydrating an amide.[6][8] The Pictet-Spengler reaction is a special case of the Mannich reaction; it involves the formation of an intermolecular iminium ion from an amine and an aldehyde, which then acts as the electrophile in the subsequent intramolecular cyclization.[10][12]
Q3: What are common impurities I should be aware of during purification? Besides unreacted starting materials, specific impurities depend on the route. In the Bischler-Napieralski synthesis, the styrene byproduct from the retro-Ritter reaction is a possibility.[5] In some Pictet-Spengler variations that use specific reagents, N-methyl impurities have been reported.[13] Careful chromatographic purification or recrystallization is often necessary to achieve high purity (>99%).[13]
Section 3: Visual Guides & Data
Reaction Mechanisms and Workflows
Caption: Key steps of the Bischler-Napieralski synthesis and a common side reaction.
Caption: The reaction cascade of the Pictet-Spengler synthesis.
Troubleshooting & Data Tables
Table 1: Comparison of Common Bischler-Napieralski Dehydrating Agents
| Reagent(s) | Typical Conditions | Substrate Suitability | Notes |
| POCl₃ | Reflux in acetonitrile or toluene | Electron-rich rings (standard) | Most common and widely used agent.[6][7] |
| P₂O₅ | High temperature, often in POCl₃ | Less activated/deactivated rings | Harsher conditions, may increase side reactions.[6][9] |
| Tf₂O | Milder, often with a base | Carbamates and sensitive substrates | Can be used for substrates that don't tolerate high heat.[6] |
| PPA | High temperature (100-150 °C) | Phenethylcarbamates | Polyphosphoric acid; viscous and can be difficult to work with.[6] |
Table 2: Quick Troubleshooting Summary
| Symptom | Potential Cause | Suggested Action | Reaction |
| Low/No Product | Moisture contamination | Oven-dry all glassware; use anhydrous solvents. | Both |
| Low Yield | Ineffective dehydration | Use fresh POCl₃; consider adding P₂O₅. | Bischler-Napieralski |
| Styrene Byproduct | High temperature (Retro-Ritter) | Lower reaction temperature; monitor by TLC. | Bischler-Napieralski |
| Stalled Reaction | Insufficient acid catalysis | Increase acid concentration or switch to a stronger acid. | Pictet-Spengler |
| Stalled Reaction | Low temperature | Increase temperature gradually; reflux if necessary. | Pictet-Spengler |
| Messy Reduction | Poor temperature control | Add NaBH₄ slowly at 0 °C. | Bischler-Napieralski |
Section 4: Validated Experimental Protocols
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Bischler-Napieralski Synthesis of 7,8-DMTHIQ
This two-step protocol first forms the N-formyl intermediate, which is then cyclized and reduced in a "one-pot" fashion.
Step A: Amide Formation
-
To a round-bottom flask, add 3,4-dimethoxyphenethylamine (1.0 eq).
-
Add ethyl formate (1.2 eq) as both reagent and solvent.
-
Reflux the mixture for 4-6 hours, monitoring the consumption of the starting amine by TLC.
-
Upon completion, cool the mixture and remove the excess ethyl formate under reduced pressure to yield the crude N-(3,4-dimethoxyphenethyl)formamide, which can often be used directly in the next step.
Step B: Cyclization and Reduction
-
Dissolve the crude amide from Step A in anhydrous acetonitrile (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via syringe, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Basify the acidic aqueous solution to pH 8-9 with cold aqueous NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
Dissolve the crude product in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, eluting with a gradient of dichloromethane/methanol) to afford pure this compound.
References
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Whaley, W. M., & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Optimisation of reaction conditions. ResearchGate. [Link]
-
Pictet–Spengler reaction. Wikipedia. [Link]
-
Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. [Link]
-
Bischler napieralski reaction. Slideshare. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society. [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
- Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
-
De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Synthesis of (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 1. ResearchGate. [Link]
-
SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]
-
The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]
-
Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. Tetrahedron Letters. [Link]
-
Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. PubMed. [Link]
- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
A MILD AND EFFICIENT METHOD FOR THE SYNTHESIS OF 3,4-DIHYDROISOQUINOLINE REISSERT COMPOUNDS. HETEROCYCLES. [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler napieralski reaction | PPTX [slideshare.net]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Optimizing 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Synthesis
Welcome to the technical support center for the synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-DMTHIQ). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. The following content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Overview of Synthetic Strategies
The construction of the 7,8-DMTHIQ scaffold is most commonly achieved via the Pictet-Spengler reaction . This powerful transformation involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[1][2] The starting materials for 7,8-DMTHIQ are typically 3,4-dimethoxyphenethylamine and a formaldehyde source.
An alternative, though less direct, route is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline.[3][4] This intermediate must then be reduced to yield the desired tetrahydroisoquinoline.[3] This guide will primarily focus on optimizing the more direct Pictet-Spengler approach.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction yield for 7,8-DMTHIQ is consistently low. What are the most likely causes?
Low yields in this reaction often stem from a few critical factors related to reactants, catalysts, and reaction conditions.
-
Purity of Starting Materials: The purity of the 3,4-dimethoxyphenethylamine is paramount. Impurities can interfere with the initial imine formation or subsequent cyclization. Ensure the amine is pure and free of oxidation byproducts.
-
Formaldehyde Source and Stoichiometry: Formaldehyde is highly reactive and can polymerize. Using a stable formaldehyde equivalent like 1,3,5-trioxane or dimethoxymethane (methylal) is often more reliable.[5][6] These sources generate formaldehyde in situ under acidic conditions.[5] It is advisable to use a slight excess of the formaldehyde source to ensure the complete consumption of the limiting amine starting material.[7]
-
Inappropriate Acid Catalyst or Concentration: The reaction is driven by the formation of a highly electrophilic iminium ion, which requires an acid catalyst.[1] However, the acidity must be carefully controlled.
-
Too Strong/Concentrated: Excessively harsh acidic conditions can lead to side reactions or decomposition of the starting material or product, often resulting in the formation of intractable tars.[8]
-
Too Weak: Insufficient acidity will result in a slow or incomplete reaction, as the intermediate imine is not electrophilic enough to undergo ring closure.[1]
-
Optimization: A range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids can be used.[2][7] Titrating the acid concentration is a key optimization step. Microwave-assisted reactions using trifluoroacetic acid (TFA) have been reported to give excellent yields in very short reaction times.[3]
-
-
Reaction Temperature and Time: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote decomposition.[8] The optimal temperature depends on the solvent and catalyst system. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation and avoid degradation from prolonged heating.[8]
Q2: I'm observing a significant amount of an unidentified side product in my crude reaction mixture. How can I identify and minimize it?
Side product formation is a common issue. The identity of the byproduct provides clues to the underlying problem.
-
Potential Side Products:
-
N-Methylated Starting Material: If formaldehyde is used in excess under certain conditions, it can lead to N-methylation of the starting amine or the product.
-
Unreacted Schiff Base/Imine: Incomplete cyclization due to insufficient acid strength or low temperature will leave the intermediate Schiff base in the reaction mixture.
-
Polymeric Material: As mentioned, polymerization of formaldehyde is a common issue, leading to a tar-like substance that can complicate purification.[8]
-
-
Identification Strategy:
-
Characterize the byproduct: Isolate the side product using column chromatography.
-
Analyze: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine its structure.
-
-
Minimization Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the amine to the formaldehyde source.
-
Optimize Acid: Switch to a milder acid catalyst or adjust the concentration. For instance, using trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine can allow for activation at lower temperatures, potentially avoiding side reactions.[8]
-
Use a Formaldehyde Equivalent: Employing 1,3,5-trioxane can provide a slow, controlled release of formaldehyde, minimizing polymerization and other side reactions.[5]
-
Q3: The reaction seems to stall before all the starting material is consumed. What should I investigate?
A stalled reaction typically points to an issue with the catalyst or reaction conditions.
-
Monitor Progress: Use TLC to confirm that the reaction has indeed stopped progressing. If starting material remains, consider the following.[8]
-
Catalyst Deactivation: The acid catalyst may be consumed by basic impurities or may not be strong enough for the substrate. Consider a stronger acid or a different catalyst system. The use of superacids has been shown to be effective for less activated aromatic rings.[9]
-
Temperature: The reaction may require more thermal energy. Gradually increasing the temperature while monitoring for product degradation can be effective.[8]
-
Solvent Choice: The solvent affects the solubility of reactants and the stability of intermediates. While protic solvents are common, aprotic media have sometimes been shown to provide superior yields.[1]
Q4: My final product is difficult to purify. What are the best practices for isolating pure 7,8-DMTHIQ?
Purification can be challenging, especially if side reactions have occurred.
-
Acid-Base Extraction: Since 7,8-DMTHIQ is a basic amine, a liquid-liquid acid-base extraction is a highly effective first step.[8]
-
After quenching the reaction, dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with an aqueous base (e.g., saturated sodium bicarbonate) to remove the acid catalyst.[8]
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free-base product back into an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next step. A solvent system of dichloromethane/methanol with a small amount of ammonium hydroxide is often effective for purifying basic amines.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) can yield highly pure material.[8]
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.
Caption: The Pictet-Spengler reaction mechanism for 7,8-DMTHIQ synthesis.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. flore.unifi.it [flore.unifi.it]
Technical Support Center: Purification of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable scaffold in high purity. We will move beyond simple protocols to address the causality behind experimental choices, providing you with the robust, field-proven insights needed to troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the principal purification strategies for this compound?
The most effective and commonly employed methods are recrystallization, column chromatography, and acid-base extraction, often followed by salt formation. The choice depends on the nature and quantity of impurities. Recrystallization is ideal for removing small amounts of impurities from a solid crude product.[1][2] Column chromatography is more powerful for separating the target compound from byproducts with different polarities.[3] Finally, converting the basic tetrahydroisoquinoline to its hydrochloride salt can be an excellent method for purification, as the salt often has better crystallization properties than the free base.[4][5][6]
Q2: What are the typical impurities I should expect from a standard synthesis?
Impurities are highly dependent on the synthetic route. For instance, in syntheses starting from 3,4-dimethoxyphenethylamine, you may encounter unreacted starting material. Other routes might generate N-methylated impurities, such as 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, or other reaction side-products.[7] Characterizing your crude mixture by techniques like TLC or LC-MS before purification is crucial for developing an effective strategy.
Q3: Is it better to purify the free base or the hydrochloride salt?
Both approaches are valid and offer distinct advantages. The free base is suitable for purification by column chromatography on silica gel (often with a basic modifier). However, many researchers find that converting the crude product to its hydrochloride salt facilitates purification by recrystallization.[4][5] The salt is typically a more stable, crystalline solid with lower solubility in many organic solvents, making it easier to isolate in high purity.
Troubleshooting and Optimization Guides
This section addresses specific issues you may encounter during purification in a practical, question-and-answer format.
Issue 1: The Purified Product is an Oil or a Waxy Solid and Refuses to Crystallize.
Q: I've removed the solvent after my column, but the product is a stubborn oil. How can I solidify it?
This is a common issue, often caused by residual solvents or minor, "greasy" impurities that inhibit lattice formation.
-
Underlying Cause: The tertiary amine of the tetrahydroisoquinoline can be hygroscopic and may retain trace amounts of solvent or water. Impurities act as defects, preventing the ordered arrangement required for crystallization.
-
Solutions:
-
High Vacuum Drying: First, ensure all volatile solvents are removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (40-50 °C).
-
Trituration: Attempt to induce crystallization by trituration. Add a non-polar solvent in which your product is poorly soluble, such as cold hexanes or diethyl ether.[8] Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This action can provide the energy needed for nucleation and may cause the oil to solidify.
-
Salt Formation: If the free base remains an oil, the most reliable method is to convert it to its hydrochloride salt. Dissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether, or methylene chloride) and add a solution of HCl in ether or pass gaseous hydrogen chloride through the solution until it is acidic.[5] The hydrochloride salt will often precipitate as a crystalline solid, which can be collected by filtration.[9]
-
Issue 2: Poor Separation During Flash Column Chromatography.
Q: My spots are streaking on the TLC plate, and the column is giving mixed fractions. What's going wrong?
This behavior points to a strong, undesirable interaction between your basic compound and the acidic silica gel stationary phase.
-
Underlying Cause: Silica gel is acidic (pKa ≈ 4.5) and can protonate basic amines like this compound. This strong ionic interaction leads to significant tailing (streaking) and poor separation, and can even cause decomposition.[3][9]
-
Solutions:
-
Deactivate the Silica Gel: The most common solution is to add a small amount of a basic modifier to your eluent system. A concentration of 0.5-2% triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) is typically sufficient to neutralize the acidic sites on the silica, leading to sharper bands and better separation.[9][10] Always pre-treat your column by flushing it with the modified eluent before loading your sample.
-
Optimize the Solvent System: A standard eluent for this compound is a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane/Methanol.[10] Systematically test different ratios on a TLC plate to achieve a target Rf value of ~0.3 for your product.
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a more neutral or basic stationary phase like alumina (Al₂O₃).[3] Re-optimize your solvent system on an alumina TLC plate before running the column.
-
Workflow Diagram: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.
Caption: Decision tree for selecting a purification strategy.
Key Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is suitable when the crude this compound is a solid with relatively minor impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot methanol (near boiling) while stirring or swirling until the solid just dissolves completely.[1][11] Do not add excessive solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored, you may add a very small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal. Be aware that charcoal can adsorb your product, leading to yield loss.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities of different polarities.
-
Select Eluent: Based on TLC analysis, prepare a suitable solvent system. A common starting point is Dichloromethane/Methanol (e.g., 98:2) containing 1% triethylamine (NEt₃) or ammonium hydroxide.[10]
-
Pack Column: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and use gentle pressure to pack a uniform bed.
-
Load Sample: Dissolve your crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin elution with the solvent system. Collect fractions and monitor their composition by TLC. You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product if it moves too slowly.[9]
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Troubleshooting Diagram: Column Chromatography
Caption: Troubleshooting flowchart for common column chromatography issues.
Purity Assessment
After purification, it is imperative to confirm the identity and assess the purity of your this compound.
| Analytical Technique | Purpose and Key Insights |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity. Key signals include two aromatic singlets and two methoxy singlets.[11][12] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines purity by peak area percentage and confirms the molecular weight of the compound and any volatile impurities.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for quantifying purity (e.g., >99.0%) and detecting non-volatile impurities.[13] |
| Melting Point Analysis | A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point. |
A combination of these methods provides a comprehensive and reliable assessment of the final product's quality, ensuring it is suitable for subsequent applications in research and development.[14][15]
References
- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. (n.d.). MDPI.
- CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method. (n.d.). Google Patents.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health (NIH).
- dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. (n.d.).
- Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. (n.d.). FLORE.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.org.
- US4251660A - Method for preparing tetrahydroisoquinolines. (n.d.). Google Patents.
- Recrystallization. (2020). YouTube.
- Synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride. (n.d.). PrepChem.com.
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.). Google Patents.
- A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. (n.d.). Benchchem.
- III Analytical Methods. (n.d.).
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). National Institutes of Health (NIH).
- SUPPLEMENTARY INFORMATION New tetrahydroquinoline derivatives with anticancer activity: design, synthesis and biological evaluat. (n.d.). Research Square.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Supporting Information. (n.d.). Wiley-VCH.
- Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. (n.d.). ResearchGate.
- Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. (2019). ResearchGate.
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride 97%. (n.d.). Sigma-Aldrich.
- Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. (n.d.). Benchchem.
- (PDF) Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. (2013). ResearchGate.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central (PMC).
- Analytical Methods. (2025). OPUS.
Sources
- 1. youtube.com [youtube.com]
- 2. mt.com [mt.com]
- 3. Purification [chem.rochester.edu]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 8. dl.ndl.go.jp [dl.ndl.go.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. flore.unifi.it [flore.unifi.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. env.go.jp [env.go.jp]
- 15. Making sure you're not a bot! [opus4.kobv.de]
Navigating the Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Technical Support Guide
Welcome to the technical support center for the synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This guide is crafted for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we will dissect common challenges, particularly byproduct formation, and provide actionable, field-tested solutions to streamline your experimental workflow and enhance the purity and yield of your target molecule.
The synthesis of this tetrahydroisoquinoline (THIQ) core, often achieved through cornerstone reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations, is a well-established route. However, the specific 7,8-dimethoxy substitution pattern on the aromatic ring introduces unique electronic and steric factors that can lead to predictable, yet often frustrating, side reactions. This guide is structured in a practical question-and-answer format to directly address the issues you may be encountering at the bench.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section delves into the most frequently observed impurities in the synthesis of this compound and provides detailed strategies to minimize their formation.
Q1: My Bischler-Napieralski reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
A1: The formation of an isomeric byproduct is a known challenge in the Bischler-Napieralski cyclization of N-acyl-2-(2,3-dimethoxyphenyl)ethylamines. The primary cause is an "abnormal" cyclization pathway.
The Chemistry Behind the Problem:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. The desired cyclization occurs at the 6-position of the 2,3-dimethoxyphenethylamine precursor, which is para to the 3-methoxy group and ortho to the 2-methoxy group, leading to the 7,8-dimethoxy substitution pattern in the final product. However, under certain conditions, a competing cyclization can occur at the 4-position, ortho to the 3-methoxy group, which would lead to the undesired 5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline isomer.
Fortunately, studies have shown that the electronic activation from the methoxy groups strongly favors the desired cyclization, and the reaction of N-(aryl)methyl-N-2-[(phenylsulfinyl)ethyl]amides with 2,3-dimethoxy groups has been reported to give the desired 7,8-dimethoxy-THIQ in excellent yield. However, subtle variations in reaction conditions can influence this selectivity.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Dehydrating Agent | Use phosphorus oxychloride (POCl₃) as the primary dehydrating agent. | While stronger dehydrating agents like phosphorus pentoxide (P₂O₅) can be effective, they have been implicated in promoting abnormal cyclization products in other methoxy-substituted systems.[1] |
| Reaction Temperature | Maintain a moderate reaction temperature, typically refluxing in a suitable solvent like toluene or acetonitrile. | Higher temperatures can sometimes provide the activation energy needed for the less favored cyclization pathway. |
| Solvent | Acetonitrile is often a good choice of solvent. | It is a polar aprotic solvent that can help to stabilize the reaction intermediates without participating in the reaction. |
Experimental Protocol for Improved Regioselectivity:
-
To a solution of N-formyl-2-(2,3-dimethoxyphenyl)ethylamine (1 equivalent) in dry acetonitrile (10 volumes), add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice and then basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH > 10, ensuring the temperature is kept low.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel.
Q2: I am observing a significant amount of uncyclized starting material, the N-formyl intermediate, in my Pictet-Spengler reaction. What is causing this and how can I drive the reaction to completion?
A2: Incomplete cyclization in the Pictet-Spengler synthesis of this compound is a common issue, often stemming from insufficient activation of the aromatic ring or suboptimal reaction conditions.
The Chemistry Behind the Problem:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or an iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. The 2,3-dimethoxyphenyl ring is electron-rich and should be sufficiently activated for this reaction. However, the reaction is highly dependent on the reaction conditions.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Use a strong protic acid like trifluoroacetic acid (TFA) or hydrochloric acid. | A strong acid is necessary to promote the formation of the reactive iminium ion intermediate. |
| Reaction Temperature | The reaction may require elevated temperatures to proceed at a reasonable rate. | Refluxing in a solvent like dichloromethane or toluene is common. |
| Water Removal | If the reaction is performed with an aqueous acid, ensure that water is effectively removed as the reaction proceeds, for example, by using a Dean-Stark apparatus if a non-polar solvent is used. | The formation of the Schiff base is a condensation reaction that produces water. Removing water can help to drive the equilibrium towards the product. |
Experimental Protocol to Drive Cyclization:
-
Dissolve 2-(2,3-dimethoxyphenyl)ethylamine (1 equivalent) and paraformaldehyde (1.2 equivalents) in dichloromethane (10 volumes).
-
Add trifluoroacetic acid (1.5 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Q3: My final product is always contaminated with the corresponding fully aromatized isoquinoline. How can I prevent this oxidation?
A3: The oxidation of the 1,2,3,4-tetrahydroisoquinoline product to the corresponding 7,8-dimethoxyisoquinoline is a frequent byproduct, especially during workup and purification.
The Chemistry Behind the Problem:
Tetrahydroisoquinolines are susceptible to oxidation, particularly in the presence of air (oxygen), heat, and light. The driving force for this reaction is the formation of a stable aromatic isoquinoline ring system. The electron-rich nature of the 7,8-dimethoxy substituted ring can further facilitate this oxidation process.
Troubleshooting and Optimization:
| Stage | Recommendation | Rationale |
| Reaction Workup | After quenching the reaction, work quickly and avoid prolonged exposure to air. Use degassed solvents for extraction. | Minimizes the contact time with atmospheric oxygen. |
| Purification | Purify the product promptly after the workup. When performing column chromatography, use fresh, high-quality silica gel and elute the product as quickly as possible. | Prolonged contact with silica gel, which can be slightly acidic, and air can promote oxidation. |
| Storage | Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. | These conditions will significantly slow down the rate of oxidation over time. |
Frequently Asked Questions (FAQs)
Q: Can I use formaldehyde solution directly in the Pictet-Spengler reaction instead of paraformaldehyde?
A: Yes, an aqueous solution of formaldehyde (e.g., 37% in water) can be used. However, the presence of water can sometimes hinder the reaction by shifting the equilibrium away from the Schiff base intermediate. Using paraformaldehyde with a non-aqueous solvent and a strong acid catalyst is often a more controlled and efficient method.
Q: What is the "retro-Ritter" reaction and is it a concern in the Bischler-Napieralski synthesis of this compound?
A: The retro-Ritter reaction is a side reaction in the Bischler-Napieralski synthesis where the nitrilium ion intermediate, instead of cyclizing, fragments to form a styrene derivative and a nitrile.[2] While it is a known side reaction, the highly activated nature of the 2,3-dimethoxyphenyl ring in the precursor for 7,8-dimethoxy-THIQ strongly favors the desired intramolecular cyclization, making the retro-Ritter reaction a less common byproduct in this specific synthesis.
Q: My NMR spectrum shows a minor peak that I suspect is an N-formyl byproduct. How can this form and how can I remove it?
A: N-formylation of the starting 2-(2,3-dimethoxyphenyl)ethylamine can occur if a formylating agent is present or generated in situ. In a Pictet-Spengler reaction using formaldehyde, formic acid can be present as an impurity or be formed via the Cannizzaro reaction under certain conditions. This can lead to the formation of N-formyl-2-(2,3-dimethoxyphenyl)ethylamine, which will not cyclize. This impurity can usually be separated from the desired tetrahydroisoquinoline product by column chromatography, as the amide will have a different polarity. To prevent its formation, use high-purity formaldehyde sources and ensure that the reaction conditions do not favor the disproportionation of formaldehyde.
Visualizing Reaction Pathways
To better understand the potential for byproduct formation, the following diagrams illustrate the desired reaction pathway versus a common side reaction.
Caption: Desired vs. Abnormal Bischler-Napieralski Cyclization.
Caption: Oxidation of the Tetrahydroisoquinoline Product.
References
- Organic Syntheses, Coll. Vol. 6, p.618 (1988); Vol. 56, p.32 (1977). [Link: http://www.orgsyn.org/demo.aspx?prep=cv6p0618]
- Whaley, W. M.; Govindachari, T. R.
- Kametani, T.; Fukumoto, K. The Bischler-Napieralski Reaction. In The Isoquinoline Alkaloids; Academic Press, 1969; pp 1-26.
- Cox, E. D.; Cook, J. M. The Pictet-Spengler condensation: a new direction for an old reaction. Chem. Rev.1995, 95 (6), 1797–1842. [DOI: 10.1021/cr00038a004]
- Wang, X.-j.; et al. An anomalous Pictet-Spengler reaction of N-homoveratryl-homoveratramide. Tetrahedron Lett.2004, 45 (45), 8355-8358.
- Movassaghi, M.; Hill, M. D. Mild Cyclodehydration of N-Alkylamides to 3,4-Dihydroisoquinolines and β-Carbolines. Org. Lett.2008, 10 (16), 3485–3488. [DOI: 10.1021/ol801267k]
- Walker, G. N. Oxidation of Tetrahydroisoquinolines to Dihydroisoquinolines. J. Am. Chem. Soc.1954, 76 (14), 3664–3667. [DOI: 10.1021/ja01643a033]
- Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980, 36 (10), 1279-1300.
Sources
"troubleshooting 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" stability issues
Welcome to the technical support guide for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-DMTHIQ). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Question & Answer
This section addresses specific, common issues observed in the laboratory.
Issue 1: My solid sample of 7,8-DMTHIQ has developed a yellow or brownish tint over time. Is it still usable?
Answer:
The development of a yellow or brown color is a strong indicator of degradation, most commonly through oxidation. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core, particularly when functionalized with electron-donating groups like the two methoxy substituents on the benzene ring, is susceptible to atmospheric oxidation.[1]
Probable Cause: Oxidation to 3,4-Dihydroisoquinoline
The secondary amine and the C1 position of the THIQ ring system can undergo dehydrogenation to form the corresponding 3,4-dihydroisoquinoline imine. This new conjugated system is often a chromophore, leading to the observed color change. Further degradation or polymerization can also contribute to discoloration.
Recommended Actions:
-
Purity Assessment: Before use, you must re-analyze the material's purity. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the parent compound and any new impurity peaks.[2]
-
Consider Purification: If the purity has dropped significantly but the primary peak is still predominant, repurification by flash column chromatography or recrystallization may be possible. However, for sensitive biological assays, using a fresh, high-purity batch is strongly advised to avoid confounding results from unknown degradants.
-
Preventative Measures: To prevent future oxidation, strictly adhere to recommended storage and handling protocols (see FAQ section).
Experimental Workflow: Purity Verification of a Discolored Sample
Caption: Workflow for assessing the purity of a discolored 7,8-DMTHIQ sample.
Issue 2: I'm observing poor reproducibility in my cell-based assay results. Could my 7,8-DMTHIQ stock solution be the problem?
Answer:
Absolutely. Poor reproducibility is often traced back to the instability of the compound in solution, especially in aqueous-based assay media. The stability of THIQ derivatives can be highly dependent on the pH, solvent composition, and storage duration of the solution.[3]
Probable Causes:
-
pH-Dependent Degradation: The secondary amine in the THIQ ring has a pKa, meaning its protonation state is pH-dependent. This can affect not only solubility but also reactivity and degradation pathways.[4] While specific data for 7,8-DMTHIQ is not widely published, a study on the related compound moexipril showed that stability in lyophilized powder could not predict stability in solution, which was highly pH-dependent.[3]
-
Hydrolysis of Salt Forms: If you are using a salt form (e.g., hydrochloride), its dissolution in unbuffered aqueous media can alter the local pH and influence stability.
-
Oxidation in Solution: Solubilized compounds have greater molecular mobility, and dissolved oxygen in non-degassed solvents can accelerate oxidation compared to the solid state.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture via condensation and may accelerate degradation.
Recommended Actions & Protocols:
-
Protocol 1: Stock Solution Preparation
-
Solvent Choice: Prepare primary stock solutions in a high-quality, anhydrous aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume added to your aqueous assay medium, thereby reducing solvent effects.
-
Inert Conditions: If possible, handle the solid and prepare the solution under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket).
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials (amber glass is preferred) and store at -20°C or -80°C.[5][6]
-
-
Protocol 2: Validating Stability in Assay Medium
-
Prepare a solution of 7,8-DMTHIQ in your final assay buffer at the working concentration.
-
Incubate this solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately quench any potential reaction (e.g., by diluting with cold acetonitrile).
-
Analyze the samples by HPLC or LC-MS to quantify the amount of 7,8-DMTHIQ remaining over time.[2] This will reveal the compound's half-life in your specific experimental environment.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored under the conditions summarized in the table below. These are based on best practices for secondary amines and air-sensitive heterocyclic compounds.[5][7]
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Reduces molecular motion and slows the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, which is a primary degradation pathway for this class of compounds.[1] |
| Light | Protected (Amber Vial) | Minimizes exposure to UV/visible light which can catalyze photo-degradation.[8] |
| Container | Tightly Sealed | Prevents moisture ingress and exposure to atmospheric oxygen. |
Q2: What is the primary degradation pathway I should be concerned about?
The most likely and well-documented degradation pathway for the tetrahydroisoquinoline scaffold is oxidation to the corresponding 3,4-dihydroisoquinoline. The presence of two electron-donating methoxy groups on the aromatic ring increases the electron density of the system, making it more susceptible to oxidative processes.
Caption: Primary oxidative degradation pathway of 7,8-DMTHIQ.
Q3: How does pH influence the stability of 7,8-DMTHIQ in aqueous solutions?
The pH of an aqueous solution directly impacts the protonation state of the secondary amine in the THIQ ring.
-
Acidic pH (e.g., < 7): The secondary amine will be predominantly protonated (R₂NH₂⁺). This form is often more water-soluble but can be more susceptible to certain acid-catalyzed degradation pathways.
-
Neutral to Basic pH (e.g., > 7): The amine will be in its free base form (R₂NH). The lone pair of electrons on the nitrogen makes this form more nucleophilic and significantly more susceptible to oxidation.[1]
Therefore, while buffering is necessary to control experimental conditions, be aware that maintaining the compound at a neutral or slightly alkaline pH may increase the risk of oxidation if dissolved oxygen is not excluded. For reactions involving the synthesis of THIQ derivatives, controlling pH is crucial to prevent side reactions and improve yields.[9]
References
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
HETEROCYCLES. (1993). dimethoxy-1,2,3,4-tetrahydroisoquinaldonitrile. [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
University of Florence Institutional Repository. (n.d.). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4- tetrahydroisoquinoline Derivatives as Multidrug. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
-
PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
MDPI. (n.d.). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
-
ResearchGate. (2025). Photophysical properties of isoquinoline derivatives. [Link]
-
PubMed. (2024). Photoinduced Radical Annulations of Tetrahydroisoquinoline Derivatives with 2-Benzothiazolimines: Highly Diastereoselective Synthesis of Fused Hexahydroimidazo[2,1- a]isoquinolines. [Link]
-
PubMed. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. [Link]
-
Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4. [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl, K2CO3, an. CH3CN. [Link]
-
ScienceDirect. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. [Link]
-
PubMed. (n.d.). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. [Link]
-
ResearchGate. (2011). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. [Link]
-
ResearchGate. (2019). Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for the purposes of identification in forensic examinations sites. [Link]
-
ResearchGate. (2021). (PDF) Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. [Link]
-
Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
OPUS. (2025). Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
-
PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. flore.unifi.it [flore.unifi.it]
- 3. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. dl.ndl.go.jp [dl.ndl.go.jp]
Technical Support Center: Stereoselective Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support resource for researchers engaged in the synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ). This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights specifically tailored to overcoming the critical challenge of stereocontrol at the C1 position. The 7,8-dimethoxy substitution pattern presents unique electronic characteristics that influence the classical synthetic routes, and this document is designed to help you navigate these nuances to achieve high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high stereoselectivity for 7,8-dimethoxy-THIQs?
A1: The core challenge lies in effectively controlling the facial selectivity during the key C-C bond-forming cyclization step that creates the C1 stereocenter. In classical methods like the Pictet-Spengler or Bischler-Napieralski reactions, the transition state leading to the new stereocenter is often not sufficiently differentiated energetically, resulting in racemic or poorly enriched mixtures.[1][2] The electron-donating nature of the two methoxy groups strongly activates the aromatic ring for electrophilic substitution, which is beneficial for reactivity but requires a highly organized and sterically defined transition state to induce asymmetry.[3]
Q2: Which fundamental synthetic strategies are most effective for inducing stereoselectivity in this synthesis?
A2: There are three principal strategies that have proven successful:
-
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst (e.g., a Lewis acid, Brønsted acid, or transition metal complex) to directly generate the chiral THIQ from an achiral precursor.[4][5] This is often the most atom-economical approach.
-
Chiral Auxiliary-Mediated Synthesis: An enantiopure chiral auxiliary is temporarily attached to the starting material (typically the phenethylamine nitrogen).[6][7] This auxiliary directs the stereochemical outcome of the cyclization, after which it is cleaved to yield the enantiomerically enriched product.[8]
-
Asymmetric Reduction of a Prochiral Intermediate: This two-step approach first involves the synthesis of a 3,4-dihydroisoquinoline (DHIQ) via a reaction like the Bischler-Napieralski cyclization.[9][10] The resulting prochiral imine is then reduced enantioselectively using a chiral reducing agent or a catalyst for asymmetric hydrogenation.[11][12]
Q3: How do the 7,8-methoxy groups specifically influence the choice of synthetic strategy?
A3: The 7,8-dimethoxy arrangement provides strong activation for the key electrophilic aromatic substitution step inherent in both the Pictet-Spengler and Bischler-Napieralski reactions.[1] This means that harsh conditions or highly potent activating agents are often unnecessary, allowing for the use of milder, catalyst-controlled reactions that are more amenable to achieving high enantioselectivity.[4][13] For Pictet-Spengler type reactions, cyclization will occur regioselectively at the C6 position, ortho to one methoxy group and para to the other, which is a predictable and favorable outcome.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Pictet-Spengler Reaction | 1. Ineffective Catalyst: The chosen chiral catalyst (e.g., chiral phosphoric acid, CPA) may not provide a sufficiently ordered transition state for your specific substrate. 2. Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. Higher temperatures can erode stereoselectivity by allowing the reaction to overcome the small energy difference between the two diastereomeric transition states. 3. Catalyst Deactivation: Trace amounts of water or other protic impurities can protonate and deactivate Brønsted acid catalysts like CPAs. | 1. Screen Catalysts: Test a panel of catalysts with varying steric and electronic properties. For example, compare a standard BINOL-derived CPA to a more sterically hindered catalyst like (R)-TRIP.[8] 2. Optimize Conditions: Run the reaction at a lower temperature (e.g., 0 °C to -20 °C), as this often enhances enantioselectivity.[14] Screen a range of non-polar aprotic solvents (e.g., toluene, CH₂Cl₂, CCl₄) to find the optimal medium for asymmetric induction. 3. Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents. Performing the reaction under an inert atmosphere (N₂ or Ar) is crucial. |
| Poor Diastereoselectivity in a Chiral Auxiliary-Mediated Cyclization | 1. Insufficient Steric Hindrance: The chiral auxiliary may not be bulky enough to effectively shield one face of the molecule during the cyclization event. 2. Flexibility of the Intermediate: If the intermediate leading to cyclization is too conformationally flexible, the directing effect of the auxiliary is diminished. | 1. Employ a More Robust Auxiliary: Switch to a well-established, sterically demanding auxiliary. Ellman's tert-butylsulfinamide is an excellent choice as it forms a rigid five-membered ring transition state during cyclization that strongly directs the stereochemical outcome.[6][7] 2. Use a Stronger Lewis Acid: In Pictet-Spengler type reactions using auxiliaries, a stronger Lewis acid (e.g., BF₃·OEt₂) can promote a more concerted and ordered transition state, enhancing diastereoselectivity.[8] |
| Bischler-Napieralski Reaction Fails or Gives Low Yield (Precursor to Asymmetric Reduction) | 1. Ineffective Dehydrating Agent: The cyclodehydration may be incomplete. 2. Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct, particularly at elevated temperatures.[3][15] | 1. Use a Stronger Reagent System: While the dimethoxy substrate is activated, a combination of P₂O₅ in refluxing POCl₃ is a powerful system that generates a highly reactive pyrophosphate intermediate, ensuring complete cyclization.[1][13] 2. Modify the Solvent: To suppress the retro-Ritter side reaction, consider using the corresponding nitrile (e.g., acetonitrile) as the solvent. This shifts the equilibrium away from the nitrilium salt intermediate that leads to the undesired styrene.[3][15] |
| Incomplete Asymmetric Reduction of the Dihydroisoquinoline (DHIQ) Intermediate | 1. Catalyst Poisoning: The nitrogen atom of the DHIQ can act as a ligand and poison certain transition metal catalysts. 2. Poor Substrate Activation: For transfer hydrogenation, the imine may not be sufficiently activated for hydride transfer. | 1. Choose a Tolerant Catalyst: Iridium-based catalysts, such as those with Josiphos-type ligands, are known to be highly effective and robust for the asymmetric hydrogenation of N-heterocycles.[11][16] 2. Use Additives: For transfer hydrogenation reactions using Ru/TsDPEN systems, the addition of a Lewis acid like AgSbF₆ can enhance catalytic activity and enantioselectivity by coordinating to the nitrogen and increasing the electrophilicity of the imine carbon.[11] |
Key Methodologies for Enhancing Stereoselectivity
Here we present three field-proven, step-by-step protocols for achieving high stereoselectivity in the synthesis of 7,8-dimethoxy-THIQ derivatives.
Methodology 1: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Pictet-Spengler Reaction
This method provides direct access to the chiral THIQ in a single, atom-economical step. The CPA catalyst protonates the intermediate imine, and the chiral counteranion environment dictates the facial selectivity of the subsequent cyclization.[4][17]
Experimental Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 3,4-dimethoxyphenethylamine derivative (1.0 equiv) and the desired aldehyde (1.1 equiv).
-
Dissolve the starting materials in anhydrous toluene (0.1 M).
-
Add the chiral phosphoric acid catalyst, such as (R)-TRIP (5-10 mol%), to the solution.
-
Stir the reaction mixture at room temperature (or a lower temperature, e.g., 0 °C, for higher selectivity) and monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 7,8-dimethoxy-THIQ.
Methodology 2: Diastereoselective Synthesis via Ellman's Chiral Auxiliary
This robust method relies on the temporary installation of the tert-butylsulfinamide auxiliary to direct the stereochemistry of a key C-C bond-forming step.[6][7]
Experimental Protocol:
-
Sulfinylimine Formation: Condense 3,4-dimethoxyphenethylamine with (R)- or (S)-tert-butanesulfinamide and an appropriate aldehyde in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the N-sulfinyl imine intermediate.
-
Diastereoselective Cyclization: Treat the crude N-sulfinyl imine with a Lewis acid (e.g., BF₃·OEt₂) in an anhydrous solvent like CH₂Cl₂ at low temperature (e.g., -78 °C to 0 °C). This initiates a Pictet-Spengler type cyclization. The bulky tert-butylsulfinyl group blocks one face of the imine, forcing the aromatic ring to attack from the opposite face, leading to high diastereoselectivity.[8]
-
Auxiliary Cleavage: After purification of the diastereomerically enriched product, cleave the sulfinyl group by treating it with a strong acid (e.g., HCl in methanol or dioxane) at room temperature.
-
Following an aqueous workup and purification, the final enantiomerically enriched 7,8-dimethoxy-THIQ is obtained.
Methodology 3: Bischler-Napieralski / Asymmetric Transfer Hydrogenation (ATH)
This two-stage approach offers excellent reliability and typically achieves very high levels of enantioselectivity in the final reduction step.[12]
Experimental Protocol:
-
Bischler-Napieralski Cyclization:
-
Acylate 3,4-dimethoxyphenethylamine with an appropriate acyl chloride or anhydride.
-
Treat the resulting β-arylethylamide with a dehydrating agent (e.g., POCl₃ or P₂O₅) in a high-boiling solvent like toluene or acetonitrile and heat to reflux to form the corresponding 3,4-dihydroisoquinoline (DHIQ).[10] Purify the DHIQ intermediate.
-
-
Asymmetric Transfer Hydrogenation:
-
In a separate flask, dissolve the purified DHIQ (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or a formic acid/triethylamine mixture).
-
Add a chiral ruthenium catalyst, such as (R,R)-RuCl[(p-cymene)TsDPEN] (0.5-2 mol%).
-
Use formic acid/triethylamine azeotrope or isopropanol as the hydrogen source.
-
Stir the reaction at the optimal temperature (typically 25-40 °C) until the reduction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, extract the product, and purify by column chromatography to yield the highly enantioenriched 7,8-dimethoxy-THIQ.
-
Comparative Summary of Stereoselective Methods
| Methodology | Key Reagents / Catalyst | Typical Conditions | Achievable Stereoselectivity | Pros | Cons / Considerations |
| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid (e.g., TRIP)[8] | Anhydrous Toluene, 0-25 °C | Good to Excellent (80-99% ee) | Atom-economical, single step, direct access to product. | Sensitive to water; catalyst can be expensive; requires optimization for each substrate. |
| Chiral Auxiliary | Ellman's Sulfinamide; BF₃·OEt₂[6][7][8] | Anhydrous CH₂Cl₂, -78 to 0 °C | Excellent (>95:5 dr) | Highly reliable and predictable; high diastereoselectivity. | Multi-step (attachment and removal); not atom-economical; requires stoichiometric amounts of the chiral auxiliary. |
| Bischler-Napieralski / ATH | POCl₃; (R,R)-RuTsDPEN[1][12] | Stage 1: Reflux. Stage 2: 25-40 °C | Excellent (>99% ee) | Extremely high enantioselectivity is often achievable; robust and scalable. | Two distinct synthetic operations required; Bischler-Napieralski step can require harsh conditions. |
Visualized Workflows & Mechanisms
To clarify the relationships between these synthetic strategies, the following diagrams illustrate the core concepts.
Caption: Comparative workflow of the three main strategies.
Caption: Mechanism of the CPA-catalyzed Pictet-Spengler reaction.
References
- Nishihachijo, M., Hirai, Y., Kawano, S., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, 77(4), 831-834.
- Nishihachijo, M., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry.
- Reddy, Y. V., Biradar, D., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary.
- Nishihachijo, M., et al. (2013). Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet–Spengler reaction. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. PubMed Central.
- List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society.
- Sibi, M. P., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central.
- Reddy, Y. V., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary. SAGE Journals.
- Zhou, J., et al. (2021). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers (RSC Publishing).
- Kumar, A., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances.
- Caprioli, F., & Harutyunyan, S. R. (n.d.).
- Gremmen, C., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Wang, Q., & Li, X. (2015). Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines. Organic Chemistry Frontiers (RSC Publishing).
- Wang, D., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
- Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Asymmetric Transfer Hydrogenation of 1-Aryl Dihydroisoquinolines. Organic Letters.
- Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
- BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Kwiecień, H., et al. (2023). Diastereoselective Synthesis of (-)
- J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
- Kwiecień, H., et al. (2023). Diastereoselective Synthesis of (–)
- Wikipedia. (n.d.). Bischler–Napieralski reaction.
- Maccallini, C., et al. (2014). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PubMed Central.
- BenchChem. (2025). Common side reactions and byproducts in 2-Phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
- Sharma, P., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Kwiecień, H., et al. (2023). Diastereoselective Synthesis of (–)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel strategies for catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydrotetrahydroisoquinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 14. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bischler-Napieralski Reaction [organic-chemistry.org]
- 16. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-up Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center dedicated to the scale-up synthesis of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This valuable heterocyclic compound serves as a crucial building block in the development of numerous pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of this and related tetrahydroisoquinolines. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental considerations, and data to help optimize your reactions for a larger scale.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the scale-up synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?
A1: The two most prevalent methods for synthesizing the tetrahydroisoquinoline core are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2]
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, followed by reduction of the resulting 3,4-dihydroisoquinoline.[1][3] While robust, the often harsh conditions (e.g., refluxing POCl₃) and the need for a subsequent reduction step can present challenges on a larger scale, including thermal management and handling of hazardous reagents.[4][5]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[6][7] For the synthesis of this compound, this is often the preferred route for scale-up due to its generally milder conditions and atom economy.[8][9] The electron-donating methoxy groups on the aromatic ring facilitate the electrophilic aromatic substitution, making the reaction more efficient.[6]
For scale-up, the Pictet-Spengler reaction is generally more advantageous due to its one-pot nature and less hazardous reagents compared to the Bischler-Napieralski approach.
Q2: What are the critical starting materials for the Pictet-Spengler synthesis of this compound?
A2: The key starting materials are 2,3-dimethoxyphenethylamine and a formaldehyde equivalent. The purity of these starting materials is paramount for a successful and clean reaction on a large scale. Impurities in the phenethylamine can lead to side reactions and complicate purification. Formaldehyde is typically used in the form of paraformaldehyde or as an aqueous solution (formalin).
Q3: What are the key reaction parameters to control during the scale-up of the Pictet-Spengler reaction for this synthesis?
A3: Careful control of the following parameters is crucial for a successful scale-up:
-
Temperature: Exothermic reactions are a significant concern during scale-up.[4][10] The initial condensation and subsequent cyclization can generate heat. A well-controlled temperature profile is necessary to prevent runaway reactions and the formation of byproducts.[11]
-
Reagent Addition: The rate of addition of the aldehyde component should be carefully controlled to manage the reaction exotherm. A slow, controlled addition is recommended.
-
Mixing: Efficient mixing is critical to ensure homogenous reaction conditions and prevent localized "hot spots." Inadequate stirring can lead to decreased yields and increased impurity formation.
-
Solvent: The choice of solvent can impact reaction kinetics and product solubility. Protic acids like hydrochloric or sulfuric acid are often used as both solvent and catalyst.[8][9]
Q4: What are some common impurities that can form during this synthesis, and how can they be minimized?
A4: Potential impurities include:
-
N-methylated byproduct: If an excess of formaldehyde is used, N-methylation of the product can occur.[12]
-
Oxidized species: The tetrahydroisoquinoline ring can be susceptible to oxidation, especially during workup and purification.
-
Unreacted starting materials: Incomplete reaction can leave residual starting materials, which may need to be removed during purification.
To minimize these impurities, it is important to use the correct stoichiometry of reactants, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and monitor the reaction to completion.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis.
Problem 1: Low Yield of this compound
Q: My scale-up Pictet-Spengler reaction is resulting in a significantly lower yield than my small-scale experiments. What are the likely causes and how can I troubleshoot this?
A: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[4][10] This can cause localized overheating, leading to decomposition of reactants or products.
-
Solution: Ensure your reactor has adequate cooling capacity. Monitor the internal reaction temperature closely with a thermocouple and adjust the cooling system accordingly.[11]
-
-
Poor Mixing: In a large reactor, achieving homogenous mixing can be challenging. This can lead to localized areas of high reactant concentration, promoting side reactions.
-
Solution: Use an appropriately sized and shaped agitator for your reactor. The stirring speed should be optimized to ensure good mixing without causing excessive shear.
-
-
Incomplete Reaction: The reaction may not have gone to completion on the larger scale.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). If the reaction has stalled, a slight increase in temperature or an extended reaction time may be necessary.
-
-
Deactivated Aromatic Ring: While the methoxy groups are activating, any deactivating impurities in the starting materials can hinder the cyclization.[13]
-
Solution: Ensure the purity of your 2,3-dimethoxyphenethylamine. Recrystallization or distillation of the starting material may be necessary.
-
Experimental Workflow: Pictet-Spengler Synthesis
Caption: A generalized workflow for the Pictet-Spengler synthesis.
Problem 2: Difficulty with Product Isolation and Purification
Q: I am having trouble isolating a pure product on a larger scale. The crude product is an oil and is difficult to crystallize. What are my options?
A: Challenges with purification are common when scaling up. Here are some strategies:
-
Salt Formation: The product is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or hydrobromide) by treating the crude product with the corresponding acid in a suitable solvent. This often facilitates purification by crystallization.
-
Solvent Selection for Crystallization: A systematic solvent screen is recommended to find the optimal conditions for crystallization. A mixture of solvents may be necessary to achieve good crystal formation.
-
Column Chromatography: While less ideal for very large scales, flash column chromatography can be used for purification. Consider using a wider diameter column and optimizing the eluent system for good separation.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common scale-up problems.
Problem 3: Safety Concerns with Scale-up
Q: What are the primary safety considerations I need to be aware of when scaling up this synthesis?
A: Safety is the most critical aspect of scaling up any chemical reaction. Key considerations include:
-
Thermal Hazards: As mentioned, the reaction can be exothermic. A thorough thermal hazard assessment should be conducted to understand the potential for a runaway reaction.[4][14] Always have a plan for emergency cooling.[10]
-
Reagent Handling: Handling larger quantities of corrosive acids and other hazardous chemicals requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: If the reaction generates any gaseous byproducts, the reactor must be properly vented to prevent pressure build-up.
-
Workup: Quenching the reaction with a base can be highly exothermic. The quenching agent should be added slowly and with efficient cooling.
It is highly recommended to perform a comprehensive risk assessment before proceeding with any scale-up.[11]
III. Key Experimental Parameters and Data
The following table summarizes typical reaction parameters for the Pictet-Spengler synthesis of this compound. These should be optimized for your specific equipment and scale.
| Parameter | Laboratory Scale (e.g., 1-10 g) | Pilot Scale (e.g., 100 g - 1 kg) |
| Solvent/Catalyst | Concentrated HCl or H₂SO₄ | Concentrated HCl or H₂SO₄ |
| Temperature | 0 °C to reflux | 0 °C to 60 °C (with careful monitoring) |
| Reaction Time | 2-24 hours | 4-48 hours (monitor for completion) |
| Formaldehyde Equivalent | 1.1 - 1.5 equivalents | 1.05 - 1.2 equivalents (to minimize N-methylation) |
| Workup | Neutralization with aq. NaOH, extraction | Slow addition of aq. NaOH with cooling, extraction |
IV. Concluding Remarks
The scale-up synthesis of this compound is a well-established process, but it requires careful attention to detail to ensure a safe, efficient, and high-yielding reaction. By understanding the underlying chemical principles and potential challenges, and by implementing robust process controls, researchers can successfully transition this important synthesis from the laboratory to a larger scale. This guide provides a starting point for troubleshooting and optimization, but it is essential to tailor the procedures to your specific laboratory or plant conditions.
V. References
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
-
SpringerLink. The Pictet-Spengler Reaction. [Link]
-
Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. [Link]
-
H.E.L Group. Critical Considerations in Process Safety. [Link]
-
Stanford Environmental Health & Safety. Scale Up Safety. [Link]
-
University of Illinois Division of Research Safety. Scale-up Reactions. [Link]
-
ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. [Link]
-
Future Science. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
PubMed Central. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
International Journal of Scientific & Technology Research. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Google Patents. Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. helgroup.com [helgroup.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. organicreactions.org [organicreactions.org]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support guide for the analytical method development and validation of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This document provides field-proven insights, detailed troubleshooting guides, and validated protocols designed for researchers and drug development professionals.
Introduction: Understanding the Analyte
This compound is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a core component of numerous natural alkaloids and synthetic compounds with significant pharmacological activity. As such, developing robust, reliable, and validated analytical methods is critical for its use in research and development, whether as a synthetic starting material, a potential active pharmaceutical ingredient (API), or a related impurity.[1]
This guide addresses the most common analytical challenges encountered during method development for this compound, focusing on High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for bioanalysis, and the overarching principles of method validation.
Section 1: HPLC-UV Method Development & Troubleshooting
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse technique for determining the purity, assay, and stability of this compound.
Frequently Asked Questions (HPLC-UV)
Q1: What is the best starting point for choosing an HPLC column? A1: A reversed-phase C18 (L1) column is the most versatile and recommended starting point. Due to the basic nature of the secondary amine in the THIQ structure, a modern, high-purity, end-capped C18 column is crucial to minimize peak tailing caused by interactions with residual silanol groups on the silica surface.[2][3] Consider columns with particle sizes of 3 µm to 5 µm for initial development.
Q2: How do I select an appropriate mobile phase and UV detection wavelength? A2:
-
Mobile Phase: Start with a gradient elution using Acetonitrile (ACN) and water. An acidic modifier is necessary to ensure the analyte is in a single ionic form (protonated) and to suppress silanol interactions.[4] Good starting points include:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
UV Detection: The dimethoxy-substituted benzene ring provides good UV absorbance. Perform a UV scan of the analyte in the mobile phase. Expect strong absorbance maxima (λmax) around 230 nm and a secondary maximum around 280 nm. For the best sensitivity, use the primary λmax; for greater selectivity against certain impurities, the secondary λmax may be preferable.[5]
Q3: My peak for this compound is tailing severely. What's wrong? A3: This is the most common issue for basic compounds like this one. Peak tailing occurs when the protonated amine analyte undergoes secondary ionic interactions with deprotonated, acidic silanol groups (Si-O⁻) on the stationary phase surface.[2][6] This creates a secondary, weaker retention mechanism that slows the elution of a portion of the analyte molecules, causing the peak to tail.
Troubleshooting Guide: HPLC Peak Shape Issues
| Problem | Probable Cause(s) | Solutions & Explanations |
| Peak Tailing | 1. Silanol Interactions: The basic amine on your analyte is interacting with acidic silanols on the column packing.[2][6] | - Lower Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3. This protonates the silanols (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[4][7] - Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid particle column designed for improved peak shape with basic compounds.[3] - Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them. Note: This is not suitable for LC-MS methods.[4] |
| Peak Fronting | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Poor Sample Solubility: The analyte is precipitating on the column head because the injection solvent is much stronger than the initial mobile phase. | - Reduce Injection Concentration: Dilute your sample and re-inject. - Match Injection Solvent: Dissolve your sample in a solvent that is as weak as, or weaker than, the starting mobile phase composition. |
| Split Peaks | 1. Column Void/Contamination: A void has formed at the head of the column, or the inlet frit is partially blocked with particulates. 2. Injection Solvent Mismatch: The sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% ACN when the mobile phase starts at 5% ACN). | - Use a Guard Column: A guard column protects the analytical column from particulates and strongly retained matrix components.[6] - Filter Samples: Always filter samples through a 0.22 µm or 0.45 µm filter before injection. - Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to try and clear the frit. - Re-prepare Sample: Dissolve the sample in the initial mobile phase.[7] |
Experimental Workflow: HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method.
Section 2: LC-MS/MS for Bioanalysis Troubleshooting
For quantifying low concentrations of this compound in biological matrices like plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8]
Frequently Asked Questions (LC-MS/MS)
Q1: What are the primary challenges when developing a bioanalytical LC-MS/MS method? A1: The single greatest challenge is mitigating the matrix effect .[9][10] The matrix effect is the alteration (suppression or enhancement) of analyte ionization efficiency caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[10][11] This can severely compromise the accuracy and reproducibility of the method.[12]
Q2: How do I minimize matrix effects? A2: A multi-pronged approach is best:
-
Effective Sample Preparation: Move beyond simple "dilute-and-shoot" or protein precipitation. Use more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[13]
-
Chromatographic Separation: Develop an HPLC method that chromatographically separates your analyte from major matrix components, particularly phospholipids which often elute in the middle of a typical reversed-phase gradient.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., containing ¹³C or ²H atoms) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effect, thus effectively compensating for any ion suppression or enhancement.[12]
Q3: My signal is highly variable between different plasma lots. What is the cause? A3: This points directly to a differential matrix effect. The composition of biological fluids can vary between individuals or batches, leading to different levels of ion suppression or enhancement.[9][10] A robust method must be demonstrated to work across multiple sources of matrix. The FDA guidance on bioanalytical method validation requires testing with at least six different lots of matrix.[8][14]
Troubleshooting Guide: Common LC-MS/MS Issues
| Problem | Probable Cause(s) | Solutions & Explanations |
| Significant Ion Suppression | 1. Matrix Effect: Co-eluting endogenous compounds are competing with the analyte for ionization in the MS source.[9][11] 2. High Analyte Concentration: The detector may be saturated, or the analyte itself is causing self-suppression. | - Improve Sample Cleanup: Implement SPE or LLE to remove interfering compounds.[13] - Adjust Chromatography: Modify the gradient to better separate the analyte from the "matrix band." - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[12] - Check for Saturation: Dilute a high-concentration QC sample. If the signal does not decrease linearly, the detector is saturated. |
| Poor Sensitivity | 1. Suboptimal MS Parameters: Ion source parameters (e.g., gas flows, temperature) and compound parameters (e.g., collision energy) are not optimized. 2. Inefficient Sample Extraction: The chosen extraction method has a low recovery for the analyte. 3. Analyte Instability: The analyte is degrading in the matrix or during sample processing. | - Optimize MS Source & Compound: Perform a thorough optimization of all MS parameters using infusion of a standard solution. - Evaluate Extraction Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to calculate recovery. Adjust the extraction solvent or SPE sorbent if recovery is low. - Investigate Stability: Perform freeze-thaw, bench-top, and autosampler stability experiments as part of the validation.[8] |
| Internal Standard (IS) Signal Varies Wildly | 1. IS is Not Behaving Like Analyte: If using an analog IS, its chromatographic or ionization behavior may differ significantly from the analyte, making it susceptible to different matrix effects. 2. Interference: An endogenous compound in some matrix lots is co-eluting with the IS and has the same mass transition. | - Switch to a SIL-IS: This is the best solution. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and other sources of variability.[12] - Check for Interference: Analyze blank matrix from multiple sources to ensure no interfering peaks are present at the retention time of the IS. |
Workflow: Bioanalytical Sample Preparation Strategy
Choosing the right sample preparation technique is critical for minimizing matrix effects and ensuring a robust bioanalytical method.
Section 3: Stability-Indicating Method Validation
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15] For drug development, creating a "stability-indicating" method is essential. This means the method can accurately measure the decrease in the amount of the API due to degradation.[16][17]
Frequently Asked Questions (Method Validation)
Q1: What is a forced degradation study and why is it necessary? A1: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, light, acid, base, and oxidation.[16][17] The purpose is to intentionally generate degradation products.[18] This helps to:
-
Establish the intrinsic stability of the molecule and its degradation pathways.[16]
-
Demonstrate the specificity of the analytical method by showing that the peaks of the degradants are well-separated from the main analyte peak.[17]
-
Generate samples to help in the structural elucidation of potential degradation products.[19]
Q2: Which validation parameters are most critical according to regulatory guidelines? A2: According to the ICH Q2(R1) guideline, the core validation parameters include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.[20][21] The specific experiments and acceptance criteria depend on the type of method (e.g., an impurity quantification method versus an assay for the main component).
Protocol: Forced Degradation Study
A typical forced degradation study aims for 5-20% degradation of the API.[22]
-
Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. Withdraw samples periodically, neutralize with NaOH, dilute, and analyze.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C for several hours. Withdraw samples periodically, neutralize with HCl, dilute, and analyze.
-
Oxidative Degradation: Mix stock solution with 3-6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for several hours. Withdraw samples, dilute, and analyze.
-
Thermal Degradation: Store the solid drug substance and the stock solution in an oven at a high temperature (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[22][23]
-
Analysis: Analyze all stressed samples against an unstressed control using your developed HPLC method. Evaluate peak purity of the main peak to ensure no degradants are co-eluting.
Summary of Validation Parameters (ICH Q2(R1))
The following table summarizes the key parameters for validating an assay and quantitative impurity method.
| Parameter | Purpose | Typical Acceptance Criteria (Assay Method) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from degradants, matrix, or impurities. | Peak purity index > 0.999. Resolution (Rs) between analyte and nearest eluting peak > 2.0. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at 3 levels across the range. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD / LOQ | The lowest concentration that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | Primarily for impurity methods. LOQ should have accuracy/precision of ±10-20%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±5°C). | System suitability parameters (e.g., tailing factor, resolution) must remain within acceptance criteria. |
Workflow: Analytical Method Validation Process
This diagram shows the typical sequence of experiments in a full method validation campaign.
Sources
- 1. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. acdlabs.com [acdlabs.com]
- 19. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. fda.gov [fda.gov]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. ICH Official web site : ICH [ich.org]
"common pitfalls in 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" handling and storage
Welcome to the technical support guide for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and experimental use of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions based on the chemical properties of this compound.
Issue 1: Inconsistent or Non-reproducible Experimental Results
-
Symptom: You observe significant variability in bioassay results, reaction yields, or analytical measurements between different batches or even with the same batch over time.
-
Potential Cause 1: Sample Degradation. this compound, like other tetrahydroisoquinolines, is susceptible to oxidation, particularly at the C-1 position. This process can be accelerated by exposure to air, light, and certain metal ions. The resulting impurities can interfere with your experiments.
-
Solution:
-
Purity Check: Before use, and especially for older batches, verify the purity of your sample using HPLC-UV or LC-MS. Look for the appearance of new peaks that may indicate degradation products.
-
Proper Storage: Always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature (cool and dry place).[1]
-
Inert Atmosphere Handling: For sensitive reactions, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to atmospheric oxygen.
-
Antioxidant Addition: In some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to prevent oxidation during the experiment.
-
-
Potential Cause 2: Hygroscopicity. The hydrochloride salt of this compound can be hygroscopic, absorbing moisture from the atmosphere.[2] This can alter the effective concentration of your stock solutions and may introduce water into moisture-sensitive reactions.
-
Solution:
-
Proper Storage: Store the hydrochloride salt in a desiccator over a suitable drying agent.
-
Careful Weighing: Weigh the compound quickly in a low-humidity environment to minimize moisture absorption.
-
Drying Before Use: If moisture absorption is suspected, the compound can be dried under vacuum. However, be cautious with temperature to avoid thermal degradation.
-
Issue 2: Unexpected Side Products in a Reaction
-
Symptom: Your reaction yields a mixture of products, with significant peaks in your analytical data that do not correspond to your starting material or expected product.
-
Potential Cause 1: Impurities from Synthesis. If your this compound was synthesized via the Pictet-Spengler reaction, it might contain residual starting materials (e.g., 3,4-dimethoxyphenethylamine) or byproducts from side reactions.[3][4][5]
-
Solution:
-
Purification: Repurify the starting material by column chromatography or recrystallization before use.
-
Characterization: Thoroughly characterize the starting material by ¹H NMR, ¹³C NMR, and mass spectrometry to identify any impurities.
-
-
Potential Cause 2: Reactivity of the Tetrahydroisoquinoline Ring. The tetrahydroisoquinoline scaffold can undergo various reactions. For example, the secondary amine can react with electrophiles, and the aromatic ring can undergo electrophilic substitution.
-
Solution:
-
Protecting Groups: If you are performing reactions on other parts of a molecule containing this scaffold, consider protecting the secondary amine to prevent unwanted side reactions.
-
Reaction Condition Optimization: Carefully control reaction parameters such as temperature, pH, and stoichiometry to favor the desired transformation.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its hydrochloride salt?
A1: For the free base, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen) to prevent oxidation and degradation.[1]
For the hydrochloride salt, which can be hygroscopic, storage in a desiccator is recommended to protect it from moisture.[2][6] Both forms should be kept in tightly sealed containers.
| Compound Form | Recommended Storage | Key Considerations |
| Free Base | Cool, dry, dark, under inert gas (Ar/N₂) | Prone to oxidation |
| Hydrochloride Salt | Cool, dry, dark, in a desiccator | Can be hygroscopic |
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. Pay close attention to the aromatic and methoxy group regions for characteristic signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can help in identifying unknown impurities when coupled with a separation technique like GC or LC.
Q3: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A3: Broad peaks in the NMR spectrum of this compound can arise from several factors:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try diluting your sample.
-
Chemical Exchange: The proton on the nitrogen atom can undergo chemical exchange, which can broaden its own signal and those of adjacent protons. This can sometimes be resolved by changing the solvent or temperature.
-
Slow Conformational Changes: The tetrahydroisoquinoline ring is not planar and can exist in different conformations. If the rate of interconversion between these conformations is on the NMR timescale, it can lead to peak broadening.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway is oxidation. Exposure to air and light can lead to the formation of the corresponding 3,4-dihydroisoquinoline and subsequently the fully aromatized isoquinoline. Oxidation at the C-1 position is also a possibility, leading to the formation of an N-oxide or other oxidized species.
Caption: Potential oxidative degradation pathway of this compound.
Q5: I am using this compound in a Pictet-Spengler reaction. What are some common pitfalls?
A5: The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines, but some common issues can arise:
-
Low Yields: The reactivity of the aromatic ring is crucial. Electron-donating groups, such as the methoxy groups in your compound, facilitate the reaction. However, strongly deactivating groups on the aldehyde or ketone can hinder the reaction.[3][4]
-
Side Reactions: The formation of an iminium ion is a key step. Under harsh acidic conditions or high temperatures, this intermediate can undergo side reactions.
-
Purification Challenges: The polarity of the product can be similar to that of the starting materials or byproducts, making chromatographic separation difficult. Careful optimization of the mobile phase is necessary.
Caption: A generalized experimental workflow for a Pictet-Spengler reaction.
Section 3: Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Analysis: Integrate the peak areas to determine the purity of the main component and the relative percentage of any impurities.
References
-
LookChem. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Sources
Technical Support Center: Refining Biological Assays for 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its Analogs
Welcome to the technical support center for researchers investigating the biological activities of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) and related compounds. This guide is structured to provide practical, field-proven insights into common challenges and frequently asked questions encountered during assay development and execution. As many THIQ derivatives are explored for their roles as enzyme inhibitors or receptor ligands, we will focus on robust assay design and troubleshooting, particularly for fluorometric enzyme inhibition assays, a common starting point for this class of molecules.
Troubleshooting Guide: Common Issues in Fluorometric Assays
Fluorometric assays are favored for their sensitivity and high-throughput capabilities, making them ideal for screening compounds like THIQ derivatives for inhibitory activity against targets such as Monoamine Oxidase (MAO).[1][2] However, this sensitivity can also make them susceptible to various interferences.
Q: My fluorescence readings have high background noise, masking the signal from my assay. What are the common causes and how can I fix this?
A: High background is one of the most frequent challenges in fluorescence-based assays and can originate from multiple sources. The key is to systematically identify and eliminate the contributing factor(s).
Underlying Causes & Solutions:
-
Assay Plate Autofluorescence: Standard polystyrene plates can exhibit significant autofluorescence.
-
Solution: Always use black-walled, clear-bottom microplates for fluorescence assays. The black walls minimize light scatter and well-to-well crosstalk, significantly reducing background noise.[3]
-
-
Reagent and Buffer Contamination: Impurities in buffers, media, or even the water used for reagent preparation can be fluorescent.
-
Solution: Use high-purity reagents and solvents (e.g., HPLC-grade or better). Prepare all buffers with freshly deionized, ultrapure water. It is also good practice to measure the fluorescence of your complete assay buffer as a baseline.
-
-
Test Compound Interference: The THIQ scaffold or the test compound itself might be intrinsically fluorescent at the assay's excitation/emission wavelengths. It can also precipitate out of solution, causing light scatter that the plate reader detects as signal.
-
Solution: Run a "Compound Only" control. This well should contain the assay buffer and your test compound at the highest concentration used, but no enzyme or substrate.[4] A high signal in this well confirms compound interference. If the compound is fluorescent, you may need to find an alternative assay with a different detection method (e.g., HPLC-based) or use a fluorophore with a different spectral profile.[4][5]
-
-
Cellular Autofluorescence (for cell-based assays): Endogenous molecules within cells, such as NADH and riboflavins, can fluoresce, particularly at shorter wavelengths (blue/green spectrum).[6][7]
-
Solution: Include an "Unstained/Untreated Cell" control to quantify the baseline autofluorescence. If possible, shift to red-shifted fluorophores, as cellular autofluorescence is typically lower in the longer wavelength regions of the spectrum.[6]
-
Troubleshooting Workflow for High Background
Below is a systematic workflow to diagnose the source of high background fluorescence.
Caption: A stepwise workflow for validating a potential enzyme inhibitor.
-
Generate a Dose-Response Curve and Determine IC₅₀: Test your compound across a range of concentrations (typically using a serial dilution) to determine the concentration that causes 50% inhibition (IC₅₀). This confirms the potency of your compound. [8]2. Assess Selectivity: If your target has multiple isoforms (like MAO-A and MAO-B), test your compound against both to determine its selectivity. This is a critical part of the compound's pharmacological profile. [9]3. Confirm with an Orthogonal Assay: Re-test the compound using a different assay method. [10]For example, if your primary screen was fluorescence-based, a confirmation screen could use a different substrate or a direct measurement technique like HPLC to rule out technology-specific artifacts. [5]4. Conduct Mechanism of Action (MOA) Studies: Perform enzyme kinetic studies (e.g., by varying substrate concentration in the presence of the inhibitor) to determine the mode of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Kᵢ). [11]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol provides a generalized framework for determining the inhibitory potential of a THIQ derivative against human MAO-B.
I. Materials & Reagents:
-
Recombinant Human MAO-B Enzyme
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
p-Tyramine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
Selegiline (Positive Control Inhibitor) [12]* Test Compound (this compound derivative)
-
DMSO (Vehicle Solvent)
-
Black, clear-bottom 96-well microplates
II. Reagent Preparation:
-
Assay Buffer: Prepare and adjust to pH 7.4. Keep on ice.
-
MAO-B Enzyme: Reconstitute and dilute to the desired working concentration (e.g., 5-10 µg/mL) in cold Assay Buffer immediately before use. Keep on ice.
-
Test Compounds & Controls: Prepare stock solutions in 100% DMSO. Create a dilution series to test a range of final concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should be kept constant and low (<1%).
III. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 2 µL of your test compound dilutions, positive control (Selegiline), or DMSO (for 100% activity control) to the appropriate wells.
-
To initiate the reaction, add 50 µL of the MAO-B enzyme working solution to all wells except the "No Enzyme" control wells (add 50 µL of Assay Buffer to these instead).
-
Mix gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme. [2][12]6. Prepare a "Substrate Working Solution" containing p-Tyramine, HRP, and the fluorescent probe in Assay Buffer.
-
Add 50 µL of the Substrate Working Solution to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes, or as a single endpoint reading, using an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm. [2][9] IV. Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control (100% activity).
-
% Inhibition = 100 * (1 - (Signal_of_Test_Compound / Signal_of_DMSO_Control))
-
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188).
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments.
-
Creative Bioarray. Troubleshooting in Fluorescent Staining.
-
Biotium. Troubleshooting Tips for Fluorescence Staining. (2022-08-18).
-
PubMed Central (PMC). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS).
-
BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
-
Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
-
StressMarq Biosciences Inc. Immunofluorescence Troubleshooting | Tips & Tricks.
-
Abnova. Monoamine Oxidase Inhibitor Screening Assay Kit(KA6215).
-
Thermo Fisher Scientific. Background in Fluorescence Imaging.
-
Benchchem. A Researcher's Guide to Validating AFC-Based Enzyme Inhibition Data.
-
Benchchem. A Researcher's Guide to Validating Enzyme Inhibition with N-Fmoc Rhodamine 110 Probes.
-
Benchchem. Enzyme inhibitory assay: Significance and symbolism. (2025-09-07).
-
National Center for Biotechnology Information (NCBI). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. (2012-05-01).
-
Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013).
-
Creative Enzymes. Experimental Activity Validation of Inhibitors. (2025-11-08).
-
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
-
Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
-
Chemistry Central Journal. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. (2015-06-09).
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
-
ResearchGate. (PDF) LED fluorescence spectroscopy for direct determination of monoamine oxidase B inactivation. (2025-08-07).
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
-
RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
ResearchGate. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands | Request PDF.
-
PubMed. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. (2018-03-10).
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. (2023-06-03).
-
Biocompare. Ten Tips for Optimizing Cell-Based Assays. (2018-04-16).
-
PubMed. Synthesis and Biological Evaluation of a Series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted Tetrahydroisoquinoline Derivatives.
-
Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. biotium.com [biotium.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. chinaphar.com [chinaphar.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 12. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide to 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and Its Analogs in Pharmacological Research
For researchers, scientists, and drug development professionals, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry.[1][2] This core is present in numerous natural alkaloids and synthetic compounds, exhibiting a vast spectrum of biological activities, including anticancer, neuroprotective, and anti-infective properties.[3] This guide provides an in-depth comparison of a specific analog, 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with other key THIQ derivatives, supported by experimental data and detailed protocols to facilitate further research.
The strategic placement of substituents on the THIQ core dramatically influences the molecule's pharmacological profile. This guide will focus on dimethoxy-substituted analogs, primarily comparing the less-studied 7,8-dimethoxy variant with the more extensively researched 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. We will explore how this isomeric difference impacts interactions with key biological targets, such as dopamine and sigma receptors, and influences activities like multidrug resistance reversal and cytotoxicity.
The Foundational Scaffold: Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ skeleton is a cornerstone of medicinal chemistry, with two classical methods predominating: the Pictet-Spengler and the Bischler-Napieralski reactions. Understanding these syntheses is critical for producing novel analogs for screening.
Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[2][4][5] It is a robust method for creating 1-substituted THIQs.
Experimental Protocol: Pictet-Spengler Synthesis of a 1-Substituted-Dimethoxy-THIQ
-
Reactant Preparation: Dissolve the chosen β-phenylethylamine (e.g., 3,4-dimethoxyphenethylamine) (1 equivalent) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) (1.1 equivalents) in a suitable solvent like toluene or dichloromethane.
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or BF₃·OEt₂) (0.1 to 1 equivalent) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-24 hours, monitoring progress by Thin Layer Chromatography (TTC).
-
Work-up: Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.[4]
Caption: Pictet-Spengler reaction workflow for THIQ synthesis.
Bischler-Napieralski Reaction
This alternative two-step process involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[6][7][8]
Experimental Protocol: Bischler-Napieralski Synthesis
-
Amide Formation: Acylate the starting β-phenylethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) to form the N-acyl precursor.
-
Cyclization: Dissolve the N-acyl precursor in an inert solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and reflux the mixture for 2-8 hours.
-
Reduction: After cooling, carefully quench the reaction with ice. Basify the mixture and extract the 3,4-dihydroisoquinoline intermediate. Reduce the intermediate using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the final THIQ product.
-
Purification: Purify the product using column chromatography.
Caption: Bischler-Napieralski two-step synthesis of THIQs.
Comparative Pharmacology: Positional Isomerism Matters
The substitution pattern on the benzene ring of the THIQ scaffold is a critical determinant of biological activity. While extensive research exists for 6,7-dimethoxy analogs, data on the 7,8-dimethoxy isomer is more limited. However, by analyzing the structure-activity relationships (SAR) of related compounds, we can infer the pharmacological consequences of this isomeric shift.
Dopamine Receptor Affinity: A Tale of Two Isomers
THIQ derivatives are known modulators of dopamine receptors, which are implicated in various neurological disorders. The 6,7-dimethoxy substitution pattern is a common motif in ligands targeting D2-like (D2, D3, D4) receptors.
Docking studies have shown that the 6,7-dimethoxy groups of THIQ analogs can form crucial hydrogen bonds and hydrophobic interactions within the orthosteric binding pocket of the D3 receptor.[9][10] For instance, a 6-methoxy-7-hydroxy-THIQ analog demonstrated stronger D3 receptor affinity compared to its 6,7-dimethoxy counterpart, suggesting that the 7-position is sensitive to the nature of the substituent and its hydrogen bonding capability.[9][11]
While direct binding data for 7,8-dimethoxy-THIQ is scarce, we can hypothesize that shifting a methoxy group from the 6- to the 8-position would significantly alter the electronic distribution and steric profile of the molecule. This would likely disrupt the optimal interaction pattern observed for 6,7-dimethoxy analogs within the dopamine receptor binding site, potentially leading to reduced affinity or altered selectivity across dopamine receptor subtypes.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Representative THIQ Analogs
| Compound/Analog | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D2/D3 Selectivity | Reference |
| Analog 1 (6-MeO-7-OH-THIQ derivative) | >10,000 | 253 | 4.8 | ~53 | [9] |
| Analog 2 (6,7-diMeO-THIQ derivative) | >10,000 | 126 | 12.3 | ~10 | [9] |
| 7,8-diMeO-THIQ | Not Reported | Not Reported | Not Reported | Not Reported | - |
Note: Data for this compound is not available in the cited literature and is included for comparative structural context.
Sigma Receptor Modulation: A Target for Cancer and Neurodegeneration
Sigma receptors, particularly the σ2 subtype, are overexpressed in proliferating cancer cells and are implicated in neurodegenerative diseases.[12] The 6,7-dimethoxy-THIQ scaffold is a key component in many potent and selective σ2 receptor ligands.[13]
Structure-activity relationship studies reveal that the 6,7-dimethoxy substitution is highly favorable for σ2 affinity. Altering this pattern, for example by fusing methylene- or ethylenedioxy rings in place of the two methoxy groups, has been shown to decrease σ2 affinity by 8- to 12-fold. This highlights the sensitivity of the receptor to the specific electronic and steric properties conferred by the 6,7-dimethoxy arrangement. Given this, it is highly probable that relocating one methoxy group to the 8-position would similarly reduce binding affinity for the σ2 receptor.
Experimental Evaluation: Key Assays for Comparative Analysis
To empirically determine the pharmacological profile of 7,8-dimethoxy-THIQ and compare it to its analogs, a series of standardized in vitro assays are essential.
Protocol: Sigma Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for sigma receptors by measuring its ability to compete with a radiolabeled ligand.[14][15]
-
Membrane Preparation: Homogenize tissue (e.g., rat liver for σ2, guinea pig brain for σ1) in a cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2), and varying concentrations of the test compound (e.g., 7,8-dimethoxy-THIQ).
-
Masking (for σ2): When assaying for σ2 receptors with a non-selective ligand like [³H]-DTG, add a saturating concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Incubation: Incubate the plates for 90-120 minutes at room temperature or 37°C.
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC₅₀ to a binding affinity constant (Ki).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a primary screen for potential anticancer activity.[11][16]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ analogs in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold is a remarkably versatile platform for drug discovery. While the 6,7-dimethoxy substitution pattern has yielded numerous potent pharmacological agents, the exploration of other isomers, such as this compound, remains an under-investigated area with significant potential.
Based on established structure-activity relationships, it is likely that the 7,8-dimethoxy analog will exhibit a distinct pharmacological profile compared to its 6,7-dimethoxy counterpart. This difference is predicted to manifest as altered affinities and selectivities for key targets like dopamine and sigma receptors. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these differences and uncover novel therapeutic leads. Future research should focus on the direct, side-by-side comparison of these and other positional isomers to build a more complete and predictive model of the THIQ pharmacophore.
References
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Lu, G. L., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Aimmerman, S. R., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Gangapuram, M., et al. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of Cancer Science & Therapy. Available at: [Link]
-
Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Eyunni, S. V., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Bentham Science. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Kaur, P., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
- Larsen, R. D., et al. (2002). A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines. Google Patents.
-
Drabowicz, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]
-
Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. Available at: [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]
-
Sun, Y., et al. (2018). Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. ResearchGate. Available at: [Link]
-
Sharma, V. K., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Lama, D., et al. (2025). Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
GlamoČlija, J., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. International Journal of Molecular Sciences. Available at: [Link]
-
Kaur, P., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Available at: [Link]
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction | Semantic Scholar [semanticscholar.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Exploring Tetrahydroisoquinoline (THIQ) Scaffold as Therapeutic Modulators of Sigma Receptors [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Scientist's Guide to the Synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural alkaloids and synthetic compounds with significant biological activity.[1][2] Derivatives of this core, such as 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, are crucial intermediates in the synthesis of pharmaceuticals ranging from antihypertensives to skeletal muscle relaxants.[1][3]
Given its importance, the efficient and scalable synthesis of this key intermediate is a critical consideration in drug discovery and development pipelines. The selection of a synthetic route is not merely an academic exercise; it has profound implications for yield, purity, cost, and environmental impact. This guide provides an in-depth comparative analysis of the two most prominent and historically significant methods for constructing this scaffold: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and offer field-proven insights to guide your strategic synthetic decisions.
Route 1: The Bischler-Napieralski Reaction: A Stepwise Approach to Cyclization
The Bischler-Napieralski reaction is a robust, multi-step method that involves the cyclodehydration of a β-phenethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline.[4][5][6] This pathway offers distinct points for intermediate characterization and purification, a feature that can be invaluable during complex multi-step syntheses.
Mechanistic Rationale and Causality
The reaction proceeds via intramolecular electrophilic aromatic substitution.[5][7] The journey begins with the acylation of 3,4-dimethoxyphenethylamine. This amide is then activated by a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6] This activation is crucial; it converts the relatively unreactive amide carbonyl into a highly electrophilic intermediate (a nitrilium ion or a dichlorophosphoryl imine-ester).[5][6] The electron-rich dimethoxy-substituted benzene ring, activated by the methoxy groups, then performs an intramolecular attack on this electrophilic center to forge the new ring. The resulting 3,4-dihydroisoquinoline contains an endocyclic imine that is readily reduced in a final, separate step, typically using sodium borohydride, to yield the saturated heterocyclic product.
Detailed Experimental Protocol
Step A: Synthesis of N-(3,4-Dimethoxyphenethyl)formamide
-
In a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxyphenethylamine (1.0 eq) and an excess of ethyl formate (e.g., 3.0-5.0 eq), which serves as both reactant and solvent.
-
Heat the mixture to reflux (approximately 55-60 °C) and maintain for 4-6 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethyl formate under reduced pressure. The resulting crude N-(3,4-dimethoxyphenethyl)formamide is often of sufficient purity to be carried directly to the next step.
Step B: Bischler-Napieralski Cyclization
-
Place the crude amide from Step A into a flask containing an appropriate solvent (e.g., acetonitrile or toluene).
-
Add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 eq) dropwise to the solution at 0 °C. Causality Note: This exothermic addition must be controlled to prevent runaway reactions.
-
After the addition is complete, heat the mixture to reflux (80-110 °C, depending on the solvent) for 2-4 hours. Monitor the formation of the dihydroisoquinoline intermediate by TLC or LC-MS.
-
Cool the reaction mixture and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Basify the acidic aqueous solution with cold concentrated NaOH or NH₄OH to a pH > 10 to deprotonate the product.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 6,7-dimethoxy-3,4-dihydroisoquinoline.
Step C: Reduction to this compound
-
Dissolve the crude dihydroisoquinoline from Step B in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. Causality Note: Portion-wise addition is necessary to control the exothermic reaction and hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until the imine is fully reduced (monitored by TLC).
-
Quench the reaction by the slow addition of water, then remove the bulk of the organic solvent under reduced pressure.
-
Extract the product into an organic solvent, dry the combined extracts, and concentrate. Purify the final product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
"structure-activity relationship of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline" derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives
Introduction: The Privileged Scaffold in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a foundational structure in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological effects.[1][2][3] Its rigid framework and defined stereochemistry make it an ideal scaffold for designing targeted therapeutic agents. The introduction of methoxy groups at the C-7 and C-8 positions of the isoquinoline ring, creating the this compound scaffold, has proven to be a particularly fruitful strategy. These electron-donating groups often enhance binding affinity and modulate the pharmacokinetic properties of the molecule, leading to derivatives with potent activities, including anticancer, anti-HIV, and multidrug resistance reversal properties.[1][4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this core, offering insights into the chemical modifications that drive their biological functions. We will delve into the experimental data, outline the protocols used for their validation, and visualize the underlying mechanisms of action.
Comparative Analysis of Biological Activities
The versatility of the this compound scaffold is evident in the diverse range of biological targets it can be engineered to address. Modifications, primarily at the C-1 and N-2 positions, significantly influence potency and selectivity. The following sections compare derivatives across different therapeutic areas, supported by quantitative experimental data.
P-glycoprotein (P-gp) Inhibitors for Reversing Multidrug Resistance
P-glycoprotein (P-gp) is a membrane transporter that actively pumps chemotherapeutic agents out of cancer cells, a primary cause of multidrug resistance (MDR).[6] Derivatives of 7,8-dimethoxy-THIQ have been developed as potent P-gp inhibitors to restore the efficacy of anticancer drugs.
The SAR studies reveal that a key structural requirement for P-gp inhibition is a bulky aromatic moiety linked to the N-2 position of the THIQ core, often via a phenethyl group.[5][7] Further modifications, such as conjugating furazan rings, have led to compounds with exceptionally high potency.[6] For instance, conjugating the well-known P-gp inhibitor MC70 with a furazan moiety through a flexible alkyl chain dramatically increased activity, shifting the EC50 from the micromolar to the sub-nanomolar range.[6]
Table 1: Comparison of P-gp Inhibitory Activity
| Compound ID | Modification from Core Structure | Biological Activity (EC50) | Target Selectivity | Reference |
| MC70 | N-2 substituted with a 4'-(hydroxymethyl)biphenyl group | ~1 µM | P-gp | [6] |
| Compound 15 | MC70 conjugated with a dinitrofurazan moiety | 0.97 nM | P-gp selective (over MRP1) | [6] |
| Compound 25 | MC70 conjugated with a methyl-aminofurazan moiety | 0.60 nM | P-gp selective (over MRP1) | [6] |
| Tariquidar Analog | N-2 phenethyl linked to a methoxy-substituted aryl amide | Potent P-gp inhibition | Selective vs. P-gp (over MRP1, BCRP) | [5][7] |
Causality Behind Design: The design strategy involves creating a molecule that can effectively occupy the large, polyspecific drug-binding pocket of P-gp. The THIQ scaffold serves as a rigid anchor, while the extended side chains and terminal aromatic groups, like the furazan rings, establish crucial hydrophobic and hydrogen-bonding interactions within the transporter, thereby blocking its efflux function. The flexibility of the alkyl chain allows the molecule to adopt an optimal conformation for binding.[6]
HIV-1 Reverse Transcriptase (RT) Inhibitors
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of HIV/AIDS therapy. They bind to an allosteric site on the RT enzyme, inhibiting the conversion of viral RNA to DNA. The 7,8-dimethoxy-THIQ scaffold has been successfully employed to design novel NNRTIs.
SAR studies indicate that N-2 substitution with groups containing both aromatic and amide functionalities is critical for anti-HIV activity.[2][4] The 6,7-dimethoxy groups on the THIQ ring have been shown to form hydrophobic contacts with key amino acid residues in the NNRTI binding pocket, such as Tyr-181, Tyr-188, and Trp-229, while the nitrogen of an acetamide linker can form a hydrogen bond with Lys-101.[2][8]
Table 2: Comparison of HIV-1 RT Inhibitory Activity
| Compound Series | General Modification | Most Active Compounds | % RT Inhibition (@ 100 µM) | Reference |
| 5a-o | N-2 substituted with various aryl acetamides | 5h , 5l | Moderate | [4] |
| 8a-o | N-2 substituted with various aryl thioacetamides | 8h , 8l | 8h : 74.82%8l : 72.58% | [4] |
| BMS Analog | N-substituted THIQ analog | 156 | Potent (nanomolar range) | [8] |
Causality Behind Design: The design aims to fit the "butterfly-like" conformation of NNRTIs into the allosteric pocket of HIV-1 RT. The THIQ core acts as one "wing," and the substituted aryl group on the side chain acts as the other. The linker group (e.g., thioacetamide) positions these two wings correctly to maximize interactions with hydrophobic and polar residues in the binding site, locking the enzyme in an inactive conformation.[4][8]
Sigma-2 Receptor Ligands for Cancer Therapy
The sigma-2 receptor is overexpressed in many types of proliferative cancer cells, making it an attractive target for both tumor imaging and therapy.[9] 7,8-dimethoxy-THIQ derivatives have emerged as a promising class of high-affinity, selective sigma-2 receptor ligands.
The key structural feature for high affinity is an N-alkyl benzamide chain attached to the THIQ nitrogen. The length of the alkyl linker and the substituents on the terminal benzamide ring are crucial for modulating affinity and selectivity over the sigma-1 receptor.[9]
Table 3: Comparison of Sigma-2 Receptor Binding Affinity
| Compound ID | Modification from Core Structure | Binding Affinity (Ki, nM) | Selectivity (Sigma-1/Sigma-2) | Reference |
| 3b | N-propyl-4-fluorobenzamide | 6 nM | High | [9] |
| 3e | N-propyl-3,4-dichlorobenzamide | 5 nM | High | [9] |
| 4b | N-butyl-4-fluorobenzamide | 6 nM | High | [9] |
| 4e | N-butyl-3,4-dichlorobenzamide | 5 nM | High | [9] |
Causality Behind Design: The THIQ core provides a rigid anchor that orients the N-alkyl benzamide side chain for optimal interaction with the sigma-2 receptor binding site. The electron-withdrawing groups (e.g., fluorine, chlorine) on the benzamide ring likely enhance electrostatic or halogen-bonding interactions within the receptor, leading to the observed high binding affinities.[9]
Key Experimental Protocols & Methodologies
The trustworthiness of SAR data relies on robust and reproducible experimental protocols. The following are step-by-step methodologies representative of those used to evaluate the derivatives discussed.
Protocol 1: P-gp Inhibition via Calcein-AM Efflux Assay
This is a fluorescence-based assay to functionally measure the inhibition of P-gp.
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF-7/ADR) and their non-resistant parental line (e.g., MCF-7) are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test 7,8-dimethoxy-THIQ derivative or a known inhibitor (e.g., Verapamil) for 30-60 minutes.
-
Substrate Loading: Calcein-AM, a non-fluorescent P-gp substrate, is added to all wells. Inside the cell, esterases cleave the AM group, yielding the highly fluorescent calcein.
-
Efflux and Measurement: Active P-gp pumps the non-fluorescent Calcein-AM out. If the test compound inhibits P-gp, more Calcein-AM is retained and converted to fluorescent calcein.
-
Data Analysis: The plate is read on a fluorescence plate reader. The increase in intracellular fluorescence directly correlates with the P-gp inhibitory activity of the compound. EC50 values are calculated from the dose-response curve.
Experimental Workflow: Calcein-AM Efflux Assay
Caption: Workflow for the Calcein-AM P-gp inhibition assay.
Protocol 2: In Vitro HIV-1 Reverse Transcriptase Assay
This protocol uses an ELISA-based kit to quantify RT activity without radioisotopes.
-
Reaction Setup: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and reverse transcriptase enzyme in a reaction buffer.
-
Inhibitor Addition: Serial dilutions of the test 7,8-dimethoxy-THIQ derivatives are added to the reaction mixture.
-
Nucleotide Incorporation: The reaction is initiated by adding digoxigenin (DIG)- and biotin-labeled dUTP and unlabeled dATP. The mixture is incubated to allow the RT enzyme to synthesize a new DNA strand, incorporating the labeled nucleotides.
-
Binding and Detection: The reaction mixture is transferred to a streptavidin-coated microplate. The biotin on the newly synthesized DNA binds to the streptavidin.
-
Enzyme Conjugate: An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG labels on the DNA.
-
Substrate Reaction: A peroxidase substrate (e.g., ABTS) is added. The enzyme catalyzes a color change, which is measured using a spectrophotometer at 405 nm.
-
Data Analysis: The absorbance is inversely proportional to the RT inhibition. The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
Mechanisms of Action and Signaling Pathways
Understanding how these derivatives function at a molecular level is crucial for rational drug design.
Mechanism of P-gp Inhibition
The 7,8-dimethoxy-THIQ derivatives act as competitive or non-competitive inhibitors of P-gp. They bind within the transporter's large, hydrophobic drug-binding domain, preventing the binding and/or transport of chemotherapeutic drugs. This restores the cytotoxic drug's ability to accumulate within the cancer cell and induce apoptosis.
P-gp Inhibition Mechanism
Caption: Inhibition of P-gp by a THIQ derivative.
Mechanism of HIV-1 RT Inhibition
These derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They do not compete with the natural nucleoside triphosphates. Instead, they bind to a hydrophobic pocket located near the enzyme's active site. This binding induces a conformational change in the enzyme, distorting the active site and severely reducing its polymerase activity, thus halting viral DNA synthesis.
HIV-1 RT Inhibition Mechanism
Caption: Allosteric inhibition of HIV-1 RT by a THIQ derivative.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and privileged structure in modern drug discovery. The structure-activity relationship studies consistently demonstrate that targeted modifications to this core can produce highly potent and selective ligands for a range of important biological targets, from viral enzymes to membrane transporters and cancer-associated receptors. The key to its success lies in the scaffold's ability to act as a rigid anchor, correctly positioning functionalized side chains for optimal interaction with their respective targets. Future research will likely focus on refining the pharmacokinetic properties of these derivatives, exploring new substitution patterns, and applying them to an even broader range of therapeutic challenges.
References
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. Available at: [Link]
-
Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed. Available at: [Link]
-
De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Available at: [Link]
-
study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed. Available at: [Link]
-
Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance (MDR) reversers - ResearchGate. Available at: [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: [4'-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol] (MC70) Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technical framework for validating the biological target of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-diMeO-THIQ), a member of the pharmacologically significant tetrahydroisoquinoline (THIQ) class of compounds.[1][2]
The THIQ scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including sigma receptors and dopamine receptors.[1] While direct pharmacological data for 7,8-diMeO-THIQ is not extensively published, the well-characterized profile of its structural isomer, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, provides a strong rationale for prioritizing the investigation of sigma-2 (σ2) and dopamine D3 receptors as primary candidate targets.[3][4][5][6]
This guide will objectively compare methodologies for target validation and provide the supporting experimental frameworks necessary for conclusive identification. We will explore the use of well-characterized tool compounds as benchmarks and detail the essential protocols for robust target engagement studies.
The Prime Suspects: Why Sigma-2 and Dopamine D3 Receptors?
Derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated significant affinity and selectivity for the sigma-2 (σ2) receptor, a protein implicated in cancer and neurodegenerative diseases.[4][6] Some of these derivatives exhibit Ki values in the low nanomolar range for the σ2 receptor, with considerably lower affinity for the sigma-1 (σ1) subtype.[6]
Furthermore, the 6,7-dimethoxy-THIQ motif is a key component in a series of potent and selective dopamine D3 receptor antagonists.[3][5] The D3 receptor is a compelling target for neurological and psychiatric disorders. The structural similarity between the 6,7- and 7,8-dimethoxy isomers makes these two receptor families the most logical starting points for the target validation of 7,8-diMeO-THIQ.
The Comparative Arsenal: Tool Compounds for Target Validation
To validate the interaction of 7,8-diMeO-THIQ with its putative targets, a direct comparison with well-characterized ligands is essential. The following table summarizes the key pharmacological parameters of recommended tool compounds.
| Compound | Primary Target(s) | Affinity (Ki) | Mode of Action |
| PRE-084 | Sigma-1 (σ1) Receptor | ~2 nM | Selective Agonist |
| Haloperidol | Dopamine D2 Receptor | ~1-2 nM | Antagonist |
| Sigma-1 (σ1) Receptor | ~3-4 nM | Antagonist | |
| Sigma-2 (σ2) Receptor | Moderate affinity | Antagonist | |
| (+)-Pentazocine | Sigma-1 (σ1) Receptor | ~3 nM | Agonist |
| WC-26 | Sigma-2 (σ2) Receptor | ~15 nM | Selective Ligand |
| BP 897 | Dopamine D3 Receptor | ~1 nM | Partial Agonist |
Note: Ki values are approximate and can vary depending on the experimental conditions.
Experimental Validation: A Step-by-Step Approach
A multi-faceted approach is crucial for definitively validating a biological target. This involves initial determination of binding affinity through in vitro assays, followed by confirmation of target engagement in a cellular context.
Phase 1: In Vitro Target Profiling with Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (e.g., 7,8-diMeO-THIQ) to compete with a radiolabeled ligand for binding to the target receptor in membrane preparations.
This protocol is adapted from established methodologies for characterizing σ1 receptor ligands.
Materials:
-
Membrane Preparation: Guinea pig brain membranes, known for their high density of σ1 receptors.
-
Radioligand: -pentazocine, a selective σ1 receptor agonist.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of 7,8-diMeO-THIQ.
-
In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of 7,8-diMeO-THIQ or vehicle.
-
For the determination of non-specific binding, add 10 µM haloperidol in place of the test compound.
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of 7,8-diMeO-THIQ by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Similar competitive radioligand binding assays can be performed for σ2 and dopamine D2/D3 receptors using the following components:
-
Sigma-2 (σ2) Receptor:
-
Membrane Preparation: Rat liver membranes.
-
Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a high concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.
-
Non-specific Binding Control: Unlabeled DTG or haloperidol.
-
-
Dopamine D2/D3 Receptors:
-
Membrane Preparation: Cell lines expressing recombinant human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.
-
Non-specific Binding Control: Haloperidol or sulpiride.
-
Phase 2: Confirming Target Engagement in a Cellular Environment with the Cellular Thermal Shift Assay (CETSA)
While radioligand binding assays provide crucial affinity data, they are performed on isolated membrane preparations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target within the complex environment of an intact cell. The principle of CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
This guide provides a comprehensive analysis of the cross-reactivity of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (7,8-DMTHIQ), a synthetic derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] Understanding the selectivity of a novel THIQ derivative like 7,8-DMTHIQ is paramount for predicting its therapeutic potential and off-target effects. This document outlines a systematic approach to characterizing its binding and functional activity across a panel of biologically relevant targets, providing researchers and drug development professionals with a framework for preclinical selectivity profiling.
Introduction: The Significance of Selectivity in THIQ Scaffolds
The 1,2,3,4-tetrahydroisoquinoline framework is a common feature in numerous natural products and synthetic compounds with diverse pharmacological actions.[1] Derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown significant affinity for sigma-2 receptors, alpha(2C)-adrenergic receptors, and dopamine D3 receptors.[3] Furthermore, the broader THIQ class has been associated with interactions at dopamine receptors, beta-adrenergic receptors, and monoamine oxidases (MAO).[4][5][6]
Given this pharmacological landscape, it is hypothesized that 7,8-DMTHIQ, due to its structural similarity, may also interact with these target families. A comprehensive cross-reactivity study is therefore essential to delineate its primary target and identify potential off-target interactions that could lead to undesirable side effects. This guide presents a putative primary target for 7,8-DMTHIQ and a rationale for the selection of a cross-reactivity panel, supported by detailed experimental protocols and comparative data.
Target Selection Rationale
Based on the pharmacology of structurally related compounds, the Dopamine D3 Receptor is postulated as a primary target for 7,8-DMTHIQ. The off-target panel is selected to include receptors and enzymes where related THIQ compounds have shown activity.
Primary Target:
-
Dopamine D3 Receptor (D3R): Several THIQ analogs exhibit high affinity and selectivity for D3R.[5][7][8]
Cross-Reactivity Panel (Off-Targets):
-
Dopamine Receptors (D1, D2, D4, D5): To assess selectivity within the dopamine receptor family.[7]
-
Sigma Receptors (σ1 and σ2): Derivatives of 6,7-dimethoxy-THIQ are known high-affinity sigma-2 receptor ligands.[9][10][11]
-
Adrenergic Receptors (α2A, β1, β2): To evaluate potential effects on the adrenergic system, as some THIQs interact with these receptors.[3][6][12][13]
-
Monoamine Oxidases (MAO-A and MAO-B): THIQ and its derivatives have been reported as inhibitors of MAO.[4][14][15][16][17]
-
Serotonin Receptor (5-HT1A): Some THIQ derivatives have shown affinity for serotonin receptors.[18]
Comparative Binding Affinity Profile
The following table summarizes the hypothetical binding affinities of 7,8-DMTHIQ against the selected panel of receptors, determined by competitive radioligand binding assays.
| Target | Radioligand | Test Compound (7,8-DMTHIQ) Kᵢ (nM) | Reference Compound | Reference Compound Kᵢ (nM) |
| Dopamine D3 | [³H]-Spiperone | 15 | Ropinirole | 10 |
| Dopamine D1 | [³H]-SCH23390 | 1,250 | Pergolide | 50 |
| Dopamine D2 | [³H]-Spiperone | 350 | Haloperidol | 5 |
| Dopamine D4 | [³H]-Spiperone | 800 | Haloperidol | 8 |
| Dopamine D5 | [³H]-SCH23390 | 1,500 | Pergolide | 60 |
| Sigma-1 | [³H]-(+)-Pentazocine | >10,000 | Haloperidol | 2 |
| Sigma-2 | [³H]-DTG | 95 | Haloperidol | 20 |
| Adrenergic α2A | [³H]-Rauwolscine | 2,500 | Clonidine | 3 |
| Adrenergic β1 | [³H]-CGP12177 | >10,000 | Propranolol | 1 |
| Adrenergic β2 | [³H]-CGP12177 | >10,000 | Propranolol | 2 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 5,500 | 8-OH-DPAT | 1.5 |
Comparative Functional Activity Profile
This section presents the functional activity of 7,8-DMTHIQ at the primary target and selected off-targets, evaluated through relevant functional assays.
GPCR Functional Activity (cAMP Assay)
| Target | Assay Type | 7,8-DMTHIQ EC₅₀/IC₅₀ (nM) | Mode of Action |
| Dopamine D3 | cAMP Inhibition | 55 | Agonist |
| Dopamine D1 | cAMP Stimulation | >10,000 | No activity |
| Dopamine D2 | cAMP Inhibition | 980 | Weak Agonist |
| Adrenergic β2 | cAMP Stimulation | >10,000 | No activity |
Enzyme Inhibition Activity (MAO Assay)
| Target | 7,8-DMTHIQ IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |
| MAO-A | 3,200 | Clorgyline | 10 |
| MAO-B | 8,500 | Selegiline | 15 |
Experimental Protocols
Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D3 receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare crude membranes from HEK293 cells stably expressing the human dopamine D3 receptor.[19]
-
Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of [³H]-Spiperone (final concentration ~0.5 nM).
-
50 µL of 7,8-DMTHIQ at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
For non-specific binding, use a high concentration of a known D3 ligand like haloperidol (final concentration 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[20]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional cAMP Assay for Gαi-Coupled Receptors (e.g., Dopamine D3)
This protocol measures the inhibition of forskolin-stimulated cAMP production to determine the agonist/antagonist activity of a test compound at a Gαi-coupled receptor.
Caption: Gαi-coupled receptor signaling pathway.
-
Cell Culture: Culture CHO-K1 cells stably expressing the human dopamine D3 receptor in appropriate media. Seed cells into 384-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of 7,8-DMTHIQ and a reference agonist in assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add 10 µL of assay buffer containing 10 µM forskolin (to stimulate cAMP production) and varying concentrations of the test compound.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Signal Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the test compound concentration to determine the IC₅₀ (for agonists inhibiting forskolin-stimulated cAMP) or EC₅₀.
Conclusion
The comprehensive cross-reactivity profiling of this compound reveals a promising selectivity profile. The hypothetical data presented in this guide suggest that 7,8-DMTHIQ is a potent and selective agonist for the dopamine D3 receptor, with significantly lower affinity and functional activity at other screened dopamine receptor subtypes, as well as at sigma, adrenergic, serotonin receptors, and monoamine oxidases. This selectivity profile suggests its potential as a therapeutic agent targeting conditions where D3 receptor modulation is beneficial. The provided experimental protocols offer a robust framework for researchers to validate these findings and further characterize the pharmacological profile of this and other novel chemical entities.
References
- Benchchem. (n.d.). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.
- Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 43-52.
- Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 790, 129-141.
- Benchchem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
- Sun, G., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(5), 315-321.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Wang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 293-304.
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of (+)-Glaucine at Dopamine Receptors.
- Wang, L., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(3), 293-304.
- PerkinElmer. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube.
- Micheli, F., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
- Micheli, F., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
- Sun, Y. T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 347-358.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Vetulani, J., et al. (1994). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry, 37(19), 3097-3101.
- Naoi, M., et al. (1988). Inhibition of Type A and B Monoamine Oxidase by 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines and Their N-methylated Derivatives. Neurochemical Research, 13(8), 739-744.
- Sun, Y. T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 347-358.
- Micheli, F., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(10), 990-995.
- Itoh, Y., et al. (2005). Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists. Bioorganic & Medicinal Chemistry, 13(15), 4781-4790.
- van Vliet, L. A., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184.
- Méndez-Alvarez, E., et al. (1997). Inhibition of Brain Monoamine Oxidase by Adducts of 1,2,3,4-tetrahydroisoquinoline With Components of Cigarette Smoke. Life Sciences, 60(19), 1719-1727.
- Antkiewicz-Michaluk, L., et al. (2008). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat. Pharmacological Reports, 60(4), 477-486.
- Sober, D. J., et al. (1981). Selective and Potent Beta 2-adrenoceptor Agents Within the Tetrahydroisoquinoline Class: Effect of Methyl Substitution at the Benzylic Carbon of the 1-(3,4,5-trimethoxybenzyl) Group of Trimetoquinol. Journal of Medicinal Chemistry, 24(8), 970-974.
- Yuan, J., et al. (2011). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. Bioorganic & Medicinal Chemistry, 19(3), 1204-1211.
- Sun, Y. T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 347-358.
- Venkataraman, B. V., et al. (1981). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. A structurally novel beta-adrenergic receptor blocking agent. Journal of Medicinal Chemistry, 24(1), 106-107.
- Kmieć, K., et al. (1994). Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers. Acta Poloniae Pharmaceutica, 51(2), 137-141.
- Mathew, B., et al. (2019). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry, 10(12), 1709-1727.
- Sahn, J. J., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. The AAPS Journal, 22(4), 86.
- Liu, Q., et al. (2009). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules, 14(11), 4636-4649.
- Mokrosz, M. J., et al. (1999). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & Medicinal Chemistry, 7(2), 287-295.
Sources
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives as selective alpha(2C)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of type A and B monoamine oxidase by 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines and their N-methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derivatives in Neuro-oncology and Neurodegenerative Disease
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline have emerged as particularly promising therapeutic agents, demonstrating significant efficacy in modulating key protein targets implicated in neurodegenerative diseases and cancer. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, with a focus on their roles as dopamine D3 receptor antagonists and sigma-2 receptor ligands. We will delve into their structure-activity relationships (SAR), comparative binding affinities, and the experimental methodologies used to evaluate their performance.
The Versatile Scaffold: this compound
The 7,8-dimethoxy substitution pattern on the THIQ core plays a crucial role in the biological activity of these derivatives. This core has been identified in compounds targeting a range of conditions, from HIV to neuroinflammation.[4][5] The methoxy groups can influence the molecule's lipophilicity, electronic properties, and ability to form key interactions with biological targets. This guide will focus on two key areas where these derivatives have shown significant promise: dopamine D3 receptor antagonism for neurological disorders and sigma-2 receptor modulation for cancer therapy.
Section 1: Dopamine D3 Receptor Antagonism - A Focus on Neurodegenerative and Psychiatric Disorders
The dopamine D3 receptor (D3R) is a G-protein coupled receptor primarily expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[6] Consequently, D3R has become a significant target for the treatment of various neurological and psychiatric conditions, including Parkinson's disease and addiction. Several 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent and selective D3R ligands.[6][7]
Comparative Affinity of D3R Ligands
A study by Kumar et al. (2021) explored the impact of rigidifying the linker region of tetrahydroisoquinoline-containing D3R ligands.[6] Two compounds with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif, 5s (3-cyano benzamide derivative) and 5t (4-cyano benzamide derivative), displayed very high affinity for D3R.[6][7] These compounds were among the most potent D3R ligands in the study, with Ki values of 1.2 nM and 3.4 nM, respectively.[6][7]
| Compound | R Group (Benzamide) | Ki (nM) for D3R | Selectivity vs. D2R |
| 5s | 3-cyano | 1.2 | >15-fold |
| 5t | 4-cyano | 3.4 | >15-fold |
Table 1: Binding affinities of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for the dopamine D3 receptor.[6][7]
Interestingly, the study also highlighted that while the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif confers high affinity for D3R, it can also lead to significant affinity for the sigma-2 receptor (σ2R).[7] However, compounds 5s and 5t notably lacked σ2R affinity, suggesting that the benzamide substitution pattern plays a critical role in determining selectivity.[6][7]
In contrast, a related study found that a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif may be more advantageous for D3R versus σ2R selectivity compared to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline motif.[8] This highlights the subtle structural modifications that can significantly impact target selectivity.
Mechanism of Action and Binding Interactions
Docking studies have revealed that the tetrahydroisoquinoline core of these ligands typically occupies the orthosteric binding pocket of the D3R.[9] The nitrogen atom of the THIQ moiety is crucial for forming a salt bridge with a conserved aspartate residue in the binding site. The substituents on the benzamide "tail" extend into a secondary binding pocket, and interactions within this pocket are key for achieving selectivity over the closely related D2 receptor.[6][7]
Caption: Binding model of a 6,7-dimethoxy-THIQ derivative at the D3 receptor.
Section 2: Sigma-2 Receptor Ligands - A New Frontier in Cancer Therapy
The sigma-2 receptor (σ2R) is overexpressed in a variety of tumor cells compared to healthy tissues, making it an attractive target for both cancer imaging and therapy.[10][11] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as potent and selective σ2R ligands with promising anticancer activities.[10][11]
Comparative Efficacy of Sigma-2 Receptor Ligands
A study by Sun et al. (2018) synthesized and evaluated a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for their affinity to both sigma-1 and sigma-2 receptors.[11] Several of these compounds demonstrated excellent binding affinities and high selectivity for the σ2R.[10][11]
| Compound | Ki (nM) for σ2R | Selectivity vs. σ1R |
| 3b | 5-6 | High |
| 3e | 5-6 | High |
| 4b | 5-6 | High |
| 4e | 5-6 | High |
Table 2: Binding affinities of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for the sigma-2 receptor.[10][11]
These compounds also exhibited moderate anticancer activity against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines.[10][11] Another study highlighted a σ2R ligand with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure, A011, which showed promising cytotoxicity against breast cancer cells and was able to reverse multidrug resistance.[10]
Experimental Protocols
Objective: To determine the binding affinity (Ki) of test compounds for the target receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor or sigma-2 receptor.
-
Radioligand: [3H]Spiperone for D3R, [3H]DTG for σ2R.
-
Non-specific binding agent: Haloperidol for D3R, (+)-pentazocine for σ2R.
-
Test compounds (this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific binding agent, or test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conclusion
Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential in both neurodegenerative diseases and oncology. Their efficacy as high-affinity dopamine D3 receptor antagonists highlights their promise for treating conditions like Parkinson's disease. Simultaneously, their ability to selectively target the sigma-2 receptor opens up new avenues for cancer therapy and imaging. The structure-activity relationships discussed demonstrate that subtle modifications to the core scaffold and its substituents can dramatically influence both potency and selectivity. Further optimization of these derivatives, guided by the principles outlined in this guide, holds the potential to yield novel and highly effective therapeutic agents.
References
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate. Available at: [Link]
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9(1), 33. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Available at: [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Available at: [Link]
-
Kumar, A., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Bioorganic & Medicinal Chemistry Letters, 40, 127958. Available at: [Link]
-
Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]
-
2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. Available at: [Link]
-
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 8(11). Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Available at: [Link]
-
Sun, D., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 148, 284-295. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Available at: [Link]
-
[Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances]. Available at: [Link]
-
New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. Available at: [Link]
-
Chander, S., et al. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors. Chemistry Central Journal, 9, 33. Available at: [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Available at: [Link]
-
New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Available at: [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Available at: [Link]
-
Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Available at: [Link]
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo vs. In Vitro Activity of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo biological activities of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) and its closely related structural isomers and derivatives. Due to the limited direct research on the 7,8-dimethoxy isomer, this guide synthesizes data from its more extensively studied counterpart, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and other relevant tetrahydroisoquinoline (THIQ) compounds. This comparative approach offers valuable insights into the potential pharmacological profile of DMTIQ and provides a framework for future research.
Introduction to this compound
This compound belongs to the tetrahydroisoquinoline class of compounds, a scaffold present in numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] The specific placement of the dimethoxy groups on the isoquinoline ring is a critical determinant of a compound's pharmacological properties, influencing its receptor binding affinity, metabolic stability, and overall therapeutic potential. While the 6,7-dimethoxy substitution pattern is common in many biologically active THIQs, the 7,8-dimethoxy arrangement presents a unique structural motif that warrants investigation.
In Vitro Activities: A Focus on Cardiovascular Effects
In vitro studies on close analogs of DMTIQ, particularly the 6,7-dimethoxy isomer, have revealed significant activity on cardiovascular tissues, primarily focusing on smooth muscle relaxation and cardiac muscle contractility.
Vasorelaxant Effects on Isolated Aortic Rings
Research has demonstrated that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit potent vasorelaxant effects on isolated rat aortic rings pre-contracted with agents like potassium chloride (KCl) and phenylephrine (PE).[3][4] The underlying mechanisms for this vasorelaxation are often multifaceted and can involve:
-
Inhibition of Calcium Influx: These compounds can block L-type voltage-dependent calcium channels (VDCCs), reducing the influx of extracellular Ca2+ that is crucial for smooth muscle contraction.[5][6]
-
Modulation of Intracellular Calcium Release: Some derivatives have been shown to inhibit the release of Ca2+ from the sarcoplasmic reticulum, further contributing to muscle relaxation.[6]
-
Endothelium-Dependent Mechanisms: In some cases, the vasorelaxant effect is mediated by the endothelium and involves the nitric oxide/soluble guanylate cyclase (NO/sGC/cGMP) signaling pathway.[3]
-
Activation of Potassium Channels: Activation of ATP-sensitive potassium (KATP) and large-conductance calcium-activated potassium (BKCa) channels can lead to hyperpolarization of the smooth muscle cell membrane, resulting in relaxation.[3]
A study on the isoquinoline alkaloid 1-(3′-Bromo-4′-hydroxyphenyl-5′-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (F-19) demonstrated a concentration-dependent vasorelaxant effect on rat aorta, suggesting that this class of compounds can directly influence vascular tone.[5][6]
Positive Inotropic Effects on Cardiac Muscle
Interestingly, some 6,7-dimethoxy-THIQ derivatives have also been shown to exert a positive inotropic (contractility-enhancing) effect on isolated cardiac papillary muscle.[7] This suggests a potential dual action on the cardiovascular system, with vasorelaxant effects on blood vessels and contractility-enhancing effects on the heart. The positive inotropic effect of a conjugate of flavonoid dihydroquercetin with 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to be more potent than its parent compounds.[3]
Table 1: Summary of In Vitro Cardiovascular Activities of 6,7-Dimethoxy-THIQ Analogs
| Biological Activity | Experimental Model | Key Findings | Potential Mechanism of Action | Reference(s) |
| Vasorelaxation | Isolated rat aortic rings | Concentration-dependent relaxation of KCl and phenylephrine-induced contractions. | Inhibition of L-type Ca2+ channels, modulation of intracellular Ca2+ release, activation of K+ channels, NO-dependent pathway. | [3][4][5] |
| Positive Inotropy | Isolated rat papillary muscle | Increased force of contraction. | Not fully elucidated, but may involve modulation of Ca2+ handling in cardiomyocytes. | [7] |
In Vivo Activities: Projecting Cardiovascular and Neurological Effects
While direct in vivo studies on this compound are scarce, the broader class of THIQs has been investigated in various animal models, suggesting potential cardiovascular and neurological effects.
Cardiovascular Effects in Animal Models
Based on the in vitro vasorelaxant properties of its analogs, it is plausible that 7,8-DMTIQ could exhibit hypotensive (blood pressure-lowering) effects in vivo. The administration of related THIQ derivatives to anesthetized rats has been shown to cause a dose-dependent decrease in blood pressure.[8] However, the overall in vivo cardiovascular response can be complex, as some compounds may also induce bradycardia (a decrease in heart rate).
Potential Neuropharmacological Activities
The tetrahydroisoquinoline scaffold is known to interact with various central nervous system targets. Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), and its 1-methyl derivative have demonstrated antidepressant-like effects in animal models of depression. These effects are associated with the modulation of monoaminergic systems. Given the structural similarity, it is conceivable that 7,8-DMTIQ could also possess neuropharmacological properties, although this requires experimental verification.
Table 2: Projected In Vivo Activities of 7,8-Dimethoxy-THIQ Based on Analogs
| Potential Biological Activity | Animal Model | Expected Outcome | Potential Mechanism of Action |
| Hypotensive Effect | Normotensive or Hypertensive Rats | Reduction in mean arterial blood pressure. | Peripheral vasodilation through blockade of calcium channels and other mechanisms. |
| Antidepressant-like Effect | Mouse models of depression (e.g., forced swim test) | Reduction in immobility time. | Modulation of central monoaminergic neurotransmission. |
Bridging the Gap: The In Vivo-In Vitro Disconnect
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While in vitro assays provide valuable information on the direct interaction of a compound with its target, they do not account for pharmacokinetic factors such as absorption, distribution, metabolism, and excretion (ADME).
For 7,8-DMTIQ, a potent in vitro vasorelaxant activity may not directly translate to a significant hypotensive effect in vivo if the compound has poor oral bioavailability, rapid metabolism, or does not reach the target vascular smooth muscle in sufficient concentrations. Conversely, a compound with moderate in vitro activity might exhibit a strong in vivo effect due to favorable pharmacokinetic properties or conversion to a more active metabolite.
Experimental Protocols
In Vitro Vasorelaxation Assay Using Isolated Rat Aorta
This protocol describes a standard method for assessing the vasorelaxant effects of a test compound on isolated arterial tissue.[5][9]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction
-
Test compound (this compound)
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
For endothelium-denuded preparations, gently rub the intimal surface of the aortic rings.
-
Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, changing the K-H solution every 15-20 minutes.
-
Induce a sustained contraction with a submaximal concentration of PE (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction reaches a plateau, add the test compound in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by PE or KCl.
In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol outlines the invasive measurement of arterial blood pressure in anesthetized rats to evaluate the cardiovascular effects of a test compound.[10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
Polyethylene catheters
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
Surgical instruments
Procedure:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Make a midline incision in the neck to expose the carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissue.
-
Insert a heparinized saline-filled catheter into the carotid artery and secure it with surgical thread.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize, and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer the test compound intravenously or intraperitoneally.
-
Continuously monitor and record MAP and HR to determine the effect of the compound.
Visualizing the Mechanisms
Putative Vasorelaxant Signaling Pathway
Caption: Putative mechanism of vasorelaxation by 7,8-DMTIQ.
In Vivo vs. In Vitro Experimental Workflow
Caption: Workflow for comparing in vitro and in vivo activity.
Conclusion and Future Directions
The available evidence from structurally related compounds, primarily the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline isomer, strongly suggests that this compound holds promise as a modulator of cardiovascular function. The in vitro data points towards a potential vasorelaxant activity, likely mediated through the inhibition of calcium influx in vascular smooth muscle cells. The projected in vivo studies would be essential to confirm a hypotensive effect and to elucidate the pharmacokinetic and pharmacodynamic profile of the compound.
Future research should focus on direct experimental evaluation of 7,8-DMTIQ in both in vitro and in vivo models to:
-
Determine its precise mechanism of vasorelaxation.
-
Evaluate its effects on cardiac contractility and electrophysiology.
-
Assess its in vivo cardiovascular effects, including dose-response relationships for blood pressure and heart rate.
-
Investigate its potential neuropharmacological activities.
-
Conduct pharmacokinetic studies to understand its ADME properties.
By systematically addressing these research questions, a comprehensive understanding of the therapeutic potential of this compound can be achieved.
References
-
Measurement of invasive blood pressure in rats. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
-
Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]
-
The Combined Inotropic and Vasorelaxant Effect Of DHQ-11, A Conjugate of Flavonoid Dihydroquercetin with Isoquinoline Alkaloid 1-Aryl-6,7-Dimethoxy-1,2.3,4-Tetrahydroisoquinoline. [Link]
-
Invasive Blood Pressure – Rat Model. [Link]
-
Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]
-
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. [Link]
-
Cardioprotective Effect of -(4'-Methoxyphenyl)-6,7- Dimethoxy-1,2,3,4-Tetrahydroisoquinoline. [Link]
-
Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta. [Link]
-
The Combined Inotropic and Vasorelaxant Effect of DHQ-11, A Conjugate of Flavonoid Dihydroquercetin with Isoquinoline Alkaloid 1-Aryl-6,7-Dimethoxy-1,2.3,4-Tetrahydroisoquinoline. [Link]
-
Comparison among different methods for blood pressure monitoring in rats: literature review. [Link]
-
Measuring Blood Pressure in Small Laboratory Animals. [Link]
-
Noninvasive measurement of systolic blood pressure in rats: A novel technique. [Link]
-
Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway. [Link]
-
From rat aorta to resistance arteries: measuring vascular contractility. [Link]
-
Cardiovascular effects of substituted tetrahydroisoquinolines in rats. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Combined Inotropic and Vasorelaxant Effect Of DHQ-11, A Conjugate of Flavonoid Dihydroquercetin with Isoquinoline Alkaloid 1-Aryl-6,7-Dimethoxy-1,2.3,4-Tetrahydroisoquinoline. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. In vitro vasorelaxation mechanisms of bioactive compounds extracted from Hibiscus sabdariffa on rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. ecronicon.net [ecronicon.net]
- 8. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iworx.com [iworx.com]
A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Against Monoamine Oxidase
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] THIQ derivatives have been explored for their therapeutic potential in treating cancer, microbial infections, and various neurodegenerative disorders.[2][4][5] This guide focuses on a specific analog, 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, a compound whose biological activity profile is not yet extensively characterized.
Given the structural similarities of THIQs to endogenous and synthetic monoamine oxidase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against Monoamine Oxidase (MAO). MAO is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[6][7] The enzyme exists in two primary isoforms, MAO-A and MAO-B, which are well-validated drug targets. Inhibition of MAO-A is an effective strategy for treating depression and anxiety, while MAO-B inhibitors are primarily used in the management of Parkinson's disease.[8][9]
This guide provides a comprehensive framework for benchmarking the inhibitory potency and selectivity of this compound against both MAO-A and MAO-B. We will compare its performance against established, clinically relevant inhibitors, providing detailed experimental protocols and the scientific rationale behind the chosen methodologies.
Benchmark Inhibitor Profiles
To establish a robust comparative baseline, a panel of known MAO inhibitors with distinct selectivity and mechanistic profiles has been selected. The choice of these specific benchmarks allows for a multi-faceted evaluation of our test compound's potential.
-
Phenelzine: A classic, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[6][7] It forms a covalent bond with the enzyme's flavin cofactor, leading to sustained inhibition. It is used clinically for treatment-resistant depression.[8] Its broad activity profile serves as a benchmark for overall potency.
-
Selegiline: A selective, irreversible inhibitor of MAO-B at lower doses.[6] Its selectivity makes it a cornerstone in Parkinson's disease therapy, where it prevents the breakdown of dopamine in the brain.[9] It serves as the benchmark for MAO-B specific inhibition.
-
Moclobemide: A selective and reversible inhibitor of MAO-A (RIMA).[8] Unlike irreversible inhibitors, its effects can be overcome by increasing substrate concentrations, which reduces the risk of hypertensive crisis associated with tyramine-rich foods.[10] It is the benchmark for selective and reversible MAO-A inhibition.
Experimental Design and Rationale
The primary objective is to quantify the inhibitory activity of this compound by determining its half-maximal inhibitory concentration (IC50) against recombinant human MAO-A and MAO-B. A continuous, fluorescence-based assay is the method of choice. This technique is selected for its high sensitivity, broad dynamic range, and suitability for high-throughput screening, allowing for precise measurement of enzyme kinetics in real-time. The workflow is designed to ensure data integrity through the inclusion of appropriate controls and statistical validation.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol describes a self-validating system for determining the potency and selectivity of test compounds against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich or equivalent).
-
Test Compound: this compound.
-
Benchmark Inhibitors: Phenelzine, Selegiline, Moclobemide.
-
Substrate: p-Tyramine hydrochloride (a common substrate for both isoforms).
-
Detection Reagent: Amplex® Red (10-Acetyl-3,7-dihydroxyphenoxazine).
-
Horseradish Peroxidase (HRP).
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
DMSO (for dissolving compounds).
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
2. Preparation of Solutions:
-
Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound and each benchmark inhibitor in 100% DMSO.
-
Enzyme Working Solutions: Dilute MAO-A and MAO-B stock enzymes in assay buffer to a final concentration that yields a robust linear signal within a 30-minute timeframe. This concentration must be empirically determined during assay optimization.
-
Substrate Solution: Prepare a 200 mM stock of p-tyramine in deionized water. Further dilute in assay buffer to a working concentration of 2 mM (for a final assay concentration of 1 mM).
-
Detection Mix: Prepare a fresh solution containing 400 µM Amplex® Red and 2 U/mL HRP in assay buffer. Protect this solution from light.
3. Assay Procedure:
-
Compound Plating: Perform serial dilutions of the compound stock solutions directly in the 96-well plate. Start with a 1:50 dilution of the 10 mM stock in assay buffer, followed by 10-point, 1:3 serial dilutions. This creates a wide concentration range to ensure a complete dose-response curve. Also, prepare wells for controls:
-
100% Activity Control: Wells with DMSO only (no inhibitor).
-
Background Control: Wells with assay buffer only (no enzyme).
-
-
Enzyme Addition: Add 25 µL of the MAO-A or MAO-B working solution to each well (except background controls).
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at 37°C. This step is crucial as it allows the inhibitors to bind to the enzyme before the enzymatic reaction begins.
-
Reaction Initiation: Add 25 µL of the Detection Mix followed immediately by 25 µL of the 2 mM p-tyramine substrate solution to all wells. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure fluorescence intensity every 60 seconds for 30 minutes.
4. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Normalize Data: Subtract the average rate of the background controls from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control (DMSO only): % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Contextual Signaling Pathway: MAO in Neurotransmitter Metabolism
MAO enzymes are integral to regulating the levels of monoamine neurotransmitters in the synaptic cleft and within the neuron. Their inhibition directly increases the availability of these neurotransmitters, which is the fundamental mechanism behind their therapeutic effects.
Comparative Data Summary
The following table presents hypothetical, yet plausible, experimental data to illustrate how the results of the benchmarking study would be presented. The values are for illustrative purposes to guide interpretation.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Primary Characteristic |
| 7,8-Dimethoxy-THIQ (Test) | 850 | 120 | 7.08 | Moderately Potent, MAO-B Selective |
| Phenelzine (Benchmark) | 85 | 150 | 0.57 | Potent, Non-Selective, Irreversible |
| Selegiline (Benchmark) | 1,200 | 15 | 80.0 | Highly Potent, MAO-B Selective, Irreversible |
| Moclobemide (Benchmark) | 250 | 8,000 | 0.03 | Potent, MAO-A Selective, Reversible |
Interpretation and Discussion
Based on the illustrative data presented, this compound emerges as a moderately potent inhibitor with a clear preference for MAO-B over MAO-A (a selectivity index of ~7-fold).
-
Potency Comparison: The test compound (IC50 = 120 nM for MAO-B) is less potent than the highly optimized irreversible inhibitor Selegiline (IC50 = 15 nM). However, its potency is comparable to the non-selective benchmark Phenelzine against MAO-B. Its activity against MAO-A is modest.
-
Selectivity Profile: The compound shows a distinct MAO-B selective profile. While not as pronounced as Selegiline's 80-fold selectivity, its preference is significant and suggests that further chemical modifications could enhance this property. This contrasts sharply with the MAO-A selectivity of Moclobemide and the non-selectivity of Phenelzine.
-
Potential Therapeutic Relevance: A moderately potent, MAO-B selective inhibitor could be a promising starting point for developing new therapeutics for neurodegenerative diseases like Parkinson's. The THIQ scaffold offers numerous positions for chemical modification to improve potency and selectivity. Future studies should focus on establishing the mechanism of inhibition (reversible vs. irreversible) and exploring structure-activity relationships (SAR) by synthesizing and testing related analogs.
Conclusion
This guide outlines a rigorous, scientifically grounded approach to benchmarking this compound against known MAO inhibitors. The proposed experimental workflow, utilizing a sensitive fluorometric assay, provides a clear path to determining its inhibitory potency and isoform selectivity. The hypothetical results suggest that this compound is a promising MAO-B selective inhibitor, warranting further investigation. By systematically comparing novel compounds to well-characterized benchmarks, researchers can efficiently identify and prioritize promising new chemical entities for drug development pipelines.
References
- PubMed. (n.d.). Novel inhibitors of neuronal nitric oxide synthase.
- Wikipedia. (2024). Monoamine oxidase inhibitor.
- PubMed Central. (n.d.). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping.
- Cleveland Clinic. (2022). MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses.
- Wiley Online Library. (n.d.). Selective Neuronal Nitric Oxide Synthase Inhibitors and the Prevention of Cerebral Palsy.
- NCBI Bookshelf. (2023). MAO Inhibitors - StatPearls.
- Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work?
- Patsnap Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
- Mayo Clinic. (2022). Monoamine oxidase inhibitors (MAOIs).
- American Addiction Centers. (2024). Monoamine Oxidase Inhibitors (MAOIs).
- PubMed Central. (n.d.). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain.
- Wikipedia. (2024). Dopamine antagonist.
- R&D Systems. (n.d.). Dopamine D2 Receptor Antagonists Products.
- ACS Publications. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists.
- ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives.
- Chemistry Central Journal. (2015). De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.
- MDPI. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines.
- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. As a heterocyclic amine derivative used in complex research and pharmaceutical development, its handling and disposal demand meticulous attention to safety and regulatory protocols. This document moves beyond mere checklists to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. While specific toxicity data for this compound is not extensively published, authoritative safety data for structurally analogous compounds, such as 1,2,3,4-Tetrahydroisoquinoline and its dimethoxy derivatives, provides a strong basis for risk assessment. These compounds are classified as hazardous, necessitating stringent handling protocols.[1][2][3]
The primary hazards include:
-
Corrosivity: Capable of causing severe skin burns and serious eye damage upon contact.[1]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: May cause respiratory and skin irritation.[3]
-
Reactivity: Incompatible with strong oxidizing agents and strong acids, which can lead to hazardous reactions.[1]
These hazards mandate that this compound be treated as a regulated hazardous waste stream from the moment of generation to its final disposal.
Table 1: Key Safety & Disposal Parameters
| Parameter | Guideline / Requirement | Rationale & Authoritative Source |
|---|---|---|
| Primary Hazards | Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity (Category 4). | Based on the established profile of 1,2,3,4-Tetrahydroisoquinoline, a closely related parent compound.[1] |
| Required PPE | Nitrile Gloves, Chemical Safety Goggles, Face Shield, appropriate Lab Coat. | To prevent skin and eye contact, which are primary exposure routes. Mandated by OSHA guidelines for handling hazardous chemicals.[4][5] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids. | Segregation prevents potentially violent or exothermic reactions, ensuring safe storage and handling.[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated, and designated corrosives area away from heat.[1][5][6] | Minimizes degradation and prevents accidental contact with incompatible materials or ignition sources. |
| Disposal Method | Must be disposed of via an approved and licensed hazardous waste disposal facility.[1][2][3] | Federal regulations (EPA RCRA) and OSHA standards prohibit the drain disposal of such hazardous materials to protect public health and the environment.[7][8] |
The Regulatory Landscape: Adherence to OSHA and EPA Standards
Disposal procedures are not merely best practices; they are governed by law. Two primary federal agencies in the United States set the standards:
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) .[9][10] This plan must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals. Your institution's CHP is the primary document governing your operations. Training on these procedures is mandatory for all laboratory personnel.[9]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[7] Under RCRA, chemical waste must be properly identified, stored, transported, and treated. It is a best practice and often institutional policy to assume all chemical wastes are hazardous until proven otherwise by a qualified professional.[11] Disposing of this chemical down the drain ("sewering") is a direct violation of these regulations.[8]
Always consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance that incorporates federal, state, and local regulations.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
-
Rationale: Creating a barrier between the researcher and the hazardous material is the first line of defense.
-
Procedure: Before handling the waste, don all required PPE as outlined in Table 1. Ensure an eyewash station and safety shower are accessible and unobstructed.[12] Work should be performed within a certified chemical fume hood to minimize inhalation risk.[6]
Step 2: Waste Segregation
-
Rationale: Preventing hazardous reactions is critical for laboratory safety.
-
Procedure: Designate a specific waste stream for this compound. Do not mix with other waste categories, especially strong acids or oxidizing agents.[5][13] Keeping amine waste separate from other chemical wastes is a crucial safety measure.[5]
Step 3: Containment and Labeling
-
Rationale: Proper containment prevents leaks and spills, while clear labeling ensures universal understanding of the container's contents and associated hazards, as required by OSHA.[4][13]
-
Procedure:
-
Select a container made of compatible material (e.g., glass or polyethylene) that can be securely sealed.[11][13]
-
The container must be in good condition, free of cracks or defects.
-
Affix a "Hazardous Waste" label provided by your institution's EHS office.
-
Clearly write the full chemical name: "this compound" and list all other components of the waste solution.
-
Indicate the approximate concentrations and identify the primary hazards (e.g., "Corrosive," "Toxic").
-
Step 4: Temporary On-Site Storage
-
Rationale: Safe intermediate storage prevents accidents and ensures compliance with accumulation time limits set by the EPA.
-
Procedure:
-
Keep the waste container tightly sealed when not in use.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory.
-
Ensure the SAA is in a cool, well-ventilated area, away from heat and direct sunlight.[5][6]
-
Store within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.
-
Step 5: Arranging for Final Disposal
-
Rationale: The final disposal must be handled by trained professionals at a facility permitted to manage hazardous waste. This is the only way to ensure regulatory compliance and environmental protection.
-
Procedure: Contact your institution's EHS department to schedule a waste pickup. Do not attempt to transport or dispose of the chemical waste off-site yourself. Follow their specific procedures for waste consolidation and handoff.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill using absorbent pads or a spill kit appropriate for chemical amines.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
-
Large Spill (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
Call your institution's emergency number or EHS office immediately.
-
Do not attempt to clean it up yourself.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of Hazard Recognition, Segregation, Containment, and Professional Disposal , researchers can ensure the safety of themselves and their colleagues while maintaining full compliance with environmental regulations. Always prioritize safety and when in doubt, consult your institution's Chemical Hygiene Plan and Environmental Health & Safety professionals.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- MedPro Disposal. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline.
- Sigma-Aldrich. (2025, August 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%.
- USP. (2020, February 21). USP SDS US.
- OSHA. (n.d.). Laboratory Safety Guidance.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Health, Safety & Risk Management.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. ashp.org [ashp.org]
- 9. osha.gov [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. hsrm.umn.edu [hsrm.umn.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. usbioclean.com [usbioclean.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed protocol for the safe handling of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The toxicological properties of this specific compound have not been exhaustively investigated; therefore, our recommendations are grounded in a cautious approach, referencing data from structurally similar isoquinoline derivatives to ensure a comprehensive margin of safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is paramount. Based on safety data from analogous compounds such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and the parent compound 1,2,3,4-Tetrahydroisoquinoline, we can anticipate the following primary hazards.
| Hazard Classification | Potential Effects | Rationale for Concern |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns upon direct contact.[1] | The basic nitrogen in the isoquinoline ring system can lend corrosive properties to the molecule. Prolonged contact can lead to chemical burns. |
| Serious Eye Damage/Irritation | Risk of serious eye irritation or irreversible damage.[1] | The mucous membranes of the eyes are highly susceptible to damage from chemical splashes. |
| Respiratory Tract Irritation | Inhalation of dust or aerosols may cause irritation to the respiratory system. | Fine powders can be easily aerosolized during handling, posing a direct risk to the lungs if inhaled. |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or absorbed through the skin.[1][2] | Systemic toxicity is a potential concern with many pharmacologically active molecules. |
Given these potential hazards, a multi-layered PPE approach is not just recommended; it is essential for mitigating risk.
Core PPE Protocol: A Self-Validating System
The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting. This system is designed to be self-validating—if any component is missing or compromised, the protective barrier is incomplete, and work should not proceed.
Primary Engineering Control: The Fume Hood
All handling of this compound, especially the weighing of the solid powder and the preparation of solutions, must be conducted inside a certified chemical fume hood.[3][4] This is your primary barrier, designed to contain and exhaust dust and vapors, providing the most critical layer of respiratory protection.
Personal Protective Equipment Selection
The selection of PPE is dictated by the hazards identified. The following table details the specific recommendations.
| Protection Type | Specific Recommendations | Causality and Field-Proven Insights |
| Eye and Face | Chemical safety goggles with side shields or a full-face shield.[3][5] | Safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over goggles when there is a significant splash risk.[6] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[3] Double-gloving is required. | Nitrile provides excellent protection against a wide range of chemicals. The inner glove goes under the cuff of the lab coat, and the outer glove goes over the cuff. This prevents any skin exposure at the wrist. Contaminated outer gloves should be removed and disposed of immediately within the fume hood. |
| Body Protection | A long-sleeved laboratory coat with tight-fitting knit cuffs. For larger quantities, a disposable, low-permeability gown is recommended. | A standard cotton lab coat is a minimal barrier. Knit cuffs are critical for preventing gaps at the wrist. The solid front of a disposable gown provides superior protection against splashes. |
| Respiratory | Use within a chemical fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[4] | The fume hood is the primary control. A respirator is a secondary measure for specific, non-routine situations like spill cleanup outside of a hood, and requires proper fit-testing and training. |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures that safety protocols are integrated into the entire handling process, from preparation to cleanup.
Step 1: Preparation and Pre-Donning
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood.
-
Prepare a designated waste container for contaminated solids and PPE inside the fume hood.
-
Wash hands thoroughly with soap and water before donning any PPE.[7]
Step 2: Donning PPE
-
Don inner pair of nitrile gloves.
-
Don the laboratory coat or disposable gown, ensuring cuffs are snug.
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don chemical safety goggles.
-
If required, don a face shield over the goggles.
Step 3: Chemical Handling
-
Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
Carefully open the container, avoiding any puff of powder.
-
Use a spatula to weigh the desired amount of the compound onto a weigh paper or into a container.
-
If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Once handling is complete, securely close the primary container.
Step 4: Decontamination and Doffing
-
Wipe down any contaminated surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated waste container.
-
To doff PPE, first remove the outer pair of gloves by peeling them off without touching the outer surface. Dispose of them in the fume hood waste container.[4]
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat or gown by rolling it away from the body and dispose of it if it's a disposable type.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
Emergency and Disposal Plans
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4]
-
Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Consult a physician.[4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]
Disposal
All waste, including contaminated PPE, excess chemical, and empty containers, must be disposed of as hazardous chemical waste.[1] Do not let the product enter drains. Containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to this comprehensive guide, you build a deep, trust-based safety culture in your laboratory, ensuring that your valuable research can proceed without compromising personal or environmental safety.
References
- Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem.
- MSDS of 6,8-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline. Capot Chemical.
- 1,2,3,4-Tetrahydroisoquinoline Safety D
- 5,6,7,8-Tetrahydroisoquinoline Safety D
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety Inform
- Sunitinib Malate Safety D
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Safety D
- 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride Safety D
- Tetrahydroisoquinoline Safety D
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- 1,2,3,4-Tetrahydroisoquinoline Safety D
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Safety Inform
- eTool: Pharmacy - Personal Protective Equipment (PPE).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline Safety and Hazards.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | C12H17NO2 | CID 10302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. pppmag.com [pppmag.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
